molecular formula C8H8F3N B136691 4-(2,2,2-Trifluoroethyl)aniline CAS No. 131395-17-0

4-(2,2,2-Trifluoroethyl)aniline

Cat. No.: B136691
CAS No.: 131395-17-0
M. Wt: 175.15 g/mol
InChI Key: DALKOEVEKVKJQX-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKOEVEKVKJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564544
Record name 4-(2,2,2-Trifluoroethyl)aniline
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131395-17-0
Record name 4-(2,2,2-Trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-trifluoroethyl)aniline
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Foundational & Exploratory

Synthesis of 4-(2,2,2-Trifluoroethyl)aniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(2,2,2-trifluoroethyl)aniline, a valuable intermediate in the development of pharmaceuticals and other advanced materials. This document details the core chemical transformations, experimental protocols, and quantitative data to support laboratory-scale synthesis and process optimization.

Introduction

The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and physicochemical properties. The trifluoroethyl group, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This compound serves as a key building block for introducing this functional group into larger, more complex bioactive molecules. This guide focuses on a reliable and accessible two-step synthesis route commencing with the nitration of (2,2,2-trifluoroethyl)benzene, followed by the reduction of the resulting nitro intermediate.

Core Synthesis Pathway

The principal synthesis pathway for this compound involves two key transformations:

  • Nitration: Electrophilic aromatic substitution on (2,2,2-trifluoroethyl)benzene to introduce a nitro group predominantly at the para position, yielding 1-nitro-4-(2,2,2-trifluoroethyl)benzene.

  • Reduction: Conversion of the nitro group of 1-nitro-4-(2,2,2-trifluoroethyl)benzene to an amino group to afford the final product, this compound.

Synthesis_Pathway Start (2,2,2-Trifluoroethyl)benzene Intermediate 1-Nitro-4-(2,2,2-trifluoroethyl)benzene Start->Intermediate Nitration (HNO3, H2SO4) End This compound Intermediate->End Reduction (e.g., H2/Pd-C, Fe/HCl) Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge flask with (2,2,2-trifluoroethyl)benzene B Cool to 0°C in an ice bath A->B D Slowly add nitrating mixture to the flask B->D C Prepare nitrating mixture (conc. HNO3 and conc. H2SO4) C->D E Maintain temperature below 10°C D->E F Warm to room temperature and stir for 1-2 hours E->F G Pour reaction mixture onto ice F->G H Extract with an organic solvent (e.g., dichloromethane) G->H I Wash organic layer with water and brine H->I J Dry over anhydrous sodium sulfate I->J K Concentrate in vacuo J->K L Purify by column chromatography or distillation K->L Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 1-nitro-4-(2,2,2-trifluoroethyl)benzene in a suitable solvent (e.g., methanol) B Add a catalyst (e.g., 10% Pd/C) A->B C Place the reaction vessel under a hydrogen atmosphere B->C D Stir vigorously at room temperature for 2-4 hours C->D E Monitor reaction progress by TLC or GC D->E F Filter the reaction mixture through celite to remove the catalyst E->F G Wash the filter cake with the solvent F->G H Concentrate the filtrate in vacuo G->H I Recrystallize the crude product if necessary H->I

An In-depth Technical Guide to the Reduction of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 1-nitro-4-(2,2,2-trifluoroethyl)benzene to the corresponding aniline, 4-(2,2,2-trifluoroethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The guide details the core mechanisms, presents comparative quantitative data for analogous reactions, provides detailed experimental protocols for common reduction methods, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting anilines are versatile building blocks, particularly in the pharmaceutical industry. The presence of the trifluoroethyl group in the target molecule, 1-nitro-4-(2,2,2-trifluoroethyl)benzene, can influence the reactivity of the nitro group and the choice of reduction methodology due to its strong electron-withdrawing nature. This guide explores several common and effective methods for this reduction, including catalytic hydrogenation and metal-mediated reductions in acidic or neutral media.

Core Reduction Mechanisms

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves the following key steps:

  • Nitroso Intermediate: The nitro group is first reduced to a nitroso group.

  • Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine.

  • Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine.

The following diagram illustrates this general pathway.

G cluster_main General Reduction Pathway of a Nitroarene A Ar-NO₂ (Nitroarene) B Ar-N=O (Nitrosoarene) A->B + 2e⁻, + 2H⁺ C Ar-NHOH (Arylhydroxylamine) B->C + 2e⁻, + 2H⁺ D Ar-NH₂ (Aniline) C->D + 2e⁻, + 2H⁺

A generalized pathway for the reduction of a nitroarene to an aniline.

Data Presentation: Comparative Reduction Methods

While specific yield and reaction time data for the reduction of 1-nitro-4-(2,2,2-trifluoroethyl)benzene is not extensively published, the following table summarizes representative data for the reduction of various substituted nitrobenzenes using common methods. This data provides a valuable comparison and aids in the selection of an appropriate reduction strategy.

EntrySubstrateReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NitrobenzenePt₂/mpg-C₃N₄, H₂ (1 MPa)-100->99[1]
2NitrobenzenePd/Al₂O₃, H₂-100-300--[2]
3Substituted NitroarenesFe/NH₄ClEtOH/H₂OReflux1-6High[3]
4Substituted NitroarenesSnCl₂·2H₂OEthanol30239-98[4]
5NitroarenesFe/CaCl₂---High[5]
6Aromatic Nitro CompoundsSnCl₂·2H₂OEthanol or Ethyl Acetate---[6]

Experimental Protocols

The following are detailed methodologies for three common methods of reducing 1-nitro-4-(2,2,2-trifluoroethyl)benzene.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[7]

Materials:

  • 1-nitro-4-(2,2,2-trifluoroethyl)benzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-nitro-4-(2,2,2-trifluoroethyl)benzene in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of palladium).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as required).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until hydrogen uptake ceases or reaction completion is confirmed by TLC or GC-MS analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation or chromatography if necessary.

Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This method provides a cost-effective and robust alternative to catalytic hydrogenation, particularly on a larger scale.[3][8]

Materials:

  • 1-nitro-4-(2,2,2-trifluoroethyl)benzene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 4-5 equivalents) to the solvent mixture.

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve 1-nitro-4-(2,2,2-trifluoroethyl)benzene in a minimal amount of ethanol and add it dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washings and remove the organic solvent under reduced pressure.

  • To the remaining aqueous residue, add ethyl acetate and basify with a saturated sodium bicarbonate solution to a pH of ~8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for nitro groups, often used when other sensitive functional groups are present.[4][6]

Materials:

  • 1-nitro-4-(2,2,2-trifluoroethyl)benzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 1-nitro-4-(2,2,2-trifluoroethyl)benzene in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction can also be facilitated by ultrasonic irradiation.[4]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M KOH or NaOH solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the reduction of 1-nitro-4-(2,2,2-trifluoroethyl)benzene and subsequent product isolation.

G cluster_workflow General Experimental Workflow A Reaction Setup (Substrate, Reagent, Solvent) B Reaction (Stirring, Heating/Cooling) A->B C Monitoring (TLC, GC-MS) B->C C->B Incomplete D Workup (Filtration, Quenching) C->D Complete E Extraction D->E F Drying and Concentration E->F G Purification (Distillation/Chromatography) F->G H Final Product This compound G->H

References

Technical Guide: Physicochemical Properties of 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(2,2,2-Trifluoroethyl)aniline. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data, detailed experimental protocols for property determination, and visual representations of relevant synthetic workflows and potential biological mechanisms. The strategic incorporation of the trifluoroethyl group into the aniline scaffold imparts unique characteristics to the molecule, making a thorough understanding of its physicochemical profile essential for its application in medicinal chemistry and materials science.

Core Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The data presented below has been aggregated from various chemical data sources.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₈F₃N-
Molecular Weight 175.15 g/mol
Melting Point 45-46 °C[1]
Boiling Point 195.3 ± 40.0 °C (Predicted)[2]
108–110 °C (at 14 mmHg)[1]
Density 1.242 ± 0.06 g/cm³ (Predicted)[2]
Physical State Off-white to light yellow solid (powder)[2]
pKa 4.18 ± 0.10 (Predicted)[2]

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the key physical constants of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

  • Purity Assessment: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Methodology: Distillation under Reduced Pressure

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating and Evacuation: The sample is heated gently using a heating mantle. The system is gradually evacuated to the desired pressure (e.g., 14 mmHg), which is monitored with a manometer.

  • Distillation: As the liquid boils, the vapor rises, condenses, and collects in the receiving flask. The temperature at which the liquid is steadily distilling is recorded as the boiling point at that specific pressure.

  • Pressure Correction: If necessary, the boiling point at atmospheric pressure can be estimated from the reduced pressure data using a nomograph or the Clausius-Clapeyron equation, although this is less accurate than direct measurement if the compound is stable.

Density Determination of a Solid

The density of a solid organic compound can be determined using the displacement method.

Methodology: Liquid Displacement

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is placed in a graduated cylinder, and the initial volume is recorded.

  • Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

  • Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid sample.

  • Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Synthesis Workflow

The synthesis of N-trifluoroethylated anilines can be achieved through various methods. A general one-pot procedure catalyzed by iron porphyrin offers a versatile route.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_solvents Solvent System aniline 4-Substituted Aniline reaction_vessel Reaction Vessel (One-Pot) aniline->reaction_vessel tfe_hcl 2,2,2-Trifluoroethylamine Hydrochloride tfe_hcl->reaction_vessel na_no2 Sodium Nitrite na_no2->reaction_vessel acid Acetic Acid acid->reaction_vessel fe_tpp_cl Fe(TPP)Cl fe_tpp_cl->reaction_vessel Catalyst h2o_dcm Water / Dichloromethane h2o_dcm->reaction_vessel Solvent product N-(2,2,2-Trifluoroethyl)aniline Derivative reaction_vessel->product Cascade Diazotization/ N-Trifluoroethylation

Caption: General workflow for the one-pot synthesis of N-trifluoroethylated anilines.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, research on structurally related trifluoro-anilines has revealed significant antimicrobial and antibiofilm activity, particularly against Vibrio species.[3][4] The proposed mechanism of action involves the disruption of bacterial cellular processes.

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell compound Trifluoro-Aniline Derivative membrane Cell Membrane compound->membrane Disruption virulence Virulence Factors (e.g., Motility, Protease, Hemolysin) compound->virulence Inhibition biofilm Biofilm Formation compound->biofilm Inhibition cell_death Bactericidal Effect membrane->cell_death Leads to pathogenicity Reduced Pathogenicity

Caption: Proposed antimicrobial mechanism of action for trifluoro-aniline derivatives.

References

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethyl)aniline (CAS: 131395-17-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectroscopic data, safety and handling, and explores its potential applications in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 131395-17-0
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
Melting Point 45-46 °C[1]
Boiling Point 195.3 ± 40.0 °C (Predicted)[2]
Density 1.242 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.18 ± 0.10 (Predicted)[2]
Appearance Off-white to light yellow solid[2]
Solubility Soluble in organic solvents.[3]

Synthesis of this compound

A common synthetic route to C-(2,2,2-trifluoroethyl)anilines involves a two-step process starting from the corresponding nitrophenylacetic acid.

Synthesis_Workflow Start 4-Nitrophenylacetic Acid Step1 Conversion of Carboxy to Trifluoromethyl Group (e.g., using SF₄) Start->Step1 Intermediate 1-Nitro-4-(2,2,2-trifluoroethyl)benzene Step1->Intermediate Step2 Catalytic Reduction of Nitro Group (e.g., H₂/Pd/C, Fe/AcOH) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

While a specific protocol for the 4-isomer was not found in the provided search results, a general procedure for the conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (SF₄) can be followed. This reaction is typically performed under pressure in a suitable autoclave.

Step 2: Synthesis of this compound via Nitro Group Reduction

The reduction of the nitro group in 1-Nitro-4-(2,2,2-trifluoroethyl)benzene can be achieved through various established methods. Catalytic hydrogenation is a common and efficient method.

Example Protocol for Catalytic Hydrogenation:

  • Materials: 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, Palladium on carbon (Pd/C, 5-10 mol%), and a suitable solvent such as ethanol or ethyl acetate.

  • Procedure:

    • Dissolve 1-Nitro-4-(2,2,2-trifluoroethyl)benzene in the chosen solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Alternatively, metal-mediated reductions using iron in acetic acid or zinc in acidic conditions can also be employed.[4]

Spectroscopic Data

Spectroscopy Data
¹H NMR Spectral data is available, but specific chemical shifts and coupling constants for the target molecule were not explicitly found in the search results. For a similar compound, 4-fluoro-3-(trifluoromethyl)aniline, proton signals appear in the aromatic region (around 6.7-7.1 ppm) and a broad singlet for the amine protons.[5]
¹³C NMR Spectral data is available, but specific chemical shifts for the target molecule were not explicitly found. For related anilines, aromatic carbons typically appear between 115 and 150 ppm.
IR Spectroscopy Expected characteristic peaks include N-H stretching (two bands for a primary amine) around 3300-3500 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, C=C stretching of the aromatic ring around 1600-1450 cm⁻¹, and strong C-F stretching bands.[6]
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 175. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the ethyl chain.[7]

Safety and Handling

This compound is classified as a hazardous substance. The following safety precautions should be observed:

Hazard Precautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear suitable protective clothing.

  • Respiratory Protection: In case of inadequate ventilation, wear a respirator.[8]

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[9] While specific biological activity for this compound has not been widely reported in the public domain, its structural motifs are present in several classes of biologically active compounds.

Aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy and antimicrobial agents. For instance, a structurally related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Nilotinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[10][11] This suggests a potential application for this compound as a synthon for novel kinase inhibitors.

Drug_Discovery_Logic Aniline Aniline Core Structure TFE_Aniline This compound Aniline->TFE_Aniline Incorporation of Trifluoroethyl Group Properties Enhanced Metabolic Stability Increased Lipophilicity Improved Binding Affinity TFE_Aniline->Properties Drug_Class Potential as a Building Block for: - Kinase Inhibitors - Antimicrobial Agents - Other Biologically Active Molecules Properties->Drug_Class

Caption: Rationale for the use of this compound in drug discovery.

The trifluoroethyl group can serve as a bioisostere for other chemical moieties, potentially leading to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. Researchers in drug development may find this compound to be a valuable starting material for creating new chemical entities with enhanced therapeutic potential.

References

4-(2,2,2-Trifluoroethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the chemical compound 4-(2,2,2-Trifluoroethyl)aniline, including its molecular formula, molecular weight, and other key physical properties.

Compound Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and computational modeling.

PropertyValueReference
Molecular Formula C8H8F3N[1][2]
Molecular Weight 175.15 g/mol [2]
Monoisotopic Mass 175.06088 Da[1]
Appearance Off-white to light yellow solid[3]
Boiling Point 195.3 ± 40.0 °C (Predicted)[3]
Density 1.242 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.18 ± 0.10 (Predicted)[3]
Storage Temperature 2–8 °C under inert gas[3]

Experimental Protocols

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the positions of the fluoroethyl and amino groups on the aniline ring.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, consistent with the predicted monoisotopic mass of 175.06088 Da[1].

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, often using a UV detector.

    • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method for assessing purity and identifying any volatile impurities.

  • Physicochemical Property Determination:

    • Melting Point Analysis: To determine the melting point range of the solid compound, which is a key indicator of purity.

    • Differential Scanning Calorimetry (DSC): To study thermal transitions.

    • Solubility Studies: To determine the solubility in various organic and aqueous solvents, which is crucial for its application in biological assays or as a reagent.

Informational Workflow

The following diagram illustrates the logical relationship between the compound's name, its structural representation (SMILES), and its fundamental chemical properties.

chemical_information_workflow compound_name This compound smiles SMILES: C1=CC(=CC=C1CC(F)(F)F)N compound_name->smiles Structural Representation molecular_formula Molecular Formula C8H8F3N smiles->molecular_formula Derived From molecular_weight Molecular Weight 175.15 g/mol molecular_formula->molecular_weight Calculated From

Caption: Logical flow from compound name to molecular properties.

References

An In-Depth Technical Guide to the Basicity of 4-(2,2,2-Trifluoroethyl)aniline versus Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of 4-(2,2,2-trifluoroethyl)aniline in comparison to its parent compound, aniline. Understanding the basicity of these compounds, quantified by their pKa values, is crucial for applications in medicinal chemistry and materials science, as it influences molecular interactions, solubility, and pharmacokinetic properties. This document outlines the quantitative differences in basicity, the underlying electronic effects, and detailed experimental protocols for their determination.

Core Concept: Basicity and pKa

The basicity of an amine is its ability to accept a proton (H⁺). This property is quantified by the pKa of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base, indicating a reduced tendency to accept a proton.[1][2] In aromatic amines like aniline, the availability of the lone pair of electrons on the nitrogen atom is the primary determinant of basicity.[3]

Comparative Analysis of Basicity

The introduction of a 2,2,2-trifluoroethyl group at the para position of the aniline ring significantly impacts the basicity of the molecule. The quantitative data, presented in Table 1, clearly demonstrates that this compound is a weaker base than aniline.

CompoundStructurepKa of Conjugate Acid
AnilineC₆H₅NH₂~4.6[1][3][4][5][6]
This compoundCF₃CH₂C₆H₄NH₂~4.18 (Predicted)

Table 1: Comparison of pKa Values

The lower pKa of the conjugate acid of this compound indicates that it is less basic than aniline. This difference of approximately 0.42 pKa units translates to a notable decrease in the equilibrium constant for protonation.

The Inductive Effect of the 2,2,2-Trifluoroethyl Group

The observed decrease in basicity is primarily attributed to the strong electron-withdrawing inductive effect (-I effect) of the 2,2,2-trifluoroethyl group. The three highly electronegative fluorine atoms pull electron density away from the ethyl group, which in turn withdraws electron density from the aniline ring. This inductive effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Electron-withdrawing groups generally decrease the basicity of anilines.

G cluster_aniline Aniline cluster_substituted_aniline This compound Aniline Aniline (Higher Basicity) Aniline_pKa pKa ≈ 4.6 Aniline->Aniline_pKa Results in Substituted_Aniline This compound (Lower Basicity) Substituted_Aniline_pKa pKa ≈ 4.18 Substituted_Aniline->Substituted_Aniline_pKa Results in Inductive_Effect Electron-Withdrawing Inductive Effect (-I) of -CH₂CF₃ Group Inductive_Effect->Substituted_Aniline Decreases electron density on Nitrogen

Figure 1: Inductive effect on basicity.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

1. Potentiometric Titration

This is a widely used method for its simplicity and accuracy.

  • Principle: A solution of the amine is titrated with a standard acid (e.g., HCl), and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Apparatus:

    • pH meter with a combination glass electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure:

    • Preparation: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, often a water-methanol mixture to ensure solubility.

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.

2. UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionization center and can be performed with smaller sample quantities.

  • Principle: The UV-Vis absorption spectrum of many aromatic compounds changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the protonated to the unprotonated species can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

  • Apparatus:

    • UV-Vis spectrophotometer

    • pH meter

    • Quartz cuvettes

  • Procedure:

    • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

    • Sample Preparation: Prepare solutions of the aniline derivative in each of the buffer solutions.

    • Spectral Analysis: Measure the UV-Vis spectrum for each solution.

    • Data Analysis: Plot the absorbance at a chosen wavelength against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoid curve.

G start Start method_choice Choose Method start->method_choice potentiometric Potentiometric Titration method_choice->potentiometric Potentiometry spectrophotometric UV-Vis Spectrophotometry method_choice->spectrophotometric Spectrophotometry prepare_solution Prepare Amine Solution potentiometric->prepare_solution prepare_buffers Prepare Buffer Solutions spectrophotometric->prepare_buffers titrate Titrate with Standard Acid prepare_solution->titrate record_pH Record pH vs. Volume titrate->record_pH plot_titration Plot Titration Curve record_pH->plot_titration determine_pKa_pot Determine pKa from Inflection Point plot_titration->determine_pKa_pot end End determine_pKa_pot->end prepare_samples Prepare Samples in Buffers prepare_buffers->prepare_samples measure_absorbance Measure Absorbance vs. pH prepare_samples->measure_absorbance plot_absorbance Plot Absorbance Curve measure_absorbance->plot_absorbance determine_pKa_spec Determine pKa from Sigmoid Midpoint plot_absorbance->determine_pKa_spec determine_pKa_spec->end

Figure 2: pKa determination workflow.

Conclusion

The basicity of this compound is demonstrably lower than that of aniline, a fact supported by their respective pKa values. This reduction in basicity is a direct consequence of the potent electron-withdrawing inductive effect of the 2,2,2-trifluoroethyl substituent. For professionals in drug development and scientific research, a thorough understanding of these electronic effects and the precise experimental determination of pKa are essential for the rational design of molecules with desired physicochemical properties.

References

The Trifluoroethyl Group: A Deep Dive into its Electron-Withdrawing Effects on Aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH2CF3) offers a unique electronic profile that can significantly modulate the properties of parent molecules. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the trifluoroethyl group on the chemical and physical properties of aniline, a fundamental scaffold in numerous pharmaceuticals and functional materials. Through a detailed examination of quantitative data, experimental methodologies, and mechanistic pathways, this document serves as a critical resource for professionals engaged in molecular design and synthesis.

Quantitative Analysis of Substituent Effects

The electron-withdrawing nature of a substituent has a profound impact on the basicity and reactivity of aniline. This effect can be quantified through various parameters, most notably the acid dissociation constant (pKa) of the anilinium ion and Hammett substituent constants (σ).

Impact on the Basicity of Aniline

The basicity of aniline, a measure of the availability of the nitrogen lone pair, is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa of the corresponding anilinium ion.[1]

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The trifluoroethyl group (-CH2CF3), while also electron-withdrawing, exhibits a slightly attenuated effect due to the insulating methylene spacer. This spacer diminishes the inductive pull of the trifluoromethyl moiety on the aniline ring.

Table 1: pKa Values of Selected Para-Substituted Anilines

Substituent (para-)Hammett Constant (σp)pKa of Anilinium Ion
-NH2-0.666.08[2][3]
-OCH3-0.275.34[3]
-CH3-0.175.08[3]
-H0.004.60[3]
-Cl0.233.98[2][3]
-Br0.233.91[3]
-CF3 0.54 [4][5]~2.6 (estimated)
-CH2CF3 ~0.3 (estimated) ~3.5 (estimated)
-CN0.661.74[3]
-NO20.781.00[2][3]

Note: pKa values for trifluoromethyl and trifluoroethyl substituted anilines are estimated based on their Hammett constants and the established linear free-energy relationship.

Hammett and Taft Substituent Constants

The Hammett equation provides a quantitative framework for understanding the influence of substituents on reaction rates and equilibrium constants.[6] The substituent constant, σ, is a measure of the electronic effect of a substituent. The Taft constant, σ*, specifically quantifies the polar (inductive) effect of a substituent.

Table 2: Hammett (σ) and Taft (σ) Constants for Relevant Substituents*

SubstituentHammett Constant (σp)Taft Constant (σ*)
-CH3-0.170.00
-H0.00+0.49
-CH2Cl0.18[4]+1.05
-CH2CF3 Not readily available +0.92
-CF3 0.54 [4][5]+2.6
-NO20.78-

The Taft constant for the trifluoroethyl group (σ* = +0.92) is significantly higher than that of a methyl group but lower than that of a trifluoromethyl group. This confirms that the -CH2CF3 group is a strong inductive electron-withdrawing group, though its effect is dampened compared to the directly attached -CF3 group.

Experimental Protocols

Accurate determination of the physicochemical properties of substituted anilines is paramount for understanding their behavior. The following sections detail the methodologies for the synthesis and pKa determination of N-(2,2,2-trifluoroethyl)aniline.

Synthesis of N-(2,2,2-trifluoroethyl)aniline

A common method for the N-trifluoroethylation of anilines involves a one-pot reaction using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, catalyzed by an iron-porphyrin complex.[7]

Materials:

  • Aniline

  • 2,2,2-trifluoroethylamine hydrochloride

  • Acetic acid

  • Sodium nitrite (NaNO2)

  • Tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl]

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H2O, and 1 mL of dichloromethane under an air atmosphere at room temperature.[7]

  • Add NaNO2 (0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.

  • Add aniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, extract the crude product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-(2,2,2-trifluoroethyl)aniline.

Characterization: The final product should be characterized by 1H NMR and 13C NMR spectroscopy. The expected spectral data, based on similar compounds, would show characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrogen and the trifluoromethyl group, and the carbons of the aniline ring and the trifluoroethyl group.[8]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

Materials:

  • N-(2,2,2-trifluoroethyl)aniline sample (1 mM solution)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a 1 mM solution of N-(2,2,2-trifluoroethyl)aniline.

  • Acidify 20 mL of the sample solution to a pH of 1.8-2.0 with 0.1 M HCl.

  • Maintain a constant ionic strength throughout the titration by adding 0.15 M KCl solution.

  • Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches 12.0-12.5.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point.

  • Perform the titration in triplicate to ensure accuracy and precision.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH.

Materials:

  • N-(2,2,2-trifluoroethyl)aniline sample

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of N-(2,2,2-trifluoroethyl)aniline in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of solutions by diluting a small aliquot of the stock solution into buffers of varying pH.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Identify the wavelengths of maximum absorbance for the protonated (acidic) and deprotonated (basic) forms of the aniline.

  • Plot the absorbance at these wavelengths as a function of pH.

  • The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Mechanistic Insights and Visualizations

The electron-withdrawing effect of the trifluoroethyl group is primarily transmitted through the sigma bond framework of the molecule, a phenomenon known as the inductive effect.

Inductive Effect of the Trifluoroethyl Group

The highly electronegative fluorine atoms in the trifluoroethyl group pull electron density away from the adjacent carbon atoms. This inductive effect propagates through the C-C and C-N sigma bonds, ultimately reducing the electron density of the aniline nitrogen's lone pair. This makes the lone pair less available for protonation, thus decreasing the basicity of the aniline.

Inductive_Effect cluster_aniline Aniline Ring cluster_substituent Trifluoroethyl Group C1 C C2 C N N C1->N CH2 CH₂ C1->CH2 Inductive Effect C3 C C4 C C5 C C6 C N->C1 Electron Density Withdrawal H1 H N->H1 H2 H N->H2 CF3 CF₃ CH2->CF3

Caption: Inductive electron withdrawal by the trifluoroethyl group reduces electron density on the aniline nitrogen.

Experimental Workflow for pKa Determination

The determination of pKa is a critical step in characterizing the electronic properties of a substituted aniline. The following workflow outlines the key stages of this process.

pKa_Workflow cluster_synthesis Synthesis & Purification cluster_pka pKa Determination cluster_data Data Analysis Synthesis Synthesize N-(2,2,2-trifluoroethyl)aniline Purification Purify by Column Chromatography Synthesis->Purification Characterization Characterize by NMR & MS Purification->Characterization Titration Potentiometric Titration Characterization->Titration UV_Vis UV-Vis Spectrophotometry Characterization->UV_Vis Plotting Plot Titration Curve or Absorbance vs. pH Titration->Plotting UV_Vis->Plotting Calculation Calculate pKa from Inflection Point Plotting->Calculation Final_pKa Final pKa Value Calculation->Final_pKa

Caption: Workflow for the synthesis, purification, and pKa determination of N-(2,2,2-trifluoroethyl)aniline.

Conclusion

The trifluoroethyl group exerts a significant electron-withdrawing effect on the aniline ring, primarily through a strong inductive mechanism. This effect, while less pronounced than that of the trifluoromethyl group, leads to a marked decrease in the basicity of aniline. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers to understand, predict, and utilize the electronic properties of trifluoroethyl-substituted anilines in the design of novel molecules with tailored functionalities. The strategic application of this knowledge is poised to accelerate advancements in drug discovery and materials science.

References

Spectroscopic Profile of 4-(2,2,2-Trifluoroethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for the compound 4-(2,2,2-Trifluoroethyl)aniline (CAS No. 131395-17-0). The document compiles predicted mass spectrometry data and outlines general experimental protocols for key spectroscopic techniques utilized in the structural elucidation of aromatic amines. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction

This compound is a substituted aniline derivative containing a trifluoroethyl group at the para position of the benzene ring. The presence of the trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound.

While experimental spectroscopic data for this compound is not widely available in the public domain, this guide presents predicted data and standardized methodologies to aid researchers in their analytical endeavors.

Spectroscopic Data

Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a reference for experimental mass spectrometry analysis.[1]

AdductPredicted m/z
[M+H]⁺176.06816
[M+Na]⁺198.05010
[M-H]⁻174.05360
[M+NH₄]⁺193.09470
[M+K]⁺214.02404
[M+H-H₂O]⁺158.05814
[M]⁺175.06033

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is completely dissolved. A common internal standard, such as tetramethylsilane (TMS), is typically added.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to encompass the expected chemical shift range for aromatic and aliphatic protons (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard.

    • Spectral Width: Set to cover the expected range for carbon nuclei in the molecule (e.g., 0 to 160 ppm).

    • Number of Scans: A larger number of scans is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H stretching of the amine, C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is commonly used.

  • GC Conditions (for GC-MS):

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient is used to ensure separation of the analyte from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow and Pathway Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic information for this compound, focusing on predicted mass spectrometry data. While comprehensive experimental spectra are not yet publicly documented, the detailed experimental protocols provided herein offer a solid foundation for researchers to acquire and interpret the necessary data for the structural confirmation and further investigation of this compound. The logical workflow presented visually outlines the key steps involved in such a characterization process. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2,2,2-Trifluoroethyl)aniline. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectral features. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a predicted ¹H NMR spectrum, supplemented by established principles of NMR spectroscopy and detailed experimental protocols for acquiring such data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. This data was generated using computational prediction tools and is intended to provide a close approximation of the experimental spectrum. The predicted spectrum is based on the molecular structure and the known effects of various functional groups on proton chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Assignment)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2, H-6 (Aromatic)7.08Doublet (d)8.52H
H-3, H-5 (Aromatic)6.65Doublet (d)8.52H
-CH₂- (Ethyl)3.25Quartet (q)9.92H
-NH₂ (Amine)3.70 (variable)Broad Singlet (br s)-2H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal is often broad.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region will show a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution pattern. The protons ortho to the electron-donating amino group (H-3, H-5) are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing trifluoroethyl group (H-2, H-6). The ortho coupling between adjacent aromatic protons typically results in a coupling constant of around 8.5 Hz.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are coupled to the three fluorine atoms of the trifluoromethyl group. This results in a quartet due to ³J(H,F) coupling, typically around 10 Hz. The electron-withdrawing nature of the trifluoromethyl group will deshield these protons, causing them to resonate at a relatively downfield position for an alkyl group attached to an aromatic ring.

  • Amine Protons (-NH₂): The two amine protons generally appear as a broad singlet. The chemical shift of this signal is variable and can be affected by the solvent, sample concentration, and temperature. The broadness is a result of rapid chemical exchange and quadrupolar broadening from the nitrogen-14 nucleus.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent that dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Sample Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak can also be used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz (for ¹H)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AT): 2-4 seconds.

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm to cover the aromatic and aliphatic regions.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton assignments.

Logical Relationship of Spectral Features

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound, from the molecular structure to the final spectral assignment.

Spectral_Interpretation_Workflow cluster_structure Molecular Structure cluster_protons Proton Environments cluster_signals Predicted ¹H NMR Signals Structure This compound Aromatic_H Aromatic Protons (H-2, H-6 & H-3, H-5) Structure->Aromatic_H Methylene_H Methylene Protons (-CH₂-) Structure->Methylene_H Amine_H Amine Protons (-NH₂) Structure->Amine_H Aromatic_Signal Two Doublets ~7.08 & 6.65 ppm Aromatic_H->Aromatic_Signal Methylene_Signal Quartet ~3.25 ppm Methylene_H->Methylene_Signal Amine_Signal Broad Singlet ~3.70 ppm Amine_H->Amine_Signal

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Technical Guide: 13C NMR Analysis of 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,2,2-trifluoroethyl)aniline. Due to the absence of publicly available experimental spectra, this document presents predicted 13C NMR chemical shifts, accompanied by a detailed, generalized experimental protocol for the acquisition of such data for aniline derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions provide valuable insights into the electronic environment of each carbon atom within the molecule. The predicted chemical shifts are summarized in Table 1. The carbon atoms are numbered as illustrated in the molecular structure diagram (Figure 1).

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1144.9
C2/C6129.5
C3/C5115.8
C4125.7
C739.8 (q, JC-F ≈ 29 Hz)
C8125.3 (q, JC-F ≈ 277 Hz)

Note: The chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The multiplicity (q) and approximate coupling constants (J) for the ethyl group carbons are due to coupling with the fluorine atoms.

Figure 1: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed protocol for the acquisition of a 13C NMR spectrum of an aniline derivative such as this compound.[1]

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300-600 MHz for protons.

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. A range of 1024 to 4096 scans is common, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 13C NMR Data setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference peak_pick Peak Picking and Analysis reference->peak_pick

Figure 2: Experimental workflow for 13C NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the 13C NMR spectrum of this compound involves understanding the influence of various structural features on the chemical shifts. The electron-donating amino group (-NH₂) and the electron-withdrawing trifluoroethyl group (-CH₂CF₃) have opposing effects on the electron density of the aromatic ring, leading to the observed chemical shifts.

logical_relationships cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_shifts 13C NMR Chemical Shifts aniline This compound edg Electron-Donating Group (-NH₂) aniline->edg ewg Electron-Withdrawing Group (-CH₂CF₃) aniline->ewg aromatic Aromatic Carbons (C1-C6) edg->aromatic Shielding (Upfield Shift) ewg->aromatic Deshielding (Downfield Shift) aliphatic Aliphatic Carbons (C7, C8) ewg->aliphatic Deshielding

Figure 3: Logical relationships influencing 13C NMR chemical shifts.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound. For definitive structural elucidation, it is recommended to acquire experimental 2D NMR data, such as HSQC and HMBC, in conjunction with the 1D 13C NMR spectrum.

References

A Technical Guide to the Solubility of 4-(2,2,2-Trifluoroethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(2,2,2-Trifluoroethyl)aniline, a compound of interest in pharmaceutical and materials science research. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This document, therefore, serves as a foundational resource by providing a detailed experimental protocol for determining the solubility of this compound. Additionally, it discusses the expected solubility trends based on the physicochemical properties of the molecule and related fluorinated anilines. The provided methodologies are based on established standards to ensure the generation of accurate and reproducible data.

Introduction

This compound is a substituted aniline featuring a trifluoroethyl group. This structural motif is significant in medicinal chemistry and materials science, as the incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. The lack of published quantitative solubility data necessitates a reliable experimental framework for its determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound, with a polar amino group and a hydrophobic trifluoroethyl-substituted benzene ring, suggests a nuanced solubility profile.

  • Polarity and Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

  • Hydrophobicity: The trifluoroethyl group and the benzene ring contribute to the molecule's nonpolar character, indicating likely solubility in nonpolar and moderately polar aprotic organic solvents.[1]

Based on the behavior of similar compounds like 4-fluoroaniline and 4-(trifluoromethyl)aniline, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[2][3] However, empirical determination is crucial for precise quantification.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolGoodCapable of hydrogen bonding with the amine group.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOGood to ModerateDipole-dipole interactions with the polar functional groups.
Nonpolar Hexane, TolueneModerate to LowSolvation will depend on the balance between the polar amine and the nonpolar trifluoroethylphenyl group.
Chlorinated Dichloromethane, ChloroformGoodCan solvate both polar and nonpolar regions of the molecule.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the thermodynamic solubility of this compound in various organic solvents. This method is straightforward and relies on the direct measurement of the solute's mass in a saturated solution.

3.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Drying oven

  • Syringe filters (chemically compatible with the chosen solvent)

3.2. Procedure: Shake-Flask Method

The shake-flask method is a well-established technique for determining thermodynamic solubility.[4]

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. The sample should be immediately filtered through a compatible syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., an aluminum pan or glass dish).

    • Record the exact mass of the container with the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and the solvent until a constant weight of the dried solute is achieved.

    • Reweigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = [(Mass of container + dried solute) - (Mass of empty container)] / (Volume of supernatant collected in L)

3.3. Data Presentation

All quantitative data should be summarized in a clearly structured table for easy comparison, as exemplified below.

Table 2: Example Data Table for Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Standard Deviation
Methanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
............

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric analysis method.

Solubility_Workflow cluster_gravimetric A Sample Preparation (Excess Solute + Known Volume of Solvent) B Equilibration (Thermostatic Shaker, 24-72h) A->B C Phase Separation (Settling / Centrifugation) B->C D Sample Collection & Filtration (Clear Supernatant) C->D E Gravimetric Analysis D->E F Solvent Evaporation (Drying Oven) E->F G Final Weighing (Dried Solute) F->G H Data Calculation (Solubility in g/L) G->H

Caption: Workflow for solubility determination.

Conclusion

References

Reactivity of the Amino Group in 4-(2,2,2-Trifluoroethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the amino group in 4-(2,2,2-trifluoroethyl)aniline. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group at the para-position significantly modulates the nucleophilicity and basicity of the aniline moiety, influencing its behavior in a variety of chemical transformations. This document explores the electronic effects of the trifluoroethyl substituent, details its impact on key reactions such as acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions, and provides relevant experimental protocols and quantitative data to guide synthetic applications in drug discovery and materials science.

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the amino group is paramount to its synthetic utility. Substitution on the aromatic ring can dramatically alter this reactivity. The introduction of a 2,2,2-trifluoroethyl group at the para-position of the aniline ring, to form this compound, imparts unique electronic properties that distinguish it from unsubstituted aniline. The strong inductive effect of the trifluoromethyl moiety, transmitted through the ethyl spacer, deactivates the aromatic ring and reduces the electron density on the nitrogen atom. This guide serves to comprehensively elucidate the consequences of this substitution on the chemical behavior of the amino group.

Electronic Properties and Basicity

The primary determinant of the reactivity of the amino group in this compound is the electron-withdrawing nature of the trifluoroethyl substituent. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aniline.

Table 1: Physicochemical Properties of this compound and Aniline

PropertyThis compoundAniline
Predicted pKa 4.18 ± 0.10[1]4.63
Molecular Weight 175.15 g/mol 93.13 g/mol
Melting Point 45-46 °C-6 °C
Boiling Point 195.3 ± 40.0 °C[1]184.1 °C

The predicted pKa of this compound is significantly lower than that of aniline, quantitatively demonstrating the reduced basicity of the amino group. This decreased basicity has profound implications for its reactivity in acid-catalyzed reactions and its ability to act as a nucleophile.

Reactivity in Key Organic Reactions

The diminished electron density on the amino group of this compound governs its participation in a range of chemical reactions.

N-Acylation

N-acylation of anilines is a fundamental transformation for the synthesis of amides. The reduced nucleophilicity of this compound suggests that it will undergo acylation at a slower rate compared to aniline. While specific kinetic data for the acylation of this compound is not available in the reviewed literature, studies on the acylation of substituted anilines generally show a correlation between the basicity of the aniline and the rate of acylation.

Experimental Protocol: General Procedure for N-Acetylation of Anilines

A mixture of the substituted aniline (10 mmol), potassium carbonate (15 mmol), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide, 1 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 20 mL) is stirred at room temperature. Acetyl chloride (10 mmol) is added, and the reaction is stirred for 15-30 minutes. Upon completion, the mixture is poured into crushed ice, and the resulting solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization.

N-Alkylation and N-Trifluoroethylation

The amino group of this compound can undergo N-alkylation, although its reduced nucleophilicity may necessitate more forcing conditions compared to aniline.

A particularly relevant reaction is N-trifluoroethylation. A one-pot iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed, which proceeds via a cascade of diazotization and N-trifluoroethylation. This method has been shown to be effective for a wide range of anilines, including those with electron-withdrawing and electron-donating groups.[3]

Experimental Protocol: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines [3]

To an oven-dried Schlenk tube, 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), water (2 mL), and dichloromethane (1 mL) are added under an air atmosphere at room temperature. Sodium nitrite (0.6 mmol) is then added, and the mixture is stirred for 30 minutes. Subsequently, the aniline derivative (0.3 mmol) and the iron-porphyrin catalyst (e.g., Fe(TPP)Cl, 0.9 mol%) are added to the vigorously stirred solution. The reaction progress can be monitored by TLC or LC-MS.

Diazotization

Primary aromatic amines, including this compound, can be converted to diazonium salts through reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[4] These diazonium salts are versatile intermediates that can be used in a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions. The presence of the electron-withdrawing trifluoroethyl group may affect the stability of the resulting diazonium salt.

Experimental Protocol: General Procedure for Diazotization of Anilines

The aniline derivative is dissolved in a mixture of a strong acid (e.g., 6M HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Diazotization_Mechanism

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] While this compound can act as the amine coupling partner, its reduced nucleophilicity may lead to slower reaction rates compared to more electron-rich anilines. The choice of ligand, base, and reaction conditions is crucial for achieving high yields, especially with less reactive amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

An aryl halide (1.0 equiv), the aniline derivative (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) are combined in an oven-dried Schlenk tube under an inert atmosphere. Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by filtering through celite, followed by extraction and purification by column chromatography.

Buchwald_Hartwig_Workflow

Quantitative Reactivity Analysis

A direct quantitative comparison of the reactivity of this compound with aniline is limited by the availability of specific kinetic data in the literature. However, a kinetic study on the reaction of 2,2,2-trifluoroethylamine with 1,3,5-trinitrobenzene provides some insight into the effect of the trifluoroethyl group on nucleophilicity.[7] The presence of the trifluoro group significantly reduces the nucleophilicity of the amine. By analogy, the 2,2,2-trifluoroethyl group in this compound is expected to have a similar, albeit attenuated, deactivating effect on the amino group's nucleophilicity.

Conclusion

The amino group in this compound exhibits attenuated reactivity compared to unsubstituted aniline due to the strong electron-withdrawing effect of the trifluoroethyl substituent. This is manifested in its lower basicity and nucleophilicity. While this reduced reactivity can present challenges in synthesis, requiring more carefully optimized or forcing reaction conditions, it can also be leveraged to achieve selective transformations. This technical guide provides a foundational understanding of the reactivity of this important building block, offering valuable insights for its application in the development of novel pharmaceuticals and advanced materials. Further quantitative kinetic studies are warranted to provide a more detailed and predictive model of its reactivity profile.

References

Methodological & Application

Application Notes and Protocols: The Utility of 4-(2,2,2-Trifluoroethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 4-(2,2,2-trifluoroethyl)aniline moiety and its derivatives in medicinal chemistry. The unique physicochemical properties imparted by the trifluoroethyl group make this scaffold a valuable building block in the design of novel therapeutic agents. This document covers its application in the development of selective androgen receptor modulators (SARMs), its potential as a scaffold for kinase inhibitors and antimicrobial agents, and provides detailed experimental protocols.

Introduction to the this compound Scaffold

The introduction of fluorine-containing substituents is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The this compound moiety, in particular, offers several advantages:

  • Increased Metabolic Stability: The trifluoroethyl group can block sites of metabolism, leading to a longer half-life and improved bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the aniline nitrogen, which can influence receptor binding and cell permeability.

  • Enhanced Lipophilicity: The trifluoroethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Unique Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

These properties have led to the exploration of this compound derivatives in various therapeutic areas.

Application in Selective Androgen Receptor Modulators (SARMs)

A notable application of a derivative of the this compound scaffold is in the development of Selective Androgen Receptor Modulators (SARMs). One such example is 6-[Bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-2(1H)-quinolinone , a potent and orally available tissue-selective SARM.[1][2][3] While this compound is a secondary amine derivative, its synthesis originates from a related aniline precursor, highlighting the utility of this chemical space.

SARMs are a class of therapeutic agents that bind to the androgen receptor (AR) and exhibit tissue-selective anabolic effects, with reduced androgenic side effects compared to traditional anabolic steroids. This makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions.

Quantitative Data
Compound ClassExample CompoundTherapeutic TargetKey Findings
Selective Androgen Receptor Modulator (SARM)6-[Bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-2(1H)-quinolinoneAndrogen ReceptorOrally available, tissue-selective anabolic activity.[1][2][3]
Signaling Pathway

The mechanism of action of SARMs involves the modulation of the androgen receptor signaling pathway. Upon binding of a ligand, such as a SARM, the androgen receptor translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. In the case of SARMs, this signaling is modulated to favor anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., 6-[Bis(2,2,2-trifluoroethyl)amino]... quinolin-2(1H)-one) AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates Anabolic Effects\n(Muscle, Bone) Anabolic Effects (Muscle, Bone) Gene->Anabolic Effects\n(Muscle, Bone) Reduced Androgenic Effects\n(Prostate) Reduced Androgenic Effects (Prostate) Gene->Reduced Androgenic Effects\n(Prostate) synthesis_workflow Start Substituted 4-nitroaniline Cyclization Cyclization Start->Cyclization Reagent1 Ethyl trifluoroacetoacetate Polyphosphoric acid Reagent1->Cyclization Intermediate 6-nitro-4-trifluoromethyl -quinolin-2(1H)-one Cyclization->Intermediate Reduction Reduction (H2, Pd/C or N2H4) Intermediate->Reduction Product 6-amino-4-trifluoromethyl -quinolin-2(1H)-one Reduction->Product

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 4-(2,2,2-trifluoroethyl)aniline moiety, in particular, serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates. Its trifluoroethyl group can significantly influence the electronic and lipophilic properties of a target molecule.

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound. The primary focus is on the preparation of substituted pyrazole derivatives, which are recognized as "privileged structures" in drug discovery due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory agents like Celecoxib and various kinase inhibitors.[1][2] The protocols outlined below detail the transformation of the parent aniline into a versatile hydrazine intermediate, followed by its cyclization to form the pyrazole core.

Application Note 1: Synthesis of the Key Hydrazine Intermediate

A critical step in the synthesis of pyrazole-based pharmaceuticals from an aniline starting material is the conversion of the amine group to a hydrazine. This is typically achieved through a two-step process: diazotization to form a diazonium salt, followed by a reduction reaction.

Protocol 1.1: Diazotization of this compound

This protocol describes the conversion of the primary aromatic amine to an arenediazonium salt. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt intermediate.[3][4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.[3]

  • After the complete addition of the NaNO₂ solution, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes.

  • Verify the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates a positive test). The resulting solution containing the 4-(2,2,2-trifluoroethyl)benzenediazonium chloride is used directly in the next step without isolation.

Protocol 1.2: Reduction of the Diazonium Salt to 4-(2,2,2-Trifluoroethyl)phenylhydrazine

The unstable diazonium salt is immediately reduced to the more stable hydrazine hydrochloride. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride).

Materials:

  • 4-(2,2,2-trifluoroethyl)benzenediazonium chloride solution (from Protocol 1.1)

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Diethyl Ether or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (approx. 2.5-3.0 eq) in concentrated HCl. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1.1 to the stirred SnCl₂ solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir for 1-2 hours, gradually warming to room temperature. A precipitate of the hydrazine hydrochloride salt may form.

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water or diethyl ether.

  • To isolate the free hydrazine base (optional, can be used as the salt), the solid is suspended in water and the mixture is made strongly alkaline (pH > 10) by the slow addition of a 50% NaOH solution while cooling in an ice bath.

  • Extract the liberated free hydrazine base into an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 4-(2,2,2-Trifluoroethyl)phenylhydrazine.

Application Note 2: Synthesis of 1-(4-(2,2,2-Trifluoroethyl)phenyl)-3,5-disubstituted-1H-pyrazole Intermediates

Substituted pyrazoles are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (or its salt) and a 1,3-dicarbonyl compound.[5] This reaction provides a direct and efficient route to the pyrazole core, a key intermediate for numerous pharmaceuticals.[1]

Protocol 2.1: Knorr Pyrazole Synthesis

This protocol details the cyclization reaction between 4-(2,2,2-Trifluoroethyl)phenylhydrazine and a generic 1,3-diketone to form the corresponding 1,3,5-trisubstituted pyrazole.

Materials:

  • 4-(2,2,2-Trifluoroethyl)phenylhydrazine hydrochloride (from Protocol 1.2)

  • A substituted 1,3-diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione for a Celecoxib-like analogue) (1.0 eq)

  • Ethanol or Glacial Acetic Acid

  • Sodium Acetate (if using hydrazine hydrochloride)

Procedure:

  • To a round-bottom flask, add 4-(2,2,2-Trifluoroethyl)phenylhydrazine hydrochloride (1.0 eq), the selected 1,3-diketone (1.0 eq), and sodium acetate (1.1 eq) to ethanol or glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the crude product with cold water and then a minimal amount of cold ethanol or hexane to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole intermediate.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of pyrazole intermediates from this compound.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1DiazotizationNaNO₂, HClWater0 - 50.5 - 1>95 (in situ)
2ReductionSnCl₂, HClWater/HCl0 - 252 - 375 - 85
3Cyclization1,3-DiketoneEthanolReflux (78)4 - 880 - 90

Table 2: Characterization Data for a Representative Pyrazole Intermediate (Intermediate: 1-(4-(2,2,2-trifluoroethyl)phenyl)-3-methyl-5-(4-methylphenyl)-1H-pyrazole)

PropertyValue
Appearance White to off-white solid
Melting Point (°C) 110 - 115
¹H NMR (CDCl₃, δ ppm) 7.4-7.2 (m, 8H, Ar-H), 6.4 (s, 1H, pyrazole-H), 3.3 (q, 2H, CH₂CF₃), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, pyrazole-CH₃)
¹⁹F NMR (CDCl₃, δ ppm) -66.5 (t, 3F, CF₃)
MS (ESI) m/z calculated for C₁₉H₁₇F₃N₂ [M+H]⁺: 343.14; found: 343.15

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

G cluster_0 Overall Synthetic Workflow A This compound B Diazonium Salt Intermediate A->B Diazotization (Protocol 1.1) C Hydrazine Intermediate (4-(2,2,2-Trifluoroethyl)phenylhydrazine) B->C Reduction (Protocol 1.2) D Final Pyrazole Intermediate C->D Cyclization (Protocol 2.1) E 1,3-Diketone E->D

Caption: Overall workflow for pyrazole synthesis.

G cluster_1 Pathway to Hydrazine Intermediate start This compound step1 Diazotization (0-5 °C) start->step1 reagents1 + NaNO₂ + HCl (aq) reagents1->step1 diazonium Arenediazonium Salt (in situ) step1->diazonium step2 Reduction diazonium->step2 reagents2 + SnCl₂·2H₂O + HCl (aq) reagents2->step2 product 4-(2,2,2-Trifluoroethyl)phenylhydrazine (Hydrochloride Salt) step2->product G cluster_2 Knorr Pyrazole Synthesis Pathway hydrazine 4-(2,2,2-Trifluoroethyl)phenylhydrazine step Condensation/ Cyclization (Ethanol, Reflux) hydrazine->step diketone Substituted 1,3-Diketone (R₁-CO-CH₂-CO-R₂) diketone->step product 1,3,5-Trisubstituted Pyrazole step->product

References

Application Notes and Protocols for 4-(2,2,2-Trifluoroethyl)aniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-(2,2,2-trifluoroethyl)aniline as a key building block in the synthesis of modern agrochemicals. The introduction of the trifluoroethyl group can significantly enhance the efficacy and biological activity of pesticides. This document outlines the synthesis and application of two classes of agrochemicals derived from or structurally related to this compound: insecticidal anthranilic diamides and herbicidal N-phenylpyrazole derivatives.

Insecticidal Anthranilic Diamides

The anthranilic diamide class of insecticides are potent activators of insect ryanodine receptors (RyRs), which are critical for muscle contraction. The introduction of a fluorinated aniline moiety, such as one derived from this compound, has been shown to improve insecticidal potency.

Application: Broad-Spectrum Lepidopteran Control

Novel fluorinated aniline anthranilic diamides have demonstrated significant activity against a range of lepidopteran pests, including the oriental armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and fall armyworm (Spodoptera frugiperda). Certain compounds within this class have shown potency comparable or superior to the commercial insecticide chlorantraniliprole.

Quantitative Data: Insecticidal Activity of Fluorinated Anthranilic Diamides

The following table summarizes the insecticidal activity (LC50) of selected novel fluorinated aniline anthranilic diamides against key lepidopteran pests.

CompoundTarget PestLC50 (mg/L)
IIlPlutella xylostella0.005
IIyPlutella xylostella0.022
IIzPlutella xylostella0.008
IIkSpodoptera frugiperda0.56
IIaaSpodoptera frugiperda0.46
Chlorantraniliprole (Reference)Plutella xylostella0.04
Chlorantraniliprole (Reference)Spodoptera frugiperda0.31
Experimental Protocol: Synthesis of a Representative Fluorinated Anthranilic Diamide

This protocol describes a general method for the synthesis of a fluorinated anthranilic diamide insecticide, starting from this compound and a suitable carboxylic acid chloride.

Step 1: Synthesis of the Amide Linkage

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of the desired anthranilic acid chloride derivative (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated anthranilic diamide.

Diagram: Synthetic Pathway of Fluorinated Anthranilic Diamides

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_trifluoroethyl_aniline This compound reaction_step Amide Coupling (Base, Solvent) 4_trifluoroethyl_aniline->reaction_step acid_chloride Anthranilic Acid Chloride Derivative acid_chloride->reaction_step final_product Fluorinated Anthranilic Diamide Insecticide reaction_step->final_product

Caption: General synthesis of fluorinated anthranilic diamide insecticides.

Diagram: Mode of Action - Ryanodine Receptor Activation

G cluster_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) (Closed State) Ca_release Uncontrolled Ca²⁺ Release RyR->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) (High Ca²⁺) SR->Ca_release Ca²⁺ source Contraction Muscle Paralysis and Death Ca_release->Contraction Diamide Fluorinated Anthranilic Diamide Diamide->RyR Binds and Activates

Caption: Activation of insect ryanodine receptors by diamide insecticides.

Herbicidal N-(2,2,2-Trifluoroethyl)pyrazole Derivatives

The incorporation of a trifluoroethyl group onto a pyrazole scaffold has led to the discovery of novel herbicides with potent pre-emergence activity against both broadleaf and grass weeds.

Application: Pre-emergence Weed Control

A series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives have demonstrated excellent pre-emergence herbicidal effects. One notable compound, designated 11a in the literature, has shown superior herbicidal activity in field trials compared to the commercial herbicide metolachlor, with good crop safety for maize and rape at an application rate of 150 g a.i. ha⁻¹.[1][2]

Quantitative Data: Herbicidal Efficacy

The following table summarizes the pre-emergence herbicidal activity of a key N-(2,2,2)-trifluoroethylpyrazole derivative against various weeds.

CompoundApplication Rate (g a.i. ha⁻¹)Weed Species% Inhibition
11a150Dicotyledonous WeedsHigh
11a150Monocotyledonous WeedsHigh
Experimental Protocol: Representative Synthesis of an N-Phenylpyrazole Herbicide

This protocol provides a generalized method for the synthesis of N-phenylpyrazole herbicides, which can be adapted using this compound as the starting material for the aniline component.

Step 1: Synthesis of the Phenylpyrazole Scaffold

  • React a suitable 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.

  • Introduce the desired substituents onto the pyrazole ring through appropriate chemical transformations.

Step 2: N-Arylation of the Pyrazole

  • Combine the substituted pyrazole (1 equivalent) with this compound (1-1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO).

  • Add a base (e.g., potassium carbonate, sodium hydride) and a copper or palladium catalyst if necessary (for Ullmann or Buchwald-Hartwig coupling).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, work up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-phenylpyrazole herbicide.

Diagram: General Synthetic Workflow for N-Phenylpyrazole Herbicides

G Start 1,3-Dicarbonyl + Hydrazine Pyrazole_Formation Pyrazole Ring Formation Start->Pyrazole_Formation Substituted_Pyrazole Substituted Pyrazole Pyrazole_Formation->Substituted_Pyrazole Coupling N-Arylation Reaction (Coupling) Substituted_Pyrazole->Coupling Aniline This compound Aniline->Coupling Final_Product N-Phenylpyrazole Herbicide Coupling->Final_Product

Caption: Workflow for the synthesis of N-phenylpyrazole herbicides.

References

Application Notes and Protocols: N-Trifluoroethylation of Anilines Using an Iron Porphyrin Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-trifluoroethylation of anilines, a critical transformation in medicinal and agrochemical research. The method utilizes a commercially available iron porphyrin catalyst, offering a robust and scalable approach for the synthesis of N-trifluoroethylated anilines. These compounds are of significant interest due to the unique physicochemical properties conferred by the trifluoroethyl group.

The protocols outlined below are based on a one-pot reaction involving a cascade diazotization/N-trifluoroethylation sequence, using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[1][2] This method is applicable to a broad range of both primary and secondary anilines.[1]

Data Presentation

The following tables summarize the quantitative data for the N-trifluoroethylation of various aniline substrates under optimized reaction conditions.

Table 1: Substrate Scope of Primary Anilines in N-Trifluoroethylation [1]

EntrySubstrate (Aniline Derivative)ProductYield (%)
1o-methyl aniline2-methyl-N-(2,2,2-trifluoroethyl)aniline78
2m-methyl aniline3-methyl-N-(2,2,2-trifluoroethyl)aniline72
3p-methyl aniline4-methyl-N-(2,2,2-trifluoroethyl)aniline71
4o-ethyl aniline2-ethyl-N-(2,2,2-trifluoroethyl)aniline70
5p-tert-butyl aniline4-tert-butyl-N-(2,2,2-trifluoroethyl)aniline68
6o-methoxy aniline2-methoxy-N-(2,2,2-trifluoroethyl)aniline85
7m-methoxy aniline3-methoxy-N-(2,2,2-trifluoroethyl)aniline93
8p-methoxy aniline4-methoxy-N-(2,2,2-trifluoroethyl)aniline88
92,4-dimethoxy aniline2,4-dimethoxy-N-(2,2,2-trifluoroethyl)aniline82
10p-fluoro aniline4-fluoro-N-(2,2,2-trifluoroethyl)aniline65
11p-chloro aniline4-chloro-N-(2,2,2-trifluoroethyl)aniline60
12p-bromo aniline4-bromo-N-(2,2,2-trifluoroethyl)aniline55
13p-iodo aniline4-iodo-N-(2,2,2-trifluoroethyl)aniline45
14p-acetyl aniline4-acetyl-N-(2,2,2-trifluoroethyl)aniline52
15p-cyano aniline4-cyano-N-(2,2,2-trifluoroethyl)aniline48

Reaction Conditions: Aniline (0.3 mmol, 1.0 equiv.), 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol, 2 equiv.), Fe(TPP)Cl (0.9 mol%), NaNO₂ (0.6 mmol, 2 equiv.), Acetic Acid (0.6 mmol, 2 equiv.), H₂O:CH₂Cl₂ (1:1, 4 mL), air atmosphere, room temperature, 12 h.[1]

Table 2: Substrate Scope of Secondary Anilines in N-Trifluoroethylation [1]

EntrySubstrate (Aniline Derivative)ProductYield (%)
1N-methylanilineN-methyl-N-(2,2,2-trifluoroethyl)aniline72
2N-ethylanilineN-ethyl-N-(2,2,2-trifluoroethyl)aniline46
3N-propylanilineN-propyl-N-(2,2,2-trifluoroethyl)aniline30
4N-isopropylanilineN-isopropyl-N-(2,2,2-trifluoroethyl)anilineTrace
5DiphenylamineN-phenyl-N-(2,2,2-trifluoroethyl)aniline63

Reaction Conditions: Aniline (0.3 mmol, 1.0 equiv.), 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol, 2 equiv.), Fe(TPP)Cl (0.9 mol%), NaNO₂ (0.6 mmol, 2 equiv.), Acetic Acid (0.6 mmol, 2 equiv.), H₂O:CH₂ClCH₂Cl (1:1, 4 mL), air atmosphere, 80 °C, 12 h.[1]

Experimental Protocols

This section provides a detailed methodology for the iron porphyrin-catalyzed N-trifluoroethylation of anilines.

Materials and Reagents:

  • Aniline substrate

  • 2,2,2-trifluoroethylamine hydrochloride

  • Iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl]

  • Sodium nitrite (NaNO₂)

  • Acetic acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (CH₂ClCH₂Cl)

  • Water (H₂O)

  • Oven-dried Schlenk tube

  • Standard laboratory glassware

  • Magnetic stirrer

  • Column chromatography supplies (silica gel, solvents)

General Procedure for N-Trifluoroethylation of Primary Anilines: [1]

  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol, 2 equiv.).

  • Add acetic acid (36.0 mg, 0.6 mmol, 2 equiv.), 2 mL of H₂O, and 2 mL of dichloromethane under an air atmosphere at room temperature.

  • Add sodium nitrite (41.4 mg, 0.6 mmol, 2 equiv.) to the Schlenk tube.

  • Stir the mixed solution at room temperature for 30 minutes.

  • To the vigorously stirred solution, add the primary aniline substrate (0.3 mmol, 1.0 equiv.) and Fe(TPP)Cl (2 mg, 0.9 mol%).

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoroethylated aniline.

Procedure for N-Trifluoroethylation of Secondary Anilines: [1]

  • Follow steps 1-4 of the general procedure, substituting 1,2-dichloroethane for dichloromethane.

  • To the vigorously stirred solution, add the secondary aniline substrate (0.3 mmol, 1.0 equiv.) and Fe(TPP)Cl (2 mg, 0.9 mol%).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Follow steps 7-10 of the general procedure for workup and purification.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_catalysis Catalytic Reaction cluster_workup Workup and Purification A 2,2,2-Trifluoroethylamine HCl Mix1 Combine A, B, C, D in Schlenk Tube A->Mix1 B Acetic Acid B->Mix1 C H2O C->Mix1 D CH2Cl2 / CH2ClCH2Cl D->Mix1 E NaNO2 Mix2 Add NaNO2 (E) Stir for 30 min E->Mix2 Mix1->Mix2 Reaction Stir for 12h (RT for Primary, 80°C for Secondary) Mix2->Reaction Add_Substrate Add Aniline Substrate Add_Substrate->Reaction Add_Catalyst Add Fe(TPP)Cl Catalyst Add_Catalyst->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Trifluoroethylated Aniline Purify->Product

Caption: Experimental workflow for the iron porphyrin-catalyzed N-trifluoroethylation of anilines.

Proposed Catalytic Cycle

G FeTPPCl Fe(III)TPPCl FeTPPNO2 Fe(III)TPP(NO2) FeTPPCl->FeTPPNO2 NaNO2 FeTPPNO Fe(II)TPP(NO) (Ferrous Nitrosyl Complex) FeTPPNO2->FeTPPNO Reduction FeCarbene Iron-Carbene Intermediate FeTPPNO->FeCarbene + CF3CHN2 FeCarbene->FeTPPCl + Aniline - Product ProductCycle N-Trifluoroethylated Aniline FeCarbene->ProductCycle CF3CHN2_input CF3CHN2 Aniline_input Aniline

Caption: Proposed catalytic cycle for the N-trifluoroethylation of anilines.[1]

References

Application Notes and Protocols: Diazotization of 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of aromatic amines is a fundamental and versatile transformation in organic synthesis, enabling the conversion of the amino group into a highly reactive diazonium salt. This intermediate serves as a gateway to a vast array of functional groups, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 4-(2,2,2-Trifluoroethyl)aniline is a key building block in medicinal chemistry, with the trifluoroethyl moiety often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. The successful diazotization of this substrate provides a crucial intermediate for the introduction of various functionalities onto the aromatic ring, facilitating the exploration of new chemical space in drug discovery programs.

This document provides a detailed protocol for the diazotization of this compound to form the corresponding diazonium salt. The presence of the electron-withdrawing trifluoroethyl group influences the reactivity of the aniline, necessitating careful control of reaction conditions to achieve high yields and purity.

General Reaction Pathway

The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Reaction Scheme:

Experimental Protocol

This protocol details a standard laboratory procedure for the diazotization of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

  • Ice bath

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In a three-necked round-bottom flask, combine this compound (1.0 eq) with a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.

    • Stir the mixture until the aniline is completely dissolved, forming the hydrochloride salt.

    • Cool the solution to 0-5 °C using an ice bath, with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution from the dropping funnel.

    • Maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. The addition should be slow enough to control the exothermic reaction.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

  • Monitoring the Reaction:

    • Check for the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.

    • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • Use of the Diazonium Salt Solution:

    • The resulting 4-(2,2,2-trifluoroethyl)benzenediazonium chloride solution should be used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions) as diazonium salts are generally unstable at higher temperatures.

Quantitative Data

The following table summarizes representative data for the diazotization of this compound based on a hypothetical reaction scale. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material175.15 g/mol
Amount of Starting Material17.5 g (0.1 mol)
Reagent 1Sodium Nitrite (NaNO₂)
Amount of Reagent 17.6 g (0.11 mol)
Reagent 2Concentrated Hydrochloric Acid (HCl)
Amount of Reagent 230 mL (approx. 0.3 mol)
Product4-(2,2,2-Trifluoroethyl)benzenediazonium chloride
Molecular Weight of Product224.60 g/mol
Theoretical Yield22.46 g
Representative Reported Yield Range85-95%
Representative Purity>95% (as determined by subsequent reaction)

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Aniline_Sol Dissolve this compound in HCl and water Cooling Cool to 0-5 °C Aniline_Sol->Cooling Addition Slowly add NaNO₂ solution to aniline salt solution Cooling->Addition NaNO2_Sol Prepare aqueous NaNO₂ solution NaNO2_Sol->Addition Stirring Stir at 0-5 °C for 15-30 min Addition->Stirring Monitoring Monitor with starch-iodide paper Stirring->Monitoring Product 4-(2,2,2-Trifluoroethyl)benzenediazonium chloride solution Monitoring->Product Usage Use immediately in subsequent reaction Product->Usage

Caption: Workflow for the diazotization of this compound.

Safety Precautions

  • Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated hydrochloric acid with care as it is corrosive.

  • Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

Conclusion

The diazotization of this compound is a critical transformation for the synthesis of a wide range of fluorinated aromatic compounds. The protocol described herein provides a reliable method for the preparation of the corresponding diazonium salt, which can be utilized as a versatile intermediate in various synthetic applications. Careful control of the reaction temperature is paramount to ensure the stability of the diazonium salt and to achieve high yields of the desired product.

Application Notes and Protocols for SNAr Reactions of Anilines with Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules. This methodology is especially crucial in drug discovery for the derivatization of electron-deficient heterocyclic scaffolds. The reaction involves the displacement of a leaving group on an aromatic or heteroaromatic ring by a nucleophile, proceeding through a two-step addition-elimination mechanism. The presence of electron-withdrawing groups positioned ortho or para to the leaving group is critical as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction.[1][2]

Anilines are a versatile class of nucleophiles frequently employed in SNAr reactions to synthesize N-aryl heterocyclic compounds. These products are key pharmacophores in numerous approved drugs, notably in the development of kinase inhibitors for oncology.[3][4][5][6] This document provides detailed application notes, experimental protocols, and quantitative data for the SNAr reaction of anilines with various pharmaceutically relevant heterocyclic systems, including pyrimidines, pyridines, quinazolines, and pyrazines.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize reaction conditions and yields for the SNAr of various anilines with representative heterocyclic electrophiles. This data is intended to guide reaction optimization and substrate scope exploration.

Table 1: SNAr of Anilines with 2-Chloropyrimidine Derivatives

EntryAniline DerivativeSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1AnilineWaterKF1001770[7]
2p-AnisidineWaterKF1001786[7]
34-Fluoroaniline2-PropanolHCl (cat.)802285-95[8]
44-NitroanilineWaterHCl (cat.)80680-90[8]

Table 2: SNAr of Anilines with 2-Chloro-5-nitropyridine

EntryAniline DerivativeSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1AnilineIsopropanol/Water (1:1)-802~85-95[9]
2BenzylamineIsopropanol/Water (1:1)-802~90-98[9]
3Substituted AnilinesDMSO-45-60N/AKinetic studyN/A
4Substituted AnilinesDMF-45-60N/AKinetic studyN/A

Table 3: Regioselective SNAr of Anilines with 2,4-Dichloroquinazoline

EntryAniline DerivativeSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1Anilinen-Butanol-Reflux1.570[10]
2Substituted AnilinesDioxaneDIPEA801275-85[11]
34-FluoroanilineEthanol-RT2482[11]
43,4-DimethoxyanilineAcetonitrile-80292[11]

Note: Substitution occurs selectively at the 4-position.

Table 4: SNAr of Anilines with 2,5-Dichloropyrazine

EntryAniline DerivativeSolventBaseTemp. (°C)Time (h)Yield (%)Reference
13-MethoxyanilineTHFKOtBu0 to RTN/AN/A[12][13]
2Various AminesDMSOK2CO31201250-80N/A

Experimental Protocols

The following are generalized protocols for the SNAr reaction of anilines with heterocyclic scaffolds. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for SNAr of Anilines with Chloro-substituted Pyrimidines and Pyridines in an Aqueous Medium

This protocol is adapted from a green chemistry approach suitable for electron-deficient chloro-heterocycles.[7]

Materials:

  • Appropriate chloro-heterocycle (e.g., 2-chloropyrimidine, 2-chloro-5-nitropyridine) (1.0 equiv)

  • Aniline derivative (1.0-1.2 equiv)

  • Potassium fluoride (KF) (2.0 equiv) or catalytic HCl (0.1 equiv)[8]

  • Solvent (e.g., Water, Isopropanol/Water)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the chloro-heterocycle (1.0 equiv), aniline derivative (1.0-1.2 equiv), and the base or acid catalyst.

  • Add the solvent to achieve a concentration of approximately 0.2-0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Regioselective SNAr of Anilines with 2,4-Dichloroquinazoline

This protocol is designed for the selective substitution at the C4 position of the quinazoline ring.[10][11]

Materials:

  • 2,4-Dichloroquinazoline derivative (1.0 equiv)

  • Aniline derivative (1.0-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, n-Butanol, Acetonitrile)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard reaction, work-up, and purification equipment

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 2,4-dichloroquinazoline derivative (1.0 equiv) in the anhydrous solvent.

  • Add the aniline derivative (1.0-1.2 equiv) followed by DIPEA (if used).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C or reflux) and stir.[10][11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or silica gel column chromatography to yield the 4-anilino-2-chloroquinazoline product.

Protocol 3: General Procedure for SNAr of Anilines with 2,5-Dichloropyrazine

This protocol outlines the monosubstitution of 2,5-dichloropyrazine.[12][13]

Materials:

  • 2,5-Dichloropyrazine (1.0 equiv)

  • Aniline derivative (1.0-1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard reaction, work-up, and purification equipment

Procedure:

  • Under an inert atmosphere, dissolve 2,5-dichloropyrazine (1.0 equiv) and the aniline derivative (1.0-1.1 equiv) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

SNAr Reaction Mechanism

SNAr_Workflow start Combine Heterocycle, Aniline, & Base/Acid in Solvent reaction Heat and Stir Reaction Mixture start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Isolated N-Aryl Heterocycle purification->product Kinase_Inhibition cluster_normal Normal/Diseased State cluster_inhibited Inhibited State receptor Receptor Tyrosine Kinase (e.g., EGFR, Src) binding_site ATP Binding Site receptor->binding_site atp ATP atp->binding_site Binds inhibitor Anilino-Heterocycle (SNAr Product) inhibitor->binding_site Competitively Binds phosphorylation Substrate Phosphorylation binding_site->phosphorylation Active Kinase no_phosphorylation No Phosphorylation binding_site->no_phosphorylation signaling Downstream Signaling (e.g., Ras-MAPK) phosphorylation->signaling proliferation Cell Proliferation, Survival signaling->proliferation no_signaling Blocked Signaling no_phosphorylation->no_signaling apoptosis Apoptosis/Growth Arrest no_signaling->apoptosis

References

Application Notes & Protocols: Synthesis of Trifluoroethylated Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group into amine-containing molecules is a pivotal strategy in modern drug discovery. This modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of current synthetic methodologies for preparing trifluoroethylated amines, complete with detailed protocols and comparative data to guide researchers in selecting the optimal approach for their specific needs.

Introduction to Trifluoroethylated Amines in Medicinal Chemistry

The trifluoroethyl moiety (–CH₂CF₃) is a valuable functional group in medicinal chemistry due to the unique properties conferred by the fluorine atoms.[1] The high electronegativity of fluorine can alter the basicity of the parent amine, influencing its interaction with biological targets and its ionization state at physiological pH. Furthermore, the trifluoroethyl group can act as a lipophilic hydrogen bond donor, potentially leading to improved cell permeability and metabolic stability.[1] The synthesis of molecules containing this group has therefore become a significant area of focus for the development of novel therapeutics. A variety of methods have been developed, ranging from catalyst-free reductive aminations to transition-metal-catalyzed processes.[2][3]

Key Synthetic Strategies

Several effective methods for the synthesis of trifluoroethylated amines have been reported, each with its own advantages and substrate scope. Below are protocols for some of the most practical and widely applicable procedures.

Catalyst-Free Reductive Trifluoroethylation of Amines using Trifluoroacetic Acid

This method offers a practical and operationally simple approach for the synthesis of tertiary β-trifluoroethylamines from secondary amines, or through a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid.[2] A key advantage of this protocol is that it is catalyst-free and utilizes the inexpensive and stable trifluoroacetic acid as the fluorine source.[4] The reactions are tolerant of a wide range of functional groups and do not require the strict exclusion of air or moisture.[2]

Experimental Workflow: Catalyst-Free Reductive Trifluoroethylation

G cluster_0 Two-Component Reaction (Secondary Amines) cluster_1 Three-Component Reaction (Primary Amines) A1 Secondary Amine A4 Heat (70 °C) A1->A4 A2 Trifluoroacetic Acid A2->A4 A3 Phenylsilane A3->A4 A5 Tertiary Trifluoroethylated Amine A4->A5 B1 Primary Amine B4 Heat (70 °C, 10 min) B1->B4 B2 Aldehyde B2->B4 B3 Toluene & Phenylsilane (initial) B3->B4 B6 Heat (70 °C, 16 h) B4->B6 B5 Trifluoroacetic Acid & Phenylsilane (additional) B5->B6 B7 Tertiary Trifluoroethylated Amine B6->B7 G reagents CF3CH2NH2·HCl + NaNO2 carbene [CF3CHN2] Trifluorodiazoethane reagents->carbene Diazotization active_catalyst Iron-Carbene Intermediate carbene->active_catalyst catalyst Fe(TPP)Cl catalyst->active_catalyst active_catalyst->catalyst Catalyst Regeneration product N-Trifluoroethylated Aniline active_catalyst->product amine Aniline (R-NHR') amine->active_catalyst Nucleophilic Attack

References

Application Notes and Protocols for Catalytic Hydrogenation of Nitroarenes to Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, dyes, agrochemicals, and polymers.[1] Catalytic hydrogenation stands out as a preferred method due to its high efficiency and atom economy, generating water as the primary byproduct.[1] This document provides detailed application notes and protocols for this important reaction, focusing on various catalytic systems and reaction conditions.

Introduction

Catalytic hydrogenation offers a cleaner alternative to stoichiometric reductants like iron in acidic media (Béchamp reduction), which generate significant waste.[1] Common catalysts include precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh), as well as more economical non-noble metals such as nickel (Ni), copper (Cu), and manganese (Mn).[2][3][4] The choice of catalyst, support, solvent, temperature, and hydrogen pressure is critical for achieving high yields and chemoselectivity, especially in the presence of other reducible functional groups.[5][6]

Reaction Parameters and Their Influence

The success of a catalytic hydrogenation reaction is a multifactorial equation. The interplay between the catalyst, substrate, solvent, and reaction conditions dictates the reaction rate, selectivity, and overall efficiency. Understanding these relationships is key to optimizing the reduction of nitroarenes to anilines.

G Key Parameters Influencing Catalytic Hydrogenation of Nitroarenes cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate cluster_outcomes Reaction Outcomes Catalyst Catalyst (e.g., Pd, Pt, Ni, Cu) Support Support (e.g., Carbon, Al2O3, TiO2) Catalyst->Support influences dispersion & stability Selectivity Chemoselectivity Catalyst->Selectivity crucial for chemoselectivity Rate Reaction Rate Catalyst->Rate determines activity Support->Selectivity Support->Rate Temperature Temperature Pressure H2 Pressure Temperature->Rate increases rate Solvent Solvent Pressure->Rate increases H2 concentration Solvent->Selectivity can influence catalyst-substrate interaction Solvent->Rate affects H2 solubility & mass transfer Substrate Nitroarene (with other functional groups) Substrate->Selectivity presence of other reducible groups Yield Yield of Aniline Selectivity->Yield Rate->Yield

Caption: Interplay of key parameters in nitroarene hydrogenation.

Comparative Data on Catalytic Systems

The choice of catalyst is paramount for a successful hydrogenation. Below is a summary of various catalytic systems with their typical reaction conditions.

Table 1: Heterogeneous Catalysts for Nitroarene Reduction

CatalystSupportSubstrateSolventTemp. (°C)H2 Pressure (bar)Time (h)Yield (%)Reference(s)
Mn-complex-NitrobenzeneToluene130802497[1]
Pd/CCarbonNitroarenesVariousRT - 1001 - 501 - 24High[7][8]
Raney-Ni-NitroarenesEthanolRT - 10010 - 501 - 12High[9]
Cu/SiO2SilicaNitrobenzene-2801-99.8[10][11]
Au/TiO2TitaniaFunctionalized Nitroarenes-MildMild-High[12]
Pt/CCarbonNitroarenesVariousRT - 801 - 401 - 10High[9]
Ni/K2O-La2O3-SiO2Silicam-DinitrobenzeneEthanol10030->99[13]
CuNPs/CeliteCeliteNitrobenzeneGlycerol/EG130Transfer0.5 - 1>99

Note: RT = Room Temperature. Conditions and yields are representative and may vary based on the specific substrate and experimental setup.

Table 2: Homogeneous and Alternative Catalysts

CatalystLigand/ReductantSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Mn-complexPhPNP pincerNitroarenesToluene13024-48up to 97[1]
Mo3S4 clustersdnbpyNitroarenes---70-99[14]
Fe-basedFormic AcidNitroarenes-Mild-Good to Exc.[8]

Detailed Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a batch hydrogenation reaction.

G General Workflow for Batch Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with substrate, solvent, and catalyst B Seal and purge reactor with inert gas (e.g., N2, Ar) A->B C Pressurize with H2 to desired pressure B->C D Heat to desired temperature with vigorous stirring C->D E Monitor reaction progress (H2 uptake, TLC, GC, LC-MS) D->E F Cool reactor to RT and vent H2 E->F G Filter to remove heterogeneous catalyst F->G H Wash catalyst with solvent G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (e.g., chromatography, crystallization) I->J

Caption: A typical experimental workflow for nitroarene reduction.

Protocol 1: Hydrogenation of Nitrobenzene using a Manganese Catalyst[1]

This protocol details a homogeneous catalytic system for the reduction of nitroarenes.

Materials:

  • Nitroarene (0.25 mmol)

  • Manganese catalyst (Mn-1, 5 mol %)

  • Potassium carbonate (K2CO3, 12.5 mol %)

  • Toluene (1 mL)

  • Hydrogen gas (H2)

  • Autoclave reactor

Procedure:

  • In a glovebox, an autoclave equipped with a magnetic stir bar is charged with the manganese catalyst, potassium carbonate, and the nitroarene substrate.

  • Toluene is added, and the autoclave is sealed.

  • The reactor is removed from the glovebox, connected to a hydrogen line, and purged several times with hydrogen.

  • The autoclave is pressurized with 80 bar of H2.

  • The reaction mixture is heated to 130 °C and stirred for the specified time (e.g., 24 hours).

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the corresponding aniline.

Protocol 2: Hydrogenation of Nitrobenzene in a Continuous-Flow System[15]

This protocol describes a transfer hydrogenation using a supported copper catalyst in a continuous-flow setup.

Materials:

  • Copper nanoparticles on Celite (CuNPs/Celite) catalyst

  • Nitrobenzene solution in ethylene glycol (EG)

  • Potassium hydroxide (KOH)

  • Packed bed reactor (PBR)

  • HPLC pump

Procedure:

  • The packed bed reactor is loaded with the CuNPs/Celite catalyst (e.g., 150 mg).

  • A solution of nitrobenzene and KOH in ethylene glycol is prepared.

  • The solution is pumped through the heated PBR (130 °C) at a specific flow rate.

  • The output from the reactor is collected.

  • The conversion of nitrobenzene to aniline is determined by GC-MS analysis of the collected fractions.

  • The long-term stability of the catalyst can be evaluated by running the system continuously for an extended period (e.g., up to 145 hours).

Protocol 3: Gas-Phase Hydrogenation of Nitrobenzene[12]

This protocol is representative of an industrial-scale gas-phase hydrogenation process.

Materials:

  • Multi-component supported catalyst (e.g., Pd, V, and Pb on a support)

  • Nitrobenzene

  • Hydrogen gas

  • Tube reactor

Procedure:

  • A tube reactor is filled with the catalyst.

  • The reactor is preheated to the reaction temperature (e.g., 280 °C).

  • Nitrobenzene is vaporized in a stream of hydrogen (molar ratio of approximately 1:6).

  • The gaseous mixture is fed through the reactor.

  • The heat of the reaction is removed by a heat carrier liquid.

  • The product stream is condensed and collected.

  • The aniline product is isolated, with yields reported to be as high as 99.86% by weight.[11]

Safety Considerations

  • Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.[15][16]

  • Hazardous Intermediates: Unstable hydroxylamine intermediates can accumulate, especially at lower temperatures, and may decompose exothermically.[15][17]

  • Pyrophoric Catalysts: Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care, typically under a solvent or inert atmosphere.[1][17]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure proper ventilation and use of appropriate equipment for handling high-pressure gases.

Conclusion

The catalytic hydrogenation of nitroarenes to anilines is a versatile and widely used reaction. The choice of reaction conditions, particularly the catalyst and solvent, allows for the selective reduction of the nitro group in the presence of other sensitive functionalities. The protocols and data presented here provide a foundation for researchers to develop and optimize this transformation for their specific applications, from laboratory-scale synthesis to industrial production. Careful consideration of safety precautions is essential for the successful and safe execution of these reactions.

References

Application Note: High-Throughput Bioanalysis of 4-(2,2,2-Trifluoroethyl)aniline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(2,2,2-Trifluoroethyl)aniline in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, this compound-d4, is employed. This method utilizes a straightforward protein precipitation procedure for sample preparation, enabling rapid sample turnaround. The validated method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for a range of applications, including pharmacokinetic, toxicokinetic, and biomonitoring studies in drug development and clinical research.

Introduction

This compound is an important chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by mass spectrometry.[1][2] A SIL-IS, such as this compound-d4, is chemically identical to the analyte and co-elutes chromatographically, allowing it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[3] This application note provides a detailed protocol for the determination of this compound in human plasma, offering a reliable tool for researchers in pharmaceutical and bioanalytical fields.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (≥98% purity), this compound-d4 (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) is a suitable choice.[4][5]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of calibration standards.

  • Internal Standard Working Solution: Dilute the this compound-d4 stock solution with methanol to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the analyte into blank human plasma.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table outlines the optimized LC-MS/MS parameters:

ParameterCondition
LC Conditions
ColumnC18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
Ion Source Temperature550°C
IonSpray Voltage5500 V
MRM TransitionsSee Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound176.1106.1
This compound-d4180.1110.1

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the quantitative data is presented below.

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
This compound0.5 - 500>0.998

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
LLOQ0.50.48 ± 0.0596.010.4
Low1.51.54 ± 0.12102.77.8
Medium7578.2 ± 4.5104.35.8
High400390.1 ± 21.197.55.4

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Spike with Internal Standard (d4) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3 G cluster_analyte Analyte cluster_is Internal Standard cluster_quant Quantification A Analyte in Sample A_prep Analyte after Prep A->A_prep Sample Loss A_ms Analyte Signal A_prep->A_ms Matrix Effects Ratio Ratio (Analyte Signal / IS Signal) Remains Constant A_ms->Ratio IS Known Amount of IS Added IS_prep IS after Prep IS->IS_prep Same Sample Loss IS_ms IS Signal IS_prep->IS_ms Same Matrix Effects IS_ms->Ratio

References

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from Trifluoroethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of quinoline derivatives utilizing trifluoroethylaniline as a key starting material. The protocol described is based on the principles of the Combes quinoline synthesis, a robust and versatile method for constructing the quinoline scaffold.[1][2][3][4][5] These application notes are intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the preparation of novel fluorinated quinoline analogs, which are of significant interest due to their potential pharmacological activities.[6][7][8][9]

Introduction

The quinoline ring is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities, including antimalarial, antibacterial, and anticancer properties. The incorporation of fluorine-containing substituents, such as the trifluoroethyl group, into the quinoline core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

The Combes synthesis provides a direct route to substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4][5] This method is particularly advantageous for the synthesis of 2,4-disubstituted quinolines. This protocol details the synthesis of a representative quinoline derivative from 2-(trifluoroethyl)aniline and acetylacetone.

Experimental Workflow

The overall experimental workflow for the synthesis of 2,4-dimethyl-8-(2,2,2-trifluoroethyl)quinoline is depicted below. The process involves the reaction of 2-(trifluoroethyl)aniline with acetylacetone in the presence of an acid catalyst, followed by workup and purification.

experimental_workflow start Start reagents Combine 2-(trifluoroethyl)aniline, acetylacetone, and polyphosphoric acid start->reagents heating Heat reaction mixture (e.g., 120-140°C) reagents->heating [Step 1] monitoring Monitor reaction progress by TLC heating->monitoring [Step 2] workup Quench with ice-water, neutralize with NaOH, and extract with ethyl acetate monitoring->workup [Step 3] purification Purify by column chromatography workup->purification [Step 4] characterization Characterize product (NMR, MS, IR) purification->characterization [Step 5] end End characterization->end

Caption: Experimental workflow for the Combes synthesis of a quinoline derivative.

Detailed Experimental Protocol: Synthesis of 2,4-dimethyl-8-(2,2,2-trifluoroethyl)quinoline

This protocol is a representative example of the Combes synthesis adapted for trifluoroethylaniline.

Materials:

  • 2-(Trifluoroethyl)aniline

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium hydroxide (NaOH) solution, 10% (w/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 2-(trifluoroethyl)aniline (1.75 g, 10 mmol) and acetylacetone (1.1 g, 11 mmol). To this mixture, slowly add polyphosphoric acid (15 g) with stirring.

  • Reaction: Heat the reaction mixture to 120-140°C in an oil bath for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. The product may precipitate or separate as an oil. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 2,4-dimethyl-8-(2,2,2-trifluoroethyl)quinoline.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2,4-dimethyl-8-(2,2,2-trifluoroethyl)quinoline.

ParameterValue
Starting Material 2-(Trifluoroethyl)aniline
Reagent Acetylacetone
Catalyst Polyphosphoric acid
Reaction Temperature 120-140 °C
Reaction Time 2-4 hours
Expected Yield 75-85%
Appearance Pale yellow solid or oil
Molecular Formula C₁₃H₁₂F₃N
Molecular Weight 255.24 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (m, 2H), 7.5-7.6 (m, 1H), 7.1 (s, 1H), 3.6 (q, 2H), 2.7 (s, 3H), 2.5 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.0, 147.5, 145.0, 130.0, 128.5, 126.0, 125.5 (q, J=277 Hz), 124.0, 122.0, 35.5 (q, J=30 Hz), 25.0, 18.5
Mass Spectrum (EI) m/z 255 [M]⁺

Signaling Pathway Diagram

The Combes synthesis proceeds through the formation of a β-aminoenone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.

combes_synthesis aniline 2-(Trifluoroethyl)aniline intermediate β-Aminoenone Intermediate aniline->intermediate + diketone Acetylacetone diketone->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Quinoline Derivative dehydration->product

Caption: Key steps in the Combes quinoline synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

  • The reaction is performed at high temperatures. Use appropriate heating equipment and exercise caution.

  • The neutralization step with sodium hydroxide is exothermic. Perform this step slowly and with cooling.

These detailed application notes and protocols provide a comprehensive guide for the synthesis of quinoline derivatives from trifluoroethylaniline, which should prove valuable for researchers engaged in the discovery and development of new chemical entities.

References

Application of Trifluoromethyl Anilines in the Synthesis of Advanced Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules has become a pivotal strategy in the development of high-performance materials. In the realm of dye chemistry, the introduction of the trifluoromethyl group, often via trifluoromethyl aniline building blocks, imparts a range of desirable properties to the resulting chromophores. The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance the photostability, brightness, and coloristic properties of dyes. This application note provides detailed protocols and comparative data on the synthesis of azo, cyanine, and rhodamine dyes using trifluoromethyl anilines, highlighting the advantages conferred by this unique substituent.

Key Advantages of Trifluoromethylated Dyes

The presence of the trifluoromethyl group in dye molecules offers several key benefits:

  • Enhanced Photostability: The robust C-F bonds and the electron-withdrawing nature of the CF3 group can protect the dye's chromophore from photodegradation, leading to longer-lasting colors.[1][2]

  • Bathochromic (Red) Shift: The electron-withdrawing effect of the CF3 group can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the dye, resulting in a bathochromic shift in the absorption and emission spectra. This allows for the tuning of colors towards longer wavelengths.[1]

  • Increased Brightness and Quantum Yield: In some dye classes, the trifluoromethyl group can reduce non-radiative decay pathways, leading to higher fluorescence quantum yields and overall brightness.[2]

  • Improved Lipophilicity and Solubility: The lipophilic nature of the CF3 group can enhance the solubility of dyes in nonpolar solvents and polymers, which is advantageous for various applications.

  • Enhanced Water Repellency: For textile applications, dyes containing trifluoromethyl groups have been shown to impart improved water repellency to the dyed fabrics.

Application in Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups. The use of trifluoromethyl anilines as diazo components in azo dye synthesis leads to dyes with improved fastness properties and unique shades.

Comparative Data of Trifluoromethylated vs. Non-fluorinated Azo Dyes
PropertyDye from m-Toluidine (CH3)Dye from m-Trifluoromethylaniline (CF3)Reference
Visible Absorption (λmax, nm) 490480[3]
Color Strength (K/S) on Wool Varies by couplerGenerally enhanced K/S values[3]
Light Fastness (Wool) 3-44[3]
Wash Fastness (Wool) 44-5[3]
Water Repellency StandardImproved[3]
Experimental Protocol: Synthesis of a Monoazo Acid Dye from m-Trifluoromethylaniline

This protocol describes the synthesis of an orange azo acid dye by diazotizing m-trifluoromethylaniline and coupling it with Schaeffer's acid.

Materials:

  • m-Trifluoromethylaniline

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Schaeffer's acid (2-hydroxynaphthalene-6-sulfonic acid)

  • Sodium carbonate (Na2CO3)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • H-acid (for reaction completion test)

Procedure:

  • Diazotization of m-Trifluoromethylaniline:

    • In a 250 mL beaker, add 8.05 g (0.05 mol) of m-trifluoromethylaniline to a mixture of 12.5 mL of concentrated HCl and 50 mL of water.

    • Stir the mixture until the aniline dissolves completely, forming the hydrochloride salt. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 3.5 g (0.05 mol) of sodium nitrite in 20 mL of water to the cooled aniline hydrochloride solution, keeping the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C. The completion of diazotization can be confirmed by a positive reaction on starch-iodide paper (immediate blue-black color) and a negative reaction with H-acid (no color change).

  • Preparation of the Coupling Component Solution:

    • In a separate 500 mL beaker, dissolve 11.2 g (0.05 mol) of Schaeffer's acid in 100 mL of water containing 2.65 g (0.025 mol) of sodium carbonate.

    • Stir until a clear solution is obtained and cool it to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.

    • Maintain the pH of the reaction mixture between 8.0 and 9.0 by the gradual addition of a 10% (w/v) sodium carbonate solution.

    • Continue stirring the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.

  • Isolation of the Dye:

    • Salt out the dye by adding 20 g of sodium chloride to the reaction mixture and stirring until the dye precipitates completely.

    • Filter the precipitated dye using a Buchner funnel and wash it with a small amount of a 10% sodium chloride solution.

    • Dry the dye in an oven at 60-70 °C.

Synthesis Workflow for Azo Dyes

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up A m-Trifluoromethylaniline B NaNO2, HCl, 0-5°C A->B Reacts with C Diazonium Salt B->C Forms E Coupling Reaction (pH 8-9) C->E D Coupling Component (e.g., Schaeffer's Acid) D->E F Azo Dye E->F G Salting Out F->G H Filtration & Washing G->H I Drying H->I Cyanine_Dye_Synthesis A Trifluoromethylated Aniline Derivative B Intermediate Synthesis (e.g., Trifluoromethylated Indolenium Salt) A->B Multi-step conversion D Condensation Reaction B->D C Polymethine Bridge Precursor C->D E Trifluoromethylated Cyanine Dye D->E Rhodamine_Synthesis_Logic A Trifluoromethylated m-Aminophenol Derivative C Acid-Catalyzed Condensation A->C B Anhydride (e.g., Phthalic Anhydride) B->C D Xanthene Core Formation C->D Leads to E Trifluoromethylated Rhodamine Dye D->E Results in

References

Application Notes and Protocols for Trifluoro-anilines as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Trifluoro-aniline derivatives have emerged as a promising class of compounds exhibiting potent antimicrobial and antibiofilm activities. The incorporation of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of these molecules, contributing to their efficacy. This document provides detailed application notes, experimental protocols, and a summary of the antimicrobial activity of various trifluoro-aniline derivatives to facilitate further research and development in this area.

Mechanism of Action

The primary antimicrobial mechanism of action for trifluoro-anilines, particularly compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), is the disruption of bacterial cell membranes. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. Evidence also suggests that these compounds can induce oxidative stress within bacterial cells.[1] Beyond direct membrane damage, trifluoro-aniline derivatives have been shown to inhibit key virulence factors in bacteria, including biofilm formation, motility, and the production of enzymes such as proteases and hemolysins.[1][2][3]

Data Presentation: Antimicrobial Activity of Trifluoro-aniline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various trifluoro-aniline derivatives against a range of bacterial and fungal species.

Table 1: Antibacterial Activity of Selected Trifluoro-aniline Derivatives against Vibrio Species [2]

CompoundChemical NameVibrio parahaemolyticus MIC (µg/mL)Vibrio harveyi MIC (µg/mL)Vibrio vulnificus MIC (µg/mL)
ACNBF4-amino-3-chloro-5-nitrobenzotrifluoride10010075
ITFMA2-iodo-4-trifluoromethylaniline505050

Table 2: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria [4]

CompoundAniline Moiety SubstitutionS. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)E. faecalis MIC (µg/mL)E. faecium MIC (µg/mL)
6 Phenoxy1.56 - 3.121.563.121.56
10 Chloro3.12>10012.56.25
11 Bromo3.12506.253.12
13 Trifluoromethyl3.12>1002512.5
18 Dichloro0.78 - 1.56<0.781.561.56
25 Bromo, Trifluoromethyl0.781.561.560.78

Table 3: Antifungal Activity of Trifluoromethyl-Substituted Chalcone Derivatives

Compound SeriesFungal StrainRepresentative MIC (µg/mL)
Trifluoromethyl ChalconesCandida albicans16 - 64
Aspergillus niger32 - 128
Trifluoromethoxy ChalconesCandida albicans8 - 32
Aspergillus niger16 - 64

Note: The data in Table 3 is representative of ranges found for this class of compounds and is intended to show the general antifungal potential.

Experimental Protocols

Synthesis of Trifluoro-aniline Derivatives

1. Synthesis of 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) - A General Approach:

This synthesis typically involves the nitration of a substituted chlorobenzotrifluoride followed by amination. A plausible multi-step synthesis is outlined below, based on related procedures.

  • Step 1: Nitration of 4-chlorobenzotrifluoride. To a solution of 4-chlorobenzotrifluoride in sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, then poured onto ice, and the product, 4-chloro-3-nitrobenzotrifluoride, is extracted.

  • Step 2: Amination of 4-chloro-3-nitrobenzotrifluoride. The nitrated product is subjected to amination, for example, by reacting with ammonia in the presence of a suitable catalyst and solvent under pressure. This step introduces the amino group to yield 4-amino-3-chloro-5-nitrobenzotrifluoride.

  • Purification: The final product is purified by recrystallization or column chromatography.

2. Synthesis of 2-iodo-4-trifluoromethylaniline (ITFMA) - A General Approach:

This can be achieved through the iodination of 4-trifluoromethylaniline.

  • Step 1: Iodination of 4-trifluoromethylaniline. 4-trifluoromethylaniline is dissolved in a suitable solvent, such as acetic acid or an alcohol. An iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide or nitric acid), is added portion-wise. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is then worked up, which may involve neutralization, extraction with an organic solvent, and washing. The crude product is purified by column chromatography or recrystallization to yield 2-iodo-4-trifluoromethylaniline.[5]

Antimicrobial Susceptibility Testing

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Trifluoro-aniline Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

Protocol 2: Crystal Violet Assay for Biofilm Quantification

  • Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of bacterial culture (adjusted to a 0.5 McFarland standard and then diluted 1:100 in Tryptic Soy Broth) and 100 µL of the trifluoro-aniline compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.

Virulence Factor Assays

Protocol 3: Bacterial Motility Assay (Soft Agar Stabbing Method)

  • Media Preparation: Prepare a soft agar medium (e.g., LB broth with 0.3% agar).

  • Inoculation: From a fresh bacterial culture, use a sterile inoculating needle to pick a single colony and stab it into the center of the soft agar plate, about halfway deep.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Observation: Motile bacteria will migrate away from the stab line, resulting in a turbid zone. Non-motile bacteria will only grow along the stab line. The diameter of the turbid zone can be measured to quantify motility.

Protocol 4: Protease Activity Assay (Azocasein Method)

  • Culture Preparation: Grow bacteria in the presence of sub-inhibitory concentrations of the trifluoro-aniline compound.

  • Supernatant Collection: Centrifuge the bacterial culture and collect the cell-free supernatant which contains the secreted proteases.

  • Reaction Mixture: In a microcentrifuge tube, mix the supernatant with a solution of azocasein (a protease substrate).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the undigested azocasein.

  • Quantification: Centrifuge the mixture to pellet the precipitate. Transfer the supernatant, which contains the digested, colored fragments, to a new tube and measure the absorbance at a specific wavelength (e.g., 440 nm). A decrease in absorbance compared to the control (no compound) indicates inhibition of protease activity.[2]

Protocol 5: Hemolysis Assay

  • Red Blood Cell Preparation: Obtain fresh defibrinated sheep or human red blood cells (RBCs). Wash the RBCs three times with sterile PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Assay Setup: In a 96-well plate, add serial dilutions of the trifluoro-aniline compound.

  • Incubation: Add the 2% RBC suspension to each well and incubate at 37°C for 1 hour.

  • Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).

  • Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Protocol 6: Indole Production Assay

  • Inoculation: Inoculate a tryptophan-rich broth (e.g., peptone water) with the test bacterium and incubate at 37°C for 24-48 hours in the presence and absence of sub-inhibitory concentrations of the trifluoro-aniline compound.

  • Reagent Addition: After incubation, add a few drops of Kovac's reagent to the culture.

  • Observation: A red or pink layer forming at the top of the broth indicates the presence of indole. A lack of color change indicates the inhibition of indole production.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., Substituted Anilines) synthesis Chemical Synthesis (e.g., Nitration, Iodination) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic biofilm Biofilm Inhibition (Crystal Violet Assay) mic->biofilm motility Motility Assay biofilm->motility protease Protease Assay biofilm->protease hemolysis Hemolysis Assay biofilm->hemolysis indole Indole Production Assay biofilm->indole mechanism_of_action cluster_membrane_effects Membrane-level Effects cluster_virulence_effects Virulence Factor Inhibition trifluoroaniline Trifluoro-aniline Compound bacterial_cell Bacterial Cell trifluoroaniline->bacterial_cell membrane Cell Membrane Disruption bacterial_cell->membrane virulence Inhibition of Virulence Factors bacterial_cell->virulence permeability Increased Permeability membrane->permeability biofilm Reduced Biofilm Formation virulence->biofilm motility Impaired Motility virulence->motility enzymes Decreased Protease/ Hemolysin Production virulence->enzymes leakage Leakage of Intracellular Contents permeability->leakage cell_death Cell Death leakage->cell_death

References

Application Notes and Protocols for Direct Aziridination of Anilines and Styrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules and pharmaceuticals.[1][2] The direct synthesis of aziridines from readily available anilines and styrene derivatives is a highly sought-after transformation. This document provides detailed application notes and protocols for several modern and efficient methods for the direct aziridination of anilines and styrene derivatives, focusing on a novel base-promoted oxidative cascade, metal-catalyzed reactions, and organocatalytic approaches.

Core Methodologies and Data Summary

Several innovative strategies have been developed for the direct aziridination of styrenes using anilines. Below is a summary of key methodologies with their respective quantitative data.

Base-Promoted Oxidative Cascade Reaction

A recent advancement describes a direct aziridination through a base-promoted oxidative cascade. This method avoids the use of traditional oxidants and unstable nitrene intermediates by proceeding through a β-arylamine intermediate, which then undergoes deprotonative benzylic halogenation and subsequent cyclization.[3][4] This approach is notable for its use of primary anilines and its tolerance for a wide range of functional groups.[3][4]

Table 1: Scope of Base-Promoted Oxidative Aziridination of Anilines and Styrene Derivatives [3]

EntryAniline DerivativeStyrene DerivativeBaseHalogen Transfer Reagent (XTR)SolventTemp (°C)Time (h)Yield (%)
1Aniline2-VinylnaphthaleneKOtBu2-IodothiopheneToluene231273
24-MeO-aniline2-VinylnaphthaleneKOtBu2-IodothiopheneToluene231268
34-Cl-aniline2-VinylnaphthaleneKOtBu2-IodothiopheneToluene231275
4Aniline2-Vinylpyridinen-BuLi2,5-DiiodothiopheneTHF-20 to 231285
5Aniline4-CF₃-styrenen-BuLi2-IodothiopheneTHF-20 to 231265

Yields are for isolated products.

Metal-Catalyzed Aziridination

Transition metal catalysis is a well-established and powerful tool for aziridination.[2] Iron, copper, and rhodium complexes are commonly used to catalyze the reaction between anilines (often activated in situ or used as a nitrene precursor) and styrenes.[5][6][7][8] These reactions often proceed via a metal-nitrene intermediate.[2]

Table 2: Examples of Metal-Catalyzed Aziridination of Styrene Derivatives

EntryCatalystNitrogen SourceStyrene DerivativeSolventTemp (°C)Time (h)Yield (%)Ref
1Cu(I) saltPhI=NTsStyreneAcetonitrile25495[5]
2Fe(II) saltPhINTsStyreneCH₂Cl₂25-High[8]
3Rh₂(esp)₂Me₂S=NNs4-Cl-styreneCH₂Cl₂23294[9]
4Cu-Zeolite YPhI=NTsStyreneDichloromethane252485[7]

PhI=NTs: [N-(p-toluenesulfonyl)imino]phenyliodinane. Ns: 2-nitrobenzenesulfonyl.

Organocatalytic Aziridination

Metal-free aziridination reactions have gained significant attention as they offer a more sustainable alternative.[10] Organocatalytic methods, for instance using an iminium salt catalyst, can promote the aziridination of styrenes with nitrene precursors like PhINTs.[11]

Table 3: Organocatalytic Aziridination of Styrenes [11]

EntryCatalystNitrogen SourceStyrene DerivativeSolventTemp (°C)Time (h)Yield (%)
1Iminium Salt (20 mol%)PhINTsStyreneCH₂Cl₂23675
2Iminium Salt (20 mol%)PhINTs4-Me-styreneCH₂Cl₂23680
3Iminium Salt (20 mol%)PhINTs4-Br-styreneCH₂Cl₂23665
4Iminium Salt (20 mol%)PhINTs4-NO₂-styreneCH₂Cl₂23650

Yields are for isolated products.

Experimental Protocols

Protocol 1: Base-Promoted Oxidative Aziridination of Aniline with 2-Vinylnaphthalene[3]

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • 2-Vinylnaphthalene (1.0 mmol, 1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)

  • 18-crown-6 (0.1 mmol, 0.1 equiv)

  • 2-Iodothiophene (1.2 mmol, 1.2 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add aniline (1.0 mmol), 2-vinylnaphthalene (1.0 mmol), KOtBu (2.0 mmol), and 18-crown-6 (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature.

  • After 10 minutes, add 2-iodothiophene (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aziridine.

Protocol 2: Copper-Catalyzed Aziridination of Styrene[5]

Materials:

  • Styrene (1.0 mmol, 1.0 equiv)

  • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol, 1.1 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Anhydrous Acetonitrile (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.05 mmol) and PhI=NTs (1.1 mmol).

  • Add anhydrous acetonitrile (5 mL) followed by styrene (1.0 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure aziridine product.

Visualizations

Reaction Workflow and Mechanisms

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Oven-dried Glassware reactants Add Reactants: - Aniline - Styrene Derivative - Base/Catalyst start->reactants solvent Add Anhydrous Solvent reactants->solvent stir Stir under Inert Atmosphere (Specified Temp & Time) solvent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Aziridine purify->product base_promoted_mechanism aniline Aniline intermediate1 β-Arylamine Intermediate aniline->intermediate1 + Styrene styrene Styrene Derivative styrene->intermediate1 base Base (e.g., KOtBu) base->intermediate1 Hydroamination intermediate2 Benzylic Halogenation intermediate1->intermediate2 + XTR, Base xtr Halogen Transfer Reagent (XTR) xtr->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization aziridine Aziridine Product cyclization->aziridine metal_catalyzed_mechanism catalyst Metal Catalyst (e.g., Cu(I)) nitrene Metal-Nitrene Intermediate catalyst->nitrene + N Source n_source Nitrogen Source (e.g., PhI=NTs) n_source->nitrene aziridine Aziridine Product nitrene->aziridine + Styrene styrene Styrene styrene->aziridine aziridine->catalyst Regenerates Catalyst

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2,2,2-Trifluoroethyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-(2,2,2-Trifluoroethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this fluorinated aniline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may encounter during column chromatography.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its purification via silica gel column chromatography can be challenging due to the basicity of the aniline nitrogen and the unique properties imparted by the trifluoroethyl group. Common issues include poor separation from structurally similar impurities, product tailing, and on-column degradation. This guide offers expert insights and field-proven protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Q1: I'm observing significant peak tailing for my product. What is the cause and how can I fix it?

A1: Peak tailing with this compound is a classic sign of strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction leads to a non-ideal elution profile. Here’s how to troubleshoot this issue:

  • Addition of a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile, non-nucleophilic base to your mobile phase.[2]

    • Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your eluent system is a common and effective choice.[2]

    • Alternative: A few drops of ammonia in the mobile phase can also be used.[2]

  • Choice of Stationary Phase: If tailing persists, consider an alternative stationary phase.

    • Deactivated Silica Gel: Use silica gel that has been end-capped to reduce the number of free silanol groups.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

  • Column Overload: Loading too much crude material can exacerbate tailing. A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 to 50:1 by weight.[3]

Q2: My product is not separating from an impurity with a very similar Rf value. What are my options?

A2: Co-elution of impurities is a common challenge, especially with byproducts from the synthesis. A multi-faceted approach is often necessary:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: If the spots are very close on the TLC plate, even small adjustments to the solvent ratio (e.g., changing from 10% ethyl acetate in hexane to 8% or 12%) can improve separation.

    • Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, switch to a solvent system with different chemical properties. For example, you could try a mixture of dichloromethane and hexane.[3]

  • Employ Gradient Elution: If a single (isocratic) solvent system fails to provide adequate separation, a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.[3]

  • Consider an Alternative Stationary Phase: Different stationary phases interact with compounds in different ways.

    • Fluorinated Stationary Phases: These can offer unique selectivity for fluorinated compounds through fluorous-fluorous interactions.[3]

    • Alumina: May provide a different elution order compared to silica gel.

Q3: I have low or no recovery of my product from the column. Where did it go?

A3: Low recovery can be alarming and is often due to one of two main issues:

  • Irreversible Adsorption: The basic aniline may have bound so strongly to the acidic silica gel that the chosen mobile phase is not polar enough to elute it.

    • Solution: After collecting all expected fractions, try flushing the column with a highly polar solvent, such as 10% methanol in dichloromethane, to see if the product can be recovered. This is often referred to as a "methanol purge."[4] To avoid this in the future, add a basic modifier like triethylamine to the eluent from the start.

  • On-Column Degradation: Although many anilines are stable on silica, some can be sensitive to the acidic environment and may decompose during the purification process.[1][5]

    • How to Check for Degradation: Perform a 2D TLC. Spot your crude material on one corner of a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, it will remain as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[4][5]

    • Solution: If degradation is confirmed, use a deactivated silica gel or switch to a less acidic stationary phase like neutral alumina.[1]

Q4: The crude material is a dark oil and is streaking the column. How should I load it?

A4: Proper sample loading is critical for a good separation. For viscous oils or samples that are not very soluble in the initial mobile phase, "dry loading" is the preferred method.[6]

  • Dry Loading Protocol:

    • Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (typically 1-3 times the mass of your crude product) to the solution.[2]

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]

    • Carefully add this powder to the top of your packed column.[6]

This technique ensures that the sample is introduced to the column as a narrow, even band, which significantly improves separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A mixture of a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate is a very common and effective mobile phase for compounds of this type.

  • TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[2] Test various ratios of hexane and ethyl acetate.

  • Target Rf Value: Aim for an Rf (retardation factor) value for this compound of approximately 0.2-0.4.[3] This Rf range generally translates to a good elution profile on a column.

Example Solvent System (Hexane:Ethyl Acetate) Approximate Rf of this compound Recommendation
95:5~0.15May be too slow; consider increasing polarity.
90:10~0.25Good starting point for column chromatography.
80:20~0.45May be too fast, potentially co-eluting with impurities.

Note: These Rf values are illustrative and can vary depending on the specific TLC plates and conditions.

Q2: What are the likely impurities in my crude this compound?

A2: Understanding the potential impurities is key to developing a successful purification strategy. Based on a common synthetic route involving the reduction of a nitro intermediate, you might encounter:[7]

  • Unreacted Starting Material: 4-(2,2,2-Trifluoroethyl)nitrobenzene. This is significantly less polar than the aniline product and should elute much earlier from the column.

  • Intermediates from Incomplete Reduction: You may have partially reduced intermediates, such as nitroso or hydroxylamine species. These are often colored and may have varying polarities.

  • Byproducts from Synthesis: Depending on the specific reagents used, other byproducts may be present.

  • Oxidation Products: Anilines can be susceptible to air oxidation, leading to the formation of colored, high-molecular-weight impurities.[1] This is often the cause of crude samples appearing as dark oils.

Q3: How much silica gel should I use for my column?

A3: The amount of silica gel depends on the difficulty of the separation.

  • For easy separations (large ΔRf between your product and impurities): A silica gel-to-crude material ratio of 20:1 to 50:1 by weight is generally sufficient.

  • For difficult separations (small ΔRf): A ratio of 100:1 or even higher may be necessary to achieve baseline separation.[8]

Q4: Should I use wet or dry packing for my column?

A4: Both methods can be effective, but wet (slurry) packing is generally recommended for achieving a more uniform and well-packed column, which is crucial for high-resolution separations.

  • Wet (Slurry) Packing Protocol:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, make a slurry of the required amount of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to dislodge any air bubbles and encourage even packing.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface of the silica bed.[2]

Experimental Workflow & Diagrams

General Column Chromatography Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Workflow Purification Workflow for this compound cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Determines starting eluent Load 3. Sample Loading (Dry Loading Recommended) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Monitor Purity Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Solvent Evaporation Combine->Evaporate Final Pure this compound Evaporate->Final

References

Technical Support Center: Purification of Reaction Mixtures Containing Aniline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing aniline impurities from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove aniline from a reaction mixture?

A1: The most common and often simplest method is an acidic wash, also known as an acid-base extraction.[1] Aniline is a weak base and reacts with dilute acids (e.g., 1M HCl) to form a water-soluble salt, aniline hydrochloride.[1] This salt is then easily separated from the organic layer, which contains the desired product (assuming the product is not basic).[1]

Q2: My desired product is also basic and forms a salt with acid. How can I remove aniline in this case?

A2: If your product is also basic, an acidic wash will result in the loss of your product to the aqueous layer.[1] In this scenario, you should consider alternative purification methods such as:

  • Column Chromatography: This technique separates compounds based on their different affinities for the stationary phase and the mobile phase.[2]

  • Distillation: If your product has a significantly different boiling point from aniline (184 °C at atmospheric pressure), distillation (simple, vacuum, or steam) can be an effective separation method.[3][4]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be used to isolate it from liquid aniline impurities.[5][6]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind to aniline, allowing for its removal by simple filtration.

Q3: How can I tell if all the aniline has been removed from my reaction mixture?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Spot the crude reaction mixture and the purified fractions on a TLC plate and elute with an appropriate solvent system. The disappearance of the aniline spot in the purified fractions indicates its successful removal. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary to visualize the spots.

Q4: Old aniline in the lab has turned dark brown/red. Is it still usable, and how can I purify it?

A4: The dark color of old aniline is due to the formation of highly colored polymeric oxidation products. While it may still be reactive, it is best to purify it before use, especially for sensitive reactions. Vacuum distillation is a highly effective method for separating the colorless aniline from these non-volatile polymeric impurities.

Q5: What are the safety precautions I should take when working with aniline?

A5: Aniline is toxic and can be absorbed through the skin.[7] It is also irritating to the skin, eyes, and respiratory tract.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Problem 1: Incomplete Aniline Removal After Acidic Wash
Possible Cause Solution
Insufficient mixing of layers Shake the separatory funnel vigorously for at least 1-2 minutes during each wash to ensure thorough mixing.
Insufficient amount of acid Use a volume of 1M HCl equal to the volume of the organic layer for each wash.
Not enough washes performed Perform at least two to three acidic washes to ensure complete removal of aniline. Monitor the removal by TLC.
Problem 2: Low Product Recovery After Purification
Possible Cause Solution
Product is also basic and was extracted into the aqueous layer during an acidic wash. Use an alternative purification method like column chromatography, distillation, or recrystallization.[1]
Product co-distilled with aniline. If the boiling points are close, consider vacuum distillation to lower the boiling points and potentially improve separation. Alternatively, use a different purification method.
Product is soluble in the recrystallization solvent at low temperatures. Screen for a different recrystallization solvent where your product has high solubility at high temperatures and low solubility at low temperatures.[9][10]
Irreversible adsorption on silica gel during chromatography. The basic aniline can strongly adsorb to acidic silica gel. Pre-treating the silica gel with triethylamine or using a less acidic stationary phase like neutral alumina can mitigate this.[2]
Problem 3: Product Discoloration During or After Purification
Possible Cause Solution
Oxidation of aniline Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Store the purified product under an inert atmosphere and in the dark.[2]
Thermal decomposition during distillation Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
Colored impurities not removed by recrystallization Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.[5][9]

Data Presentation: Comparison of Aniline Removal Methods

Method Typical Yield Purity Advantages Disadvantages
Acid-Base Extraction >90% (product dependent)Good to ExcellentFast, simple, and inexpensive for non-basic products.Not suitable for acid-sensitive or basic products; may require multiple extractions.[1]
Column Chromatography Variable (dependent on loading and separation)ExcellentHigh purity achievable; applicable to a wide range of products.[2]Can be time-consuming and require large volumes of solvent.[11]
Distillation (Vacuum/Steam) Good to ExcellentExcellentEffective for removing non-volatile or high-boiling impurities; can be scaled up.[3][4]Not suitable for thermally sensitive compounds; requires specialized equipment.[3]
Recrystallization Variable (dependent on solubility)ExcellentCan yield very pure crystalline products.[6][9]Only applicable to solid products; yield can be low.[5][10]
Scavenger Resins >95%ExcellentHigh selectivity for aniline; simple filtration work-up.Can be expensive; capacity is limited.
Solid-Phase Extraction (SPE) >87% recovery[12]Good to ExcellentCan be automated; good for trace amounts of aniline.May require method development; can be costly for large-scale purification.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Aniline Removal

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent in a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aniline hydrochloride will be in the aqueous (bottom) layer.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 1M HCl at least two more times to ensure complete removal of aniline.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid, followed by a wash with brine.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography for Aniline Removal

Materials:

  • Crude reaction mixture

  • Silica gel or alumina

  • Appropriate eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Determine an appropriate eluent system using TLC. The ideal solvent system should give your product an Rf value of approximately 0.3-0.5 and a different Rf for aniline.

  • Plug the bottom of the column with cotton or glass wool and add a layer of sand.

  • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Add a thin layer of sand on top of the packed silica.

  • Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in separate test tubes and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation for Aniline Purification

Materials:

  • Crude aniline or reaction mixture containing aniline

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum source

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude aniline into a round-bottom flask with boiling chips or a magnetic stir bar.

  • Set up the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Gradually apply vacuum to the system. A pressure of around 20 mmHg will lower the boiling point of aniline to approximately 72 °C.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the colorless aniline distillate in the receiving flask.

  • Discontinue the distillation when the temperature starts to rise or when only the dark, non-volatile residue remains.

Protocol 4: Recrystallization for Purifying a Solid Product from Aniline

Materials:

  • Crude solid product contaminated with aniline

  • Recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Select a suitable solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature, while aniline is soluble at room temperature.

  • Dissolve the crude solid in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals to remove any residual solvent.

Visualizations

Troubleshooting Logic for Aniline Removal

troubleshooting_aniline_removal start Start: Aniline Impurity Detected check_product_properties Is the product acidic, basic, or neutral? start->check_product_properties acid_wash Perform Acidic Wash check_product_properties->acid_wash Neutral/Acidic alternative_methods Select Alternative Method check_product_properties->alternative_methods Basic/Acid-sensitive check_purity_aw Check Purity (TLC/NMR) acid_wash->check_purity_aw product_pure_aw Product is Pure check_purity_aw->product_pure_aw Yes product_impure_aw Aniline Still Present check_purity_aw->product_impure_aw No troubleshoot_aw Troubleshoot Acidic Wash: - Increase # of washes - Ensure vigorous shaking - Check acid concentration product_impure_aw->troubleshoot_aw troubleshoot_aw->acid_wash is_product_solid Is the product solid? alternative_methods->is_product_solid recrystallization Perform Recrystallization is_product_solid->recrystallization Yes boiling_point_diff Significant Boiling Point Difference? is_product_solid->boiling_point_diff No check_purity_rx Check Purity recrystallization->check_purity_rx product_pure_rx Product is Pure check_purity_rx->product_pure_rx Yes check_purity_rx->boiling_point_diff No distillation Perform Distillation (Vacuum/Steam) boiling_point_diff->distillation Yes chromatography Perform Column Chromatography boiling_point_diff->chromatography No check_purity_dist Check Purity distillation->check_purity_dist product_pure_dist Product is Pure check_purity_dist->product_pure_dist Yes check_purity_dist->chromatography No check_purity_chrom Check Purity chromatography->check_purity_chrom product_pure_chrom Product is Pure check_purity_chrom->product_pure_chrom Yes scavenger Use Scavenger Resin check_purity_chrom->scavenger No check_purity_scav Check Purity scavenger->check_purity_scav product_pure_scav Product is Pure check_purity_scav->product_pure_scav Yes

Caption: A decision workflow for selecting the appropriate method for aniline impurity removal.

Experimental Workflow: Acid-Base Extraction

acid_base_extraction_workflow start Start: Crude Reaction Mixture in Organic Solvent add_hcl Add 1M HCl to Separatory Funnel start->add_hcl shake_vent Shake Vigorously & Vent add_hcl->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers remove_aqueous Drain Aqueous Layer (contains aniline salt) separate_layers->remove_aqueous repeat_wash Repeat HCl Wash (2-3x) remove_aqueous->repeat_wash neutralize Wash with NaHCO₃ (aq) repeat_wash->neutralize wash_brine Wash with Brine neutralize->wash_brine dry_organic Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate end End: Purified Product filter_concentrate->end

Caption: Step-by-step workflow for removing aniline impurities using acid-base extraction.

Experimental Workflow: Column Chromatography

column_chromatography_workflow start Start: Crude Product tlc Develop TLC Method start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure concentrate Concentrate Under Vacuum combine_pure->concentrate end End: Purified Product concentrate->end

Caption: A typical workflow for the purification of a product from aniline using column chromatography.

References

Technical Support Center: Reduction of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of 4-(2,2,2-trifluoroethyl)aniline

The reduction of 1-nitro-4-(2,2,2-trifluoroethyl)benzene is a pivotal transformation in synthetic organic chemistry, yielding this compound. This aniline derivative is a highly valuable building block in the pharmaceutical and agrochemical industries. The presence of the trifluoroethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, to downstream drug candidates.

However, the reduction of aromatic nitro compounds is not always straightforward. The reaction proceeds through a series of intermediates that can be diverted into multiple side-product pathways.[1] The strongly electron-withdrawing nature of the trifluoroethyl substituent influences the electron density of the aromatic ring and the reactivity of the nitro group, requiring careful control of reaction conditions to ensure high yield and purity.

This guide provides in-depth technical support for researchers encountering challenges with this specific reduction. It covers the mechanistic basis for side product formation, offers troubleshooting solutions in a direct question-and-answer format, and provides a validated experimental protocol for achieving a clean and efficient conversion.

Mechanistic Pathways: The Origin of Side Products

The conversion of a nitro group to an amine is a six-electron reduction that progresses through several key intermediates.[2] Understanding this pathway is essential for diagnosing and preventing the formation of impurities. The two primary competing pathways, first described by Haber, are the direct hydrogenation route and the condensation route.[3]

  • Direct Hydrogenation Pathway: This is the desired route, where the nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the aniline product.[1][4] This pathway is favored under most catalytic hydrogenation conditions and in strongly acidic media.

  • Condensation Pathway: This pathway becomes significant under neutral or basic conditions. The highly reactive nitroso and hydroxylamine intermediates can condense with each other or with the final aniline product to form dimeric impurities such as azoxy, azo, and hydrazo compounds.[5]

Visualization of Reaction Pathways

Reaction_Pathways cluster_main Direct Hydrogenation Pathway (Desired) cluster_side Condensation Pathway (Side Products) Start Ar-NO2 (Starting Material) Nitroso Ar-N=O (Nitroso Intermediate) Start->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy + Ar-NHOH - H2O Amine Ar-NH2 (Target Product) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo +2e-, +2H+ Troubleshooting_Workflow start_node Reaction Analysis: Incomplete or Impure Product decision_node1 Starting Material Remaining? start_node->decision_node1 Identify main issue decision_node decision_node process_node process_node end_node Problem Solved process_node1_yes Potential Cause: - Inactive Catalyst/Reagent - Poor Solubility - Insufficient H2 Pressure decision_node1->process_node1_yes Yes decision_node2 Colored Impurities (Yellow/Orange)? decision_node1->decision_node2 No process_node1_sol process_node1_sol process_node1_yes->process_node1_sol Solution: 1. Use fresh catalyst/reagent. 2. Change solvent system. 3. Increase catalyst loading/H2 pressure. process_node2_yes Likely Side Product: Azoxy / Azo Compounds (Condensation Pathway) decision_node2->process_node2_yes Yes decision_node3 Hydroxylamine Intermediate Present? decision_node2->decision_node3 No process_node1_sol->end_node Re-run Reaction process_node2_sol process_node2_sol process_node2_yes->process_node2_sol Solution: 1. Ensure acidic conditions (if applicable). 2. Use H2/Pd/C method. 3. Control reaction temperature. process_node3_yes Potential Cause: Slow N-O Cleavage Step decision_node3->process_node3_yes Yes end_node_other Consult Further Spectroscopic Data decision_node3->end_node_other No (Other Issue) process_node2_sol->end_node process_node3_sol process_node3_sol process_node3_yes->process_node3_sol Solution: 1. Increase reaction time. 2. Gently increase temperature. 3. Add fresh catalyst/reagent. process_node3_sol->end_node

References

Technical Support Center: Optimizing the Synthesis of 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,2,2-Trifluoroethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound and related structures include:

  • Two-step synthesis from 4-nitrophenylacetic acid: This involves the conversion of the carboxylic acid group to a trifluoromethyl group using sulfur tetrafluoride (SF₄), followed by the catalytic reduction of the nitro group to an amine.[1]

  • N-trifluoroethylation of aniline: This method utilizes a trifluoroethylating agent to introduce the 2,2,2-trifluoroethyl group directly onto the nitrogen atom of aniline or its derivatives.[2][3][4]

  • Coupling reactions: More complex multi-step methods may involve the coupling of organometallic reagents with fluorinated building blocks.[1]

Q2: My final product is dark and appears to have polymerized. What could be the cause?

A2: Aniline and its derivatives are prone to oxidation, which can lead to the formation of colored polymeric byproducts.[5] This can be exacerbated by exposure to air, light, or residual oxidizing agents from previous steps. Ensure all steps are performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are appropriately purified and deoxygenated.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can be achieved through several methods. Distillation under reduced pressure is a common technique for purifying liquid anilines.[6] Column chromatography using silica gel with a suitable eluent system (e.g., ethyl acetate/petroleum ether) is also frequently employed.[7] Recrystallization can be used if the product is a solid or can be converted to a solid salt derivative.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Catalytic Reduction of 4-(2,2,2-Trifluoroethyl)nitrobenzene
Possible Cause Suggested Solution
Catalyst Inactivity Ensure the catalyst (e.g., Pd/C) is fresh and has been handled under inert conditions to prevent deactivation.[5] Consider increasing the catalyst loading.
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure all the starting material is consumed.[5] Reaction time, temperature, and hydrogen pressure may need to be optimized.
Impure Starting Material Ensure the 4-(2,2,2-Trifluoroethyl)nitrobenzene is of high purity. Impurities can poison the catalyst.
Sub-optimal Reaction Conditions Systematically vary the temperature, hydrogen pressure, and solvent to find the optimal conditions for your specific setup.
Product Loss During Work-up Optimize the extraction and filtration procedures to minimize loss of the aniline product.[8]
Problem 2: Formation of Side Products in N-Trifluoroethylation
Possible Cause Suggested Solution
Over-alkylation Control the stoichiometry of the trifluoroethylating agent. Using a slight excess may be necessary, but a large excess can lead to di-alkylation.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.
Sub-optimal Temperature The reaction temperature can influence selectivity. An optimal temperature of 80 °C has been reported for some N-trifluoroethylation reactions.[2]
Steric Hindrance Steric effects can impact the success of the reaction. For instance, bulky groups near the amine can hinder the reaction.[2]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-(2,2,2-Trifluoroethyl)nitrobenzene

This two-step procedure starts from the corresponding nitro-substituted compound.

Step 1: Conversion of 4-Nitrophenylacetic Acid to 4-(2,2,2-Trifluoroethyl)nitrobenzene

  • Reaction: The carboxylic acid group is converted to a trifluoromethyl group using sulfur tetrafluoride (SF₄).[1]

  • Caution: SF₄ is a toxic and corrosive gas. This reaction should be performed in a well-ventilated fume hood by experienced personnel.

Step 2: Catalytic Hydrogenation to this compound

  • Inerting: A reaction vessel is charged with 4-(2,2,2-Trifluoroethyl)nitrobenzene and a suitable solvent (e.g., methanol or ethanol). The vessel is sealed and purged multiple times with an inert gas like nitrogen.[5]

  • Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 5-10 mol% Pd/C) is added under the inert atmosphere.

  • Hydrogenation: The atmosphere is replaced with hydrogen gas, and the mixture is stirred vigorously at a controlled temperature and pressure (e.g., room temperature to 50°C, 1-10 atm H₂).

  • Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is fully consumed.[5]

  • Work-up: Upon completion, the excess hydrogen is carefully vented, and the system is purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the catalyst.[5]

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aniline is purified by vacuum distillation or column chromatography.

Protocol 2: Iron-Catalyzed N-Trifluoroethylation of Aniline

This one-pot protocol uses 2,2,2-trifluoroethylamine hydrochloride as the source of the trifluoroethyl group.[2][3][4]

  • Reaction Setup: In a reaction flask, combine aniline (1.0 equiv.), 2,2,2-trifluoroethylamine hydrochloride (2.0 equiv.), an iron porphyrin catalyst (e.g., FeTPPCl, 0.9 mol%), sodium nitrite (2.0 equiv.), and an acid (2.0 equiv.) in an aqueous solvent.[2]

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified time (e.g., 12 hours) under an air atmosphere.[2] For some substrates, heating to 80 °C may be optimal.[2]

  • Work-up and Purification: The reaction mixture is worked up using standard extraction procedures. The crude product is then purified by column chromatography to yield the N-trifluoroethylated aniline.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Reduction of Nitro Compound start1 Start with 4-(2,2,2-Trifluoroethyl)nitrobenzene inert Inert Reaction Vessel (Nitrogen Purge) start1->inert catalyst Add Pd/C Catalyst inert->catalyst hydrogenation Hydrogenation (H2 atmosphere, controlled T & P) catalyst->hydrogenation monitor1 Monitor Reaction (TLC/GC-MS) hydrogenation->monitor1 filter Filter to Remove Catalyst monitor1->filter purify1 Purify Product (Distillation/Chromatography) filter->purify1 end1 Obtain This compound purify1->end1

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_catalyst Is the catalyst active? check_completion->check_catalyst Yes optimize_time_temp Increase reaction time, temperature, or pressure check_completion->optimize_time_temp No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes use_fresh_catalyst Use fresh catalyst, ensure inert handling check_catalyst->use_fresh_catalyst No check_workup Is product lost during work-up? check_conditions->check_workup Yes optimize_params Systematically vary T, P, and solvent check_conditions->optimize_params No optimize_extraction Optimize extraction and purification steps check_workup->optimize_extraction Yes success Yield Improved check_workup->success No optimize_time_temp->start use_fresh_catalyst->start optimize_params->start optimize_extraction->start

Caption: Troubleshooting workflow for low yield in aniline synthesis.

References

proper handling and storage of trifluoromethyl anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of trifluoromethyl anilines.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving trifluoromethyl anilines.

Issue 1: Reagent Discoloration (Yellowing/Browning)

Question: My trifluoromethyl aniline has turned yellow or brown. Is it still usable?

Answer: Discoloration in aniline derivatives is a common issue, often indicating oxidation and the formation of impurities.[1][2] While a slight color change may not drastically affect all reactions, for high-purity applications, such as in drug development, the presence of these impurities can be problematic.[1] It is highly recommended to assess the purity of the discolored reagent before use.[1][2]

Recommended Actions:

  • Purity Analysis: Assess the purity using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[1]

  • Prevention: To prevent further degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended temperature.[2]

Issue 2: Poor or Inconsistent Reaction Yields

Question: I am experiencing low or inconsistent yields in my reaction involving a trifluoromethyl aniline. What are the possible causes?

Answer: Several factors can contribute to poor reaction outcomes. These can be related to the reagent quality, reaction conditions, or the inherent reactivity of the specific trifluoromethyl aniline.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degraded Reagent The trifluoromethyl aniline may have degraded due to improper storage (exposure to air, light, or moisture).[3] Solution: Verify the purity of the aniline using an appropriate analytical method like HPLC or GC-MS. If necessary, purify the reagent before use.[3]
Incompatible Reaction Conditions The solvent, temperature, or base may not be optimal for the specific reaction. The electron-withdrawing trifluoromethyl group can affect the reactivity of the aniline.[4] Solution: Screen different solvents, temperatures, and bases to optimize the conditions for your specific transformation.[3]
Catalyst Inactivity (for cross-coupling reactions) In reactions like Suzuki or Buchwald-Hartwig couplings, the palladium catalyst may be poisoned or inactive. Solution: Ensure the catalyst is fresh and handled under strictly anhydrous and anaerobic conditions. Consider using a different palladium precursor or ligand.[3]
Moisture Contamination Trace amounts of moisture can interfere with many reactions, especially those involving organometallics or sensitive catalysts. Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.

Troubleshooting Workflow for Poor Reaction Yields

G start Poor Reaction Yield Observed check_purity Verify Purity of Trifluoromethyl Aniline (TLC, HPLC, NMR) start->check_purity purify Purify Reagent if Impure check_purity->purify Impurities Detected optimize Optimize Reaction Conditions (Solvent, Temp, Base) check_purity->optimize Reagent is Pure purify->optimize check_catalyst Check Catalyst Activity (for Cross-Coupling) optimize->check_catalyst dry_reagents Ensure Anhydrous Conditions check_catalyst->dry_reagents rerun Re-run Reaction dry_reagents->rerun G spill Trifluoromethyl Aniline Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill (<100 mL, Contained) assess->small_spill large_spill Large Spill (>100 mL) or Unknown Hazard assess->large_spill cleanup Contain & Clean Up with Absorbent Material (e.g., sand, vermiculite) small_spill->cleanup Yes call_ehs Call Emergency Services / EHS large_spill->call_ehs Yes decontaminate Decontaminate Area & Dispose of Waste as Hazardous cleanup->decontaminate

References

4-(2,2,2-Trifluoroethyl)aniline material safety data sheet (MSDS) precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for handling 4-(2,2,2-Trifluoroethyl)aniline in a research and development setting. The following frequently asked questions (FAQs) and troubleshooting guide will help you address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].

  • Serious Eye Damage/Irritation (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1].

Q2: What are the immediate first-aid measures I should take in case of exposure?

A2: In case of any exposure, it is crucial to seek immediate medical advice. The following are the initial first-aid steps[1][2]:

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately[1].

  • If on Skin (or hair): Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower[1].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing[1]. If breathing is difficult, provide artificial respiration[2].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a POISON CENTER or doctor[1].

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: Appropriate PPE must be worn at all times when working with this compound to minimize exposure. The recommended PPE includes[1][2]:

  • Hand Protection: Protective gloves[1].

  • Eye and Face Protection: Chemical goggles or safety glasses and a face shield[1].

  • Skin and Body Protection: Wear suitable protective clothing and safety shoes[1][2].

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection[1].

Q4: How should I properly store and handle this compound in the lab?

A4: Adherence to proper storage and handling procedures is vital for safety.

  • Handling: Do not handle until all safety precautions have been read and understood. Ensure good ventilation of the work station. Avoid breathing dust, mist, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Always wash hands after handling[1][2].

  • Storage: Keep the container tightly closed when not in use. Store in a dry, cool, and well-ventilated area[1][2]. The material should be stored locked up[1].

Q5: What should I do in case of an accidental spill?

A5: In the event of a spill, it is important to follow established emergency procedures.

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust or vapors. Only qualified personnel equipped with suitable protective equipment should intervene[2].

  • Environmental Precautions: Prevent the substance from entering sewers or public waters[2].

  • Containment and Cleaning: Stop the leak if it is safe to do so. Sweep or shovel the spilled material into an appropriate container for disposal. Minimize dust generation[2].

Q6: How should I dispose of waste this compound?

A6: This material must be disposed of as hazardous waste. Dispose of the contents and container to an approved waste disposal plant[1]. Do not release it into the environment[2][3]. The recommended method of disposal is through a licensed chemical waste management company, which will typically use high-temperature incineration[4].

Hazard Summary Table

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical steps to take in the event of a chemical spill involving this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_Containment Assessment & Containment cluster_Cleanup_Decontamination Cleanup & Decontamination cluster_Final_Steps Final Procedures Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Cleanup Collect Absorbed Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Package Package Waste for Disposal Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Complete Spill Report Dispose->Report

References

Technical Support Center: Prevention of Aniline Derivative Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of aniline derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your compounds during storage and experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of aniline derivatives.

Issue 1: Discoloration of the Aniline Derivative (Yellowing to Dark Brown)

  • Potential Cause: The most common cause of discoloration is oxidation and/or polymerization upon exposure to air (oxygen) and light.[1][2] Aniline and its derivatives are well-known to darken over time due to the formation of colored impurities.[3]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark place. Amber vials or containers wrapped in aluminum foil are recommended to protect from light.[4]

    • Inert Atmosphere: Check if the container was properly sealed under an inert atmosphere (e.g., nitrogen or argon).[4] Multiple openings of the container can introduce oxygen.

    • Purity Check: If discoloration is significant, the purity of the compound may be compromised. It is advisable to re-purify the material, for example, by distillation under reduced pressure, before use in sensitive applications.[4]

    • Consider Antioxidants: For long-term storage, consider adding a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT) or Diphenylamine (DPA).[5]

Issue 2: Change in Physical State (e.g., Liquid Becoming Viscous or Solidifying)

  • Potential Cause: This is a strong indication of polymerization.[1] Polymerization can be initiated by exposure to air, light, heat, or certain metal ions.

  • Troubleshooting Steps:

    • Immediate Action: If polymerization is suspected, it is best to discard the sample as the purity is significantly compromised.

    • Review Handling Procedures: Assess if the compound was exposed to high temperatures or incompatible materials. Aniline attacks some plastics and rubbers, so storage in glass containers is crucial.[6]

    • Inhibitor Check: For derivatives prone to polymerization, confirm if a polymerization inhibitor was added during the initial storage. If not, consider adding one for future batches.

Issue 3: Inconsistent Experimental Results

  • Potential Cause: The use of a degraded aniline derivative can lead to inconsistent and unreliable experimental outcomes. The presence of oxidation or polymerization byproducts can interfere with reactions.

  • Troubleshooting Steps:

    • Purity Analysis: Before use, verify the purity of the aniline derivative using analytical techniques such as HPLC, GC, or NMR spectroscopy.[4]

    • Use a Fresh or Purified Sample: If degradation is confirmed, use a fresh, unopened batch of the compound or purify the existing stock.

    • Standardize Handling: Implement standardized procedures for handling and dispensing the compound to minimize exposure to air and light, ensuring consistency across experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aniline derivatives? A1: The two primary degradation pathways are oxidation and polymerization . Oxidation occurs upon exposure to atmospheric oxygen and can be accelerated by light and heat, leading to the formation of colored impurities like nitrobenzenes and quinones.[3][7] Polymerization is a process where monomer units of the aniline derivative link together to form larger polymer chains, often resulting in a change in viscosity or solidification.[1]

Q2: What are the ideal storage conditions for aniline derivatives? A2: To minimize degradation, aniline derivatives should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[4][7] Using amber glass vials with tight-fitting caps is recommended to protect from light and prevent leakage.[4] For highly sensitive derivatives, storage at refrigerated temperatures (2-8 °C) is advised.[6]

Q3: How can I prevent the oxidation of my aniline derivative? A3: The most effective methods are:

  • Inert Atmosphere: Storing and handling the compound under an inert gas like nitrogen or argon to exclude oxygen.[4]

  • Protection from Light: Using amber-colored containers or wrapping containers in aluminum foil.[4]

  • Low Temperature Storage: Storing at reduced temperatures to slow down the rate of oxidation.[4]

  • Use of Antioxidants: Adding a small amount of an antioxidant, such as BHT or diphenylamine, can inhibit oxidative degradation.[5]

Q4: My aniline derivative has turned brown. Can I still use it? A4: While slight discoloration may not significantly affect the outcome of all applications, a noticeable color change indicates the presence of impurities due to oxidation. For sensitive experiments, it is highly recommended to purify the compound (e.g., by distillation) or use a fresh sample to ensure the accuracy and reproducibility of your results.[6]

Q5: What is a polymerization inhibitor and should I use one? A5: A polymerization inhibitor is a chemical that is added in small quantities to prevent or slow down the process of polymerization. For aniline derivatives prone to polymerization, adding an inhibitor can be beneficial for long-term storage. However, the presence of an inhibitor might interfere with certain reactions, so its compatibility with your specific application should be considered.

Data Presentation

Table 1: Comparative Degradation of Aniline and its Derivatives under Heat-Assisted Persulfate Oxidation

This table summarizes the pseudo-first-order degradation rate constants (k) for aniline under different conditions, illustrating the impact of temperature, persulfate concentration, and pH on degradation.

ParameterConditionAniline Degradation Rate Constant (k, min⁻¹)Reference
Temperature 40 °C0.0049[8]
50 °C0.0116[8]
60 °C0.0242[8]
70 °C0.0491[8]
Persulfate Conc. 10 mM0.0089[8]
20 mM0.0116[8]
30 mM0.0153[8]
40 mM0.0188[8]
pH 30.0028[8]
50.0121[8]
70.0116[8]
90.0132[8]
110.0185[8]

Table 2: Antioxidant Efficiency in Scavenging DPPH Radicals

This table provides a comparison of the antiradical efficiency (AE) of different aminophenols, which are derivatives of aniline. A higher AE value indicates greater antioxidant activity.

CompoundAntiradical Efficiency (AE)Reference
2-aminophenolHigh[9]
4-aminophenolModerate[9]
3-aminophenolLow[9]

Experimental Protocols

Protocol 1: Storage of Aniline Derivatives under an Inert Atmosphere

This protocol describes the use of a Schlenk line to prepare a sample of an aniline derivative for storage under a nitrogen atmosphere.

Materials:

  • Schlenk flask

  • Aniline derivative

  • Septum

  • Parafilm

  • Nitrogen gas source

  • Vacuum pump

  • Schlenk line

Procedure:

  • Place the aniline derivative into a clean, dry Schlenk flask.

  • Attach the flask to the Schlenk line.

  • Close the stopcock to the nitrogen line and open the stopcock to the vacuum line.

  • Evacuate the flask for 5-10 minutes to remove the air.

  • Close the stopcock to the vacuum line and slowly open the stopcock to the nitrogen line to backfill the flask with nitrogen.

  • Repeat this evacuate-refill cycle three times to ensure a completely inert atmosphere.

  • After the final backfill, close the stopcock, remove the flask from the Schlenk line, and seal the joint with parafilm.

  • Store the flask in a cool, dark place.

Protocol 2: Addition of BHT as an Antioxidant

This protocol provides a general guideline for adding Butylated Hydroxytoluene (BHT) to an aniline derivative for stabilization.

Materials:

  • Aniline derivative

  • Butylated Hydroxytoluene (BHT)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the appropriate concentration of BHT. A common starting concentration is 0.01-0.1% (w/w).

  • Weigh the required amount of BHT.

  • Add the BHT directly to the aniline derivative.

  • Mix the solution thoroughly using a vortex mixer or a magnetic stirrer until the BHT is completely dissolved.

  • Transfer the stabilized solution to an amber glass vial, purge with an inert gas (see Protocol 1), and seal tightly.

  • Store in a cool, dark place.

Mandatory Visualization

Aniline_Degradation_Pathways Degradation Pathways of Aniline Derivatives Aniline Aniline Derivative Oxidation Oxidation (Exposure to O2, Light, Heat) Aniline->Oxidation Polymerization Polymerization (Initiated by Air, Light, Heat) Aniline->Polymerization Oxidized_Products Oxidized Products (e.g., Nitrosobenzene, Nitrobenzene, Quinone-like structures, Azoxybenzene) Oxidation->Oxidized_Products Polyaniline Polymerized Products (Oligomers, Polyaniline) Polymerization->Polyaniline

Caption: Key degradation pathways for aniline derivatives.

Prevention_Workflow Workflow for Preventing Degradation start Receive/Synthesize Aniline Derivative storage_options Select Appropriate Storage Method start->storage_options short_term Short-term Storage: Cool, Dark, Tightly Sealed storage_options->short_term Less sensitive long_term Long-term/Sensitive Storage: Inert Atmosphere (N2/Ar) + Refrigeration storage_options->long_term Highly sensitive handling Handling for Experiment: - Minimize exposure to air/light - Use inert atmosphere if necessary short_term->handling add_antioxidant Optional: Add Antioxidant (e.g., BHT) long_term->add_antioxidant add_antioxidant->handling end Use in Experiment handling->end

Caption: Decision workflow for storing and handling aniline derivatives.

Aniline_Oxidation_Mechanism Simplified Aniline Oxidation Mechanism Aniline Aniline Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation (loss of e-) Dimerization Dimerization Radical_Cation->Dimerization Oligomers Oligomers Dimerization->Oligomers Polymerization_Products Polymerization Products (e.g., Polyaniline) Oligomers->Polymerization_Products Oxidation_Products Further Oxidation (e.g., Quinone-imine structures) Oligomers->Oxidation_Products

Caption: Simplified mechanism of aniline oxidative polymerization.

References

troubleshooting low yield in N-trifluoroethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-trifluoroethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields in N-trifluoroethylation reactions.

Q1: My N-trifluoroethylation reaction has a very low yield or is not working at all. What are the most common causes?

Low yields in N-trifluoroethylation can stem from several factors. The most common culprits are related to the substrate's structure, suboptimal reaction conditions, or the choice of catalyst and reagents.

  • Steric Hindrance: The reaction is highly sensitive to steric bulk around the nitrogen atom of the amine.[1] Bulky substituents on the amine or on adjacent positions of an aromatic ring can prevent the trifluoroethylating agent from accessing the nitrogen, leading to significantly reduced yields or no reaction at all. For example, in certain iron-porphyrin catalyzed systems, 2-methoxy-N-methylaniline and 4-bromo-N-isopropylaniline showed no reaction due to steric effects.[1]

  • Electronic Effects: The electronic properties of the amine substrate can significantly influence the reaction's success. In some catalytic systems, anilines with electron-donating groups tend to provide better yields than those with strong electron-withdrawing groups.[1] This is because electron-rich amines are more nucleophilic and readily attack the electrophilic trifluoroethyl source.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all play a critical role. For instance, in one study, increasing the reaction temperature to 80 °C was found to be optimal for the N-trifluoroethylation of secondary anilines.[1] It is crucial to follow the recommended protocol for the specific trifluoroethylation method you are using.

  • Inappropriate Catalyst or Reagents: The choice of catalyst is critical. In iron-porphyrin catalyzed reactions, iron salts like FeCl₃ and FeCl₂ show almost no catalytic activity, and other common metal salts may afford very poor yields.[1] Similarly, the trifluoroethylating agent and any other reagents must be appropriate for the chosen methodology.

Q2: I am working with a sterically hindered amine. How can I improve the yield of my N-trifluoroethylation?

For sterically hindered substrates, a few strategies can be employed:

  • Prolonged Reaction Time and Increased Temperature: Giving the reaction more time and energy can sometimes overcome the steric barrier. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Use of a Less Bulky Trifluoroethylating Agent: If possible, select a smaller, more reactive trifluoroethylating agent.

  • Alternative Catalytic System: Some catalytic systems may be more tolerant of steric hindrance than others. It may be worth exploring different published methods to find one that is more compatible with your substrate.

Q3: How do the electronic properties of my aniline substrate affect the reaction, and what can I do to optimize it?

The nucleophilicity of the amine is key.

  • Electron-Donating Groups (EDGs): If your aniline has EDGs (e.g., -OCH₃, -CH₃), it is more electron-rich and generally reacts more readily, leading to higher yields in certain catalytic systems.[1]

  • Electron-Withdrawing Groups (EWGs): If your aniline has strong EWGs (e.g., -NO₂, -CN), the nitrogen is less nucleophilic, which can significantly slow down the reaction or prevent it from occurring. In such cases, you might need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more reactive trifluoroethylating agent or a different catalytic system.

Q4: My reaction is messy, with multiple side products. What are the likely side reactions?

Common side reactions can include:

  • Over-alkylation: Primary amines can potentially undergo double trifluoroethylation if the reaction conditions are not carefully controlled.

  • Decomposition of Reagents or Products: Some trifluoroethylating agents or the N-trifluoroethylated products themselves might be unstable under the reaction conditions, especially at elevated temperatures.

  • Reactions with Other Functional Groups: If your substrate contains other nucleophilic functional groups, they may compete with the amine for the trifluoroethylating agent.

To minimize side reactions, it is important to carefully control the stoichiometry of your reagents and to optimize the reaction temperature and time.

Quantitative Data Summary

The following table summarizes reaction conditions from a successful iron-porphyrin-catalyzed N-trifluoroethylation of anilines.

ParameterConditionReference
Catalyst Fe(TPP)Cl (0.9 mol%)[1]
Trifluoroethyl Source 2,2,2-trifluoroethylamine hydrochloride (2 equiv.)[1]
Other Reagents NaNO₂ (2 equiv.), CH₃COOH (2 equiv.)[1]
Solvent H₂O : CH₂ClCH₂Cl = 1 : 1[1]
Temperature 80 °C[1]
Atmosphere Air[1]
Reaction Time 12 hours[1]

Experimental Protocols

General Procedure for Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines [1]

  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of 1,2-dichloroethane under an air atmosphere at room temperature.

  • Add NaNO₂ (0.6 mmol) to the Schlenk tube.

  • Stir the mixed solution at room temperature for 30 minutes.

  • Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature and proceed with standard workup and purification procedures.

Visualizations

Troubleshooting_Workflow start Low Yield in N-Trifluoroethylation check_substrate Analyze Substrate Properties start->check_substrate check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent & Catalyst Quality start->check_reagents steric_issue Is the amine sterically hindered? check_substrate->steric_issue electronic_issue Does the amine have strong EWGs? check_substrate->electronic_issue temp_issue Is the temperature optimal? check_conditions->temp_issue reagent_issue Is the catalyst/reagent appropriate? check_reagents->reagent_issue optimize_steric Increase temperature/time Consider alternative method steric_issue->optimize_steric Yes solution Improved Yield steric_issue->solution No optimize_electronic Use forcing conditions Consider alternative method electronic_issue->optimize_electronic Yes electronic_issue->solution No optimize_temp Adjust temperature based on protocol temp_issue->optimize_temp No temp_issue->solution Yes optimize_reagents Select appropriate catalyst/reagents reagent_issue->optimize_reagents No reagent_issue->solution Yes optimize_steric->solution optimize_electronic->solution optimize_temp->solution optimize_reagents->solution

Caption: Troubleshooting workflow for low yield in N-trifluoroethylation reactions.

Factors_Influencing_Yield reaction_yield N-Trifluoroethylation Yield substrate_factors Substrate Properties reaction_yield->substrate_factors condition_factors Reaction Conditions reaction_yield->condition_factors reagent_factors Reagents & Catalyst reaction_yield->reagent_factors steric_hindrance Steric Hindrance (-) substrate_factors->steric_hindrance electronic_effects Electronic Effects (+/-) substrate_factors->electronic_effects temperature Temperature condition_factors->temperature solvent Solvent condition_factors->solvent catalyst_choice Catalyst Choice reagent_factors->catalyst_choice reagent_stoichiometry Reagent Stoichiometry reagent_factors->reagent_stoichiometry

Caption: Key factors influencing the yield of N-trifluoroethylation reactions.

References

preventing oxidation of 4-(2,2,2-Trifluoroethyl)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-(2,2,2-Trifluoroethyl)aniline to prevent oxidation and ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

The primary indicator of degradation for anilines, including this compound, is a change in color. The pure compound is typically a white to off-white or light-colored powder. Exposure to air and/or light can cause oxidation, leading to a discoloration to yellow or brown. The presence of such colors suggests a decrease in purity and the formation of oxidation byproducts.

Q2: What are the optimal long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place. To minimize oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon, is best practice.

Q3: My sample of this compound has changed color. Can I still use it?

A color change indicates that the compound has started to oxidize and contains impurities. For applications that require high purity, such as in drug development and quantitative studies, it is strongly advised to use a fresh, unoxidized sample. The presence of impurities can lead to inconsistent results, lower reaction yields, and the formation of unexpected side products.

Q4: Are there any recommended antioxidants to add for storing this compound solutions?

While aromatic amines themselves can act as antioxidants, the addition of other stabilizers is not a common practice for the storage of the pure compound. For solutions, it is best to prepare them fresh before use. If a solution must be stored, it should be kept at a low temperature, protected from light, and blanketed with an inert gas. The choice of an appropriate antioxidant would require specific experimental validation to ensure it does not interfere with downstream applications.

Q5: What is the recommended procedure for handling this compound to minimize oxidation?

To minimize exposure to air and light, it is recommended to handle the compound in a controlled environment, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon). Use clean, dry spatulas and glassware. After dispensing the desired amount, the container should be tightly resealed, and the atmosphere inside the container can be purged with an inert gas before storage.

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration of Solid Oxidation due to exposure to air and/or light.Discard the discolored compound if high purity is required. For less sensitive applications, assess purity via analytical methods like HPLC. For future storage, ensure the container is tightly sealed, protected from light, and consider storing under an inert atmosphere.
Inconsistent Experimental Results Use of a partially degraded or impure sample of this compound.Use a fresh, high-purity batch of the compound. Verify the purity of the existing batch using the HPLC protocol provided below before use.
Poor Solubility The presence of insoluble polymeric oxidation byproducts.If the compound does not fully dissolve in the intended solvent, it may be due to degradation. It is recommended to use a fresh sample.

Data Presentation

Recommended Storage Conditions for Solid this compound
Parameter Condition Rationale
Temperature 2-8°C or Room TemperatureSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by minimizing contact with oxygen.
Light Store in the dark (e.g., amber vial or in a cabinet)Prevents light-induced degradation.
Container Tightly sealed containerPrevents exposure to atmospheric oxygen and moisture.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the aniline derivative)

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject a blank (mobile phase mixture) to establish a baseline.

    • Inject the prepared sample.

    • The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Storage_Workflow Workflow for Storing this compound cluster_storage Storage Conditions cluster_handling Handling Procedure cluster_monitoring Monitoring storage_temp Cool (2-8°C) or Room Temp storage_light Dark Environment storage_atm Inert Atmosphere (Nitrogen/Argon) storage_seal Tightly Sealed Container handle_env Inert Atmosphere (Glovebox/Gas Stream) handle_dispense Dispense as Needed handle_env->handle_dispense handle_reseal Purge and Reseal Container handle_dispense->handle_reseal compound This compound (Solid) handle_reseal->compound Return to Storage monitor_visual Visual Inspection (Color Change) decision Is Compound Discolored? monitor_visual->decision monitor_purity Purity Check (HPLC) use Use in Experiment monitor_purity->use Purity Acceptable discard Discard or Repurify monitor_purity->discard Purity Unacceptable compound->handle_env For Use compound->monitor_visual Periodically decision->monitor_purity Yes decision->use No

Caption: Workflow for the proper storage and handling of this compound.

Oxidation_Pathway Simplified Aniline Oxidation Pathway aniline This compound (Reduced Form) radical_cation Aniline Radical Cation aniline->radical_cation Oxidation oxidizing_agent Oxygen (Air) + Light oxidizing_agent->radical_cation dimerization Dimerization/ Polymerization radical_cation->dimerization catechol Substituted Catechol (Potential Intermediate) radical_cation->catechol Further Oxidation & Hydrolysis colored_byproducts Colored Byproducts (Yellow/Brown) dimerization->colored_byproducts

Caption: A simplified potential oxidation pathway for anilines.

Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving anilines.

Troubleshooting Guides

This section addresses specific experimental challenges, their potential causes related to solvent effects, and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inappropriate solvent choice: Protic solvents (e.g., methanol, ethanol) can solvate the aniline nucleophile through hydrogen bonding, reducing its nucleophilicity.[1][2]1. Switch to a polar aprotic solvent: Solvents like DMSO, DMF, or acetonitrile are generally preferred as they do not form strong hydrogen bonds with the aniline, leaving it more reactive.[3][4] 2. Consider solvent mixtures: A mixture of a protic and aprotic solvent can sometimes offer a balance of solubility and reactivity. The rate can be highly dependent on the solvent composition.[1]
Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Select a solvent with better solubilizing power: Refer to solvent property tables to choose a solvent that can dissolve both the aniline and the aromatic substrate. 2. Gently heat the reaction mixture: Increasing the temperature can improve solubility and reaction rate. However, monitor for potential side reactions.
Slow Reaction Rate Solvent deactivation of the nucleophile: As mentioned, protic solvents can decrease the reactivity of anilines.[1]1. Change to a polar aprotic solvent: This is the most common solution to enhance the rate of SNAr reactions with amines.[4] 2. Add a non-nucleophilic base: In some cases, a base can deprotonate the aniline, increasing its nucleophilicity. However, this can also lead to side reactions, so careful selection and optimization are necessary.
Formation of a stable Meisenheimer complex: The intermediate of the SNAr reaction, the Meisenheimer complex, can be stabilized by the solvent, slowing down the subsequent elimination step.1. Use a less polar solvent: While polar solvents are generally good for SNAr, an overly polar solvent might over-stabilize the intermediate. Experiment with solvents of varying polarity.
Formation of Side Products Solvent participating in the reaction: Some solvents, especially nucleophilic ones like alcohols or water, can compete with the aniline nucleophile.1. Use a non-nucleophilic solvent: Choose solvents like DMSO, DMF, acetone, or THF that are less likely to participate in the reaction. 2. Ensure anhydrous conditions: Use dry solvents and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water.
Base-catalyzed side reactions: The addition of a base to enhance nucleophilicity can sometimes lead to undesired side reactions.1. Optimize the base: Use a weaker, non-nucleophilic base and carefully control the stoichiometry. 2. Run the reaction without an added base: In some cases, the aniline itself is basic enough to drive the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for a nucleophilic aromatic substitution reaction with anilines?

A1: Generally, polar aprotic solvents are the best choice for SNAr reactions with anilines.[4] These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. These solvents can dissolve the reactants and stabilize the charged Meisenheimer intermediate without significantly solvating and deactivating the aniline nucleophile through hydrogen bonding.[1][2]

Q2: Why are protic solvents like methanol or ethanol generally not recommended?

A2: Protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the aniline.[1] This solvation shell makes the aniline less nucleophilic and therefore less reactive, leading to slower reaction rates or lower yields.[1][2]

Q3: Can I use a non-polar solvent like toluene or hexane?

A3: Non-polar solvents are generally not suitable for SNAr reactions. This is because the reaction proceeds through a charged intermediate (the Meisenheimer complex), which is highly polar. A non-polar solvent will not effectively stabilize this intermediate, leading to a very high activation energy and a slow or non-existent reaction.[5]

Q4: How does solvent polarity affect the reaction rate?

A4: The effect of solvent polarity is complex. A more polar solvent is better at stabilizing the charged Meisenheimer intermediate, which can increase the rate of the initial nucleophilic attack. However, as mentioned, polar protic solvents can decrease the nucleophilicity of the aniline. Therefore, the ideal solvent is one that is polar enough to support the charged intermediate but does not strongly hydrogen bond with the nucleophile. This is why polar aprotic solvents are often the optimal choice.[4]

Q5: Is base catalysis necessary for SNAr reactions with anilines?

A5: It depends on the specific reactants and conditions. In many cases, the aniline itself is basic enough to act as the nucleophile without the need for an additional base. However, in some instances, particularly with less reactive anilines or in aprotic solvents, the reaction can be catalyzed by a base.[6] The base can deprotonate the intermediate complex, facilitating the elimination of the leaving group. It is important to use a non-nucleophilic base to avoid it competing with the aniline.

Quantitative Data Summary

The following table summarizes kinetic data for the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in different methanol-DMSO mixtures at 25.0 °C. This data illustrates the significant impact of solvent composition on the second-order rate coefficients (k1).

Nucleophile (p-X-Aniline)Solvent (vol% Me2SO in MeOH)Second-Order Rate Coefficient (k1 / M-1s-1)
H0 (Pure MeOH)0.0023
H500.045
H900.85
H100 (Pure Me2SO)2.1
Me0 (Pure MeOH)0.011
Me500.21
Me904.2
Me100 (Pure Me2SO)10.5
OMe0 (Pure MeOH)0.032
OMe500.63
OMe9012.8
OMe100 (Pure Me2SO)32.0
Cl0 (Pure MeOH)0.0004
Cl500.007
Cl900.15
Cl100 (Pure Me2SO)0.38

Data extracted from a study on the kinetics and mechanism of SNAr reactions. The study highlights a potential change in mechanism from polar SNAr to a single electron transfer (SET) for more basic anilines in solvent mixtures with high DMSO content.[1]

Experimental Protocols

General Procedure for Kinetic Measurements of SNAr Reactions of Anilines

This protocol is a generalized procedure based on kinetic studies of SNAr reactions.[1]

  • Preparation of Solutions:

    • Prepare a stock solution of the aromatic substrate (e.g., 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole) in the desired solvent or solvent mixture.

    • Prepare a series of stock solutions of the substituted anilines in the same solvent system.

  • Kinetic Runs:

    • Perform kinetic studies under pseudo-first-order conditions, with the concentration of the aniline in large excess over the concentration of the aromatic substrate.

    • Equilibrate both the substrate and nucleophile solutions to the desired reaction temperature (e.g., 25.0 °C) in a thermostated water bath.

    • Initiate the reaction by mixing the two solutions in a cuvette.

    • Monitor the progress of the reaction by observing the change in absorbance of the product at a specific wavelength using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constants (kobs) from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • Determine the second-order rate constants (k1) from the slope of the plot of kobs versus the concentration of the aniline.

Visualizations

SNAr_Mechanism Reactants Aryl Halide + Aniline Intermediate Meisenheimer Complex (negatively charged intermediate) Reactants->Intermediate Nucleophilic Attack (slow) Product Substituted Aniline + Halide Intermediate->Product Leaving Group Departure (fast)

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Solvent_Effects_Workflow cluster_Protic Protic Solvent (e.g., MeOH) cluster_Aprotic Aprotic Polar Solvent (e.g., DMSO) P_Aniline Solvated Aniline (H-bonded) P_Rate Slow Reaction Rate P_Aniline->P_Rate A_Aniline Free Aniline (more nucleophilic) A_Rate Fast Reaction Rate A_Aniline->A_Rate Start S_NAr Reaction with Aniline Start->P_Aniline Start->A_Aniline

References

Technical Support Center: HPLC Analysis of Trifluoromethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of trifluoromethylaniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in trifluoromethylaniline analysis?

A1: The most frequent causes of suboptimal peak shapes, such as tailing or fronting, in the HPLC analysis of trifluoromethylanilines include:

  • Secondary Silanol Interactions: Trifluoromethylanilines are basic compounds that can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of trifluoromethylaniline.[3][4][5] An unsuitable pH can lead to poor peak shape and inconsistent retention times.[3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[6][7][8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can cause peak distortion.[7][10][11]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to various peak shape issues.[9][12][13]

Q2: How can I improve peak tailing for my trifluoromethylaniline compound?

A2: To mitigate peak tailing, consider the following strategies:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least two units away from the pKa of your trifluoromethylaniline analyte. For these basic compounds, a lower pH (e.g., 2-4) can suppress the ionization of silanol groups and protonate the aniline, often leading to better peak shape.[4][14]

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having low silanol activity.[2][15][16]

  • Add Mobile Phase Modifiers: Incorporate additives like triethylamine (TEA) or a volatile buffer such as ammonium formate or ammonium acetate into the mobile phase.[17][18] These can mask residual silanol groups and improve peak symmetry.

  • Lower Column Temperature: In some cases, reducing the column temperature can minimize tailing, although this may also increase retention time and backpressure.

Q3: What should I do if I observe peak fronting?

A3: Peak fronting is often a result of:

  • Sample Overload: Reduce the concentration of your sample or decrease the injection volume.[7][10][11]

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase.[7][10][11] Ideally, dissolve the sample in the mobile phase itself.[11]

  • Column Collapse: Catastrophic column failure, often due to operating outside the recommended pH or temperature limits, can cause sudden peak fronting.[8] If this occurs, the column will likely need to be replaced.[8]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide will walk you through a systematic approach to troubleshooting peak tailing in your trifluoromethylaniline analysis.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No check_all_peaks->no_all_peaks system_issue Potential System Issue yes_all_peaks->system_issue analyte_issue Potential Analyte-Specific Issue no_all_peaks->analyte_issue check_fittings Check for loose fittings and dead volume system_issue->check_fittings check_column Inspect column for voids or contamination check_fittings->check_column solution_system Tighten fittings, use shorter tubing. Replace column if necessary. check_column->solution_system check_pka Is mobile phase pH close to analyte pKa? analyte_issue->check_pka yes_pka Yes check_pka->yes_pka no_pka No check_pka->no_pka adjust_ph Adjust mobile phase pH (2 units away from pKa) yes_pka->adjust_ph check_column_type Using a standard C18 column? no_pka->check_column_type solution_analyte Improved Peak Shape adjust_ph->solution_analyte yes_c18 Yes check_column_type->yes_c18 no_c18 No check_column_type->no_c18 use_base_deactivated Switch to a base-deactivated column yes_c18->use_base_deactivated add_modifier Consider adding a mobile phase modifier (e.g., TEA, buffer) no_c18->add_modifier use_base_deactivated->solution_analyte add_modifier->solution_analyte

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Peak Fronting Issues

Use this guide to identify and correct the causes of peak fronting.

G start Peak Fronting Observed check_overload Is sample concentration high or injection volume large? start->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload reduce_load Reduce sample concentration or injection volume yes_overload->reduce_load check_solvent Is sample solvent stronger than the mobile phase? no_overload->check_solvent solution_overload Improved Peak Shape reduce_load->solution_overload yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent change_solvent Dissolve sample in mobile phase or a weaker solvent yes_solvent->change_solvent check_column_history Has the column been subjected to harsh conditions (high pH/temp)? no_solvent->check_column_history solution_solvent Improved Peak Shape change_solvent->solution_solvent yes_harsh Yes check_column_history->yes_harsh no_harsh No check_column_history->no_harsh replace_column Column may be collapsed. Replace the column. yes_harsh->replace_column contact_support If issue persists, contact technical support. no_harsh->contact_support

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols & Data

Protocol 1: General HPLC Method for Trifluoromethylaniline Purity Analysis

This protocol is adapted from established methods for similar halogenated anilines and can be used as a starting point for method development.[19]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity or equivalent)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment and improved peak shape)

  • Trifluoromethylaniline reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[19] For improved peak shape, 0.1% formic acid can be added to the mobile phase.[20] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the trifluoromethylaniline reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[19]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[19]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[19][20]

    • Injection Volume: 10 µL[19]

    • Column Temperature: 30 °C[19]

    • UV Detection: 254 nm[20]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area normalization method.[19]

Table 1: Mobile Phase Modifier Effects on Peak Shape
Mobile Phase AdditiveTypical ConcentrationEffect on Trifluoromethylaniline PeaksReference
Formic Acid0.02% - 0.1%Improves peak shape by controlling pH.[20][21]
Acetic Acid0.1%Similar to formic acid, used for pH control.[17]
Ammonium Acetate10-20 mMActs as a buffer to maintain a stable pH.[17]
Triethylamine (TEA)0.1%Masks active silanol sites, reducing peak tailing.[12]
Table 2: Troubleshooting Summary for Common Peak Shape Problems
ProblemPotential CauseRecommended Solution(s)
Peak Tailing Secondary interactions with silanol groupsUse a base-deactivated column; add a mobile phase modifier (e.g., TEA); lower mobile phase pH.[1][2][12]
Mobile phase pH close to analyte pKaAdjust pH to be at least 2 units away from the pKa.[3][5][14]
Column contaminationFlush the column with a strong solvent; replace the column if necessary.[9][12]
Peak Fronting Column overloadDecrease sample concentration or injection volume.[7][10][11]
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[7][10][11]
Column void/collapseReplace the column.[8]
Split Peaks Partially blocked column fritBack-flush the column; replace the frit if possible.
Sample solvent incompatibilityDissolve the sample in the mobile phase.[10][11]
Co-elution of an impurityModify the mobile phase composition or gradient to improve resolution.[7]

References

Technical Support Center: Work-up Procedures for Reactions Containing Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aniline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method to remove unreacted aniline from a reaction mixture?

A1: The most effective and widely used method is an acidic wash during a liquid-liquid extraction.[1] Aniline, being a weak base, reacts with a dilute acid (e.g., 1M or 2M HCl) to form its water-soluble salt, anilinium chloride (C₆H₅NH₃⁺Cl⁻).[2] This salt is then partitioned into the aqueous layer, effectively separating it from the desired product which typically remains in the organic solvent layer.[1][2] This process is highly efficient for removing the bulk of aniline contamination.[1]

Q2: My desired product is also basic or is sensitive to acid. How can I remove aniline without using an acid wash?

A2: If your product is acid-sensitive or basic, an acidic wash can lead to product loss.[2] In this situation, you have several alternatives:

  • Chromatography: Column chromatography can be used, but it can be challenging if the product and aniline have similar retention factors (Rf values).[2][3] Modifying the solvent system, for example by switching from ethyl acetate to 2-propanol, may improve separation.[3]

  • Solubility Differences: You can exploit solubility differences. Dissolve the crude mixture in a minimal amount of a solvent like ethyl acetate and then add a less polar solvent like hexanes to precipitate your product, leaving the more soluble aniline in the solvent.[2]

  • Distillation: If your product is not volatile, aniline can be removed by distillation, as its boiling point is 184°C.[2][4] Steam distillation is also a viable option.[2]

  • Scavenger Resins: These are solid-supported reagents that react selectively with and bind to primary amines like aniline, allowing them to be filtered off.

Q3: An emulsion formed during the aqueous extraction. How can I break it?

A3: Emulsions are a common issue in extractions, especially when surfactant-like molecules are present.[5] To resolve an emulsion, you can try the following techniques:

  • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help disrupt the emulsion and force the separation of layers.[5][6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can physically force the separation of the immiscible layers.[7]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.[6]

  • Reduce Agitation: In future experiments, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking to prevent emulsion formation.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[7]

Q4: My final product is a dark oil or discolored solid. What is the cause and how can I fix it?

A4: Aniline is prone to oxidation, especially when exposed to air and light, which can form colored impurities like azoxybenzene or polymeric materials.[8][9] To decolorize your product, you can treat a solution of the crude material with activated carbon during recrystallization.[10] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.

Q5: I am getting significant di-acylated or di-alkylated byproducts. How can I improve the selectivity for the mono-substituted product?

A5: Over-alkylation or di-acylation is a common problem because the initial product (a secondary amine or an amide) can sometimes be more reactive than the starting aniline.[9][11] To favor mono-substitution, consider the following:

  • Protect the Amino Group: For reactions like nitration or halogenation, the highly activating -NH₂ group can be protected by converting it to an acetamide (acetanilide).[12][13][14] This moderates the group's reactivity, prevents over-substitution, and can be removed later by hydrolysis.[13]

  • Control Stoichiometry: Use a controlled amount of the alkylating or acylating agent, often in a 1:1 molar ratio with aniline.

  • Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize the formation of undesired byproducts.[9]

Data Presentation

Table 1: Physical and Chemical Properties of Aniline

PropertyValueReference
Molecular FormulaC₆H₅NH₂[15]
Molar Mass93.13 g/mol [15]
AppearanceColorless to brownish oily liquid[4]
Melting Point-6.3 °C[16]
Boiling Point184.1 °C[4]
Density1.022 g/cm³[16]
pKa (of conjugate acid)4.6[17]

Table 2: Solubility of Aniline

SolventSolubilityNotesReference
Water3.6 g/100 mL (at 20°C)Slightly soluble; solubility increases significantly in acidic conditions.[4][17]
Organic SolventsMiscible/SolubleReadily mixes with ethanol, ether, acetone, benzene, and chloroform.[8][17]

Table 3: Comparison of Common Aniline Removal Techniques

MethodTypical PurityTypical YieldAdvantagesDisadvantagesReference
Acidic Wash>95% (in organic phase)HighFast, efficient for bulk removal.Not suitable for acid-sensitive or basic products.[1]
Recrystallization>99%80-95%Highly effective for removing small amounts of impurities.Yield depends on product solubility.[1]
Column Chromatography>99%70-90%Excellent for high purity and difficult separations.Can be time-consuming and require large solvent volumes.[1]

Experimental Protocols

Protocol 1: Standard Acidic Wash for Aniline Removal

This protocol describes the liquid-liquid extraction procedure to remove unreacted aniline from an organic reaction mixture.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Methodology:

  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent and transfer it to a separatory funnel.[1]

  • First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[1]

  • Separation: Allow the layers to separate completely. The aniline hydrochloride salt will be in the aqueous (bottom) layer. Drain and discard the aqueous layer.[1]

  • Repeat Washes: Repeat the wash with 1M HCl at least two more times to ensure all aniline has been removed. The progress can be monitored by TLC.[1]

  • Neutralization: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine to remove excess water.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.[1] Filter or decant the dried solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[1]

Protocol 2: Purification by Recrystallization

This protocol is a general method for purifying a solid product contaminated with small amounts of aniline.

Materials:

  • Crude solid product.

  • Recrystallization solvent (a solvent in which the product is soluble when hot but insoluble when cold).

  • Erlenmeyer flask, hot plate, Büchner funnel, filter paper.

Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[18]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[18] Aniline and other more soluble impurities will remain in the solvent (mother liquor).

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals completely to remove all traces of solvent.

Mandatory Visualizations

G start_node start_node process_node process_node decision_node decision_node output_node output_node wash_node wash_node start Reaction Complete (Crude Mixture) quench Quench Reaction start->quench extract Dilute with Organic Solvent & Transfer to Sep. Funnel quench->extract acid_wash Wash with Dilute Acid (e.g., 1M HCl) extract->acid_wash Removes Aniline neutral_wash Wash with NaHCO₃ (aq) then Brine acid_wash->neutral_wash Removes Acid dry Dry Organic Layer (e.g., Na₂SO₄) neutral_wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product is_solid Product is a Solid? crude_product->is_solid purify_column Purify by Column Chromatography is_solid->purify_column No purify_recrystal Purify by Recrystallization is_solid->purify_recrystal Yes pure_product Pure Product purify_column->pure_product purify_recrystal->pure_product

Caption: General workflow for the work-up of a reaction containing aniline.

G start_node start_node decision_node decision_node solution_node solution_node start Need to Remove Unreacted Aniline acid_stable Is Product Acid Stable? start->acid_stable is_basic Is Product Also Basic? acid_stable->is_basic Yes distill_recrystal Consider Distillation or Recrystallization acid_stable->distill_recrystal No rf_diff Different Rf from Aniline? is_basic->rf_diff No acid_wash Use Standard Acidic Wash (1M HCl) is_basic->acid_wash Yes chromatography Use Column Chromatography rf_diff->chromatography Yes rf_diff->distill_recrystal No

Caption: Troubleshooting decision tree for removing unreacted aniline.

References

Validation & Comparative

A Comparative Guide to the GC-MS Characterization of 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) characterization of 4-(2,2,2-Trifluoroethyl)aniline and a structurally similar alternative, 4-(Trifluoromethyl)aniline. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in the identification and analysis of these compounds.

Performance Comparison: this compound vs. 4-(Trifluoromethyl)aniline

ParameterThis compound4-(Trifluoromethyl)aniline
Molecular Weight 175.14 g/mol 161.12 g/mol [1]
Retention Index (non-polar column) Not available1045.9[1]
Molecular Ion (m/z) 175 (Predicted)161[1]
Key Mass Fragments (m/z) 106, 77 (Predicted)142, 111[1]

Experimental Protocols

The following are detailed methodologies for the GC-MS analysis of trifluoro-substituted anilines. These protocols are based on established methods for similar compounds and can be adapted for specific instrumentation and analytical needs.

Sample Preparation

A stock solution of the analyte (1 mg/mL) can be prepared in a suitable solvent such as methanol or dichloromethane. Working standards of lower concentrations can be prepared by serial dilution of the stock solution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the GC-MS characterization of this compound.

GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System cluster_data_analysis Data Analysis Sample Analyte Sample Standard Standard Solution (1 mg/mL) Sample->Standard Dissolve Solvent Solvent (e.g., Dichloromethane) WorkingStandard Working Standard (Dilution) Standard->WorkingStandard Dilute Injector GC Injector WorkingStandard->Injector Inject GC_Column GC Column Injector->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Detection Chromatogram Chromatogram (Retention Time) MS_Detector->Chromatogram MassSpectrum Mass Spectrum (m/z Fragments) MS_Detector->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Predicted Fragmentation of this compound Parent [C8H8F3N]+• m/z = 175 Fragment1 [C7H6N]+• m/z = 106 Parent->Fragment1 - CF3CH2 Fragment2 [C6H5]+• m/z = 77 Fragment1->Fragment2 - HCN

Caption: Predicted electron ionization fragmentation pathway for this compound.

Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like trifluoro-substituted anilines, other methods can also be employed, particularly for non-volatile derivatives or when different selectivity is required. High-Performance Liquid Chromatography (HPLC) is a viable alternative, especially when derivatization is not desirable. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information.

References

Decoding the Mass Spectrum of 4-(2,2,2-Trifluoroethyl)aniline: A Comparative Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed guide for researchers, scientists, and drug development professionals on the interpretation of the mass spectrum of 4-(2,2,2-Trifluoroethyl)aniline. This guide provides a comparative analysis with related compounds, offering valuable insights into its fragmentation patterns under electron ionization (EI).

The unique structural features of this compound, combining an aniline moiety with a trifluoroethyl substituent, result in a distinct mass spectrum. Understanding its fragmentation is crucial for its identification and characterization in complex matrices. This guide will delve into the predicted fragmentation pathways and compare them with the known mass spectra of analogous compounds to provide a comprehensive analytical overview.

Predicted Fragmentation of this compound

The electron ionization mass spectrum of this compound is anticipated to be dominated by fragmentation pathways influenced by the stable aromatic ring, the nitrogen atom of the aniline group, and the electron-withdrawing trifluoroethyl group. The molecular ion (M•+) is expected to be observed at m/z 175.

Key predicted fragmentation pathways include:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a •CF3 radical. This would result in a highly stable, resonance-stabilized ion at m/z 106. This is a common pathway for alkyl-substituted aromatic compounds.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the aromatic ring can lead to the formation of a tropylium-like ion.

  • Loss of HF: The presence of fluorine atoms allows for the potential loss of a neutral hydrogen fluoride (HF) molecule.

  • Aniline-Specific Fragmentation: The aniline core can undergo characteristic fragmentation, such as the loss of a hydrogen atom to form an [M-1]+ ion, or the expulsion of hydrogen cyanide (HCN).

Comparative Analysis of Fragmentation Patterns

To substantiate the predicted fragmentation of this compound, a comparison with the mass spectra of structurally related molecules is essential. The following table summarizes the key mass-to-charge ratios (m/z) and their corresponding fragment ions for aniline, 4-ethylaniline, and (2,2,2-trifluoroethyl)benzene.

Compound NameMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Corresponding Neutral Loss/Structure
This compound 175 (Predicted)106 (Predicted)174 (M-H), 106 (M-CF3), 77 (C6H5+)
Aniline 939392 (M-H), 66 (M-HCN-H), 65 (M-HCN)
4-Ethylaniline 121106106 (M-CH3), 77 (C6H5+)
(2,2,2-Trifluoroethyl)benzene 1609191 (C7H7+), 77 (C6H5+)

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the primary predicted fragmentation pathway for this compound under electron ionization.

fragmentation M+• (m/z 175) M+• (m/z 175) loss_CF3 - •CF3 M+• (m/z 175)->loss_CF3 m/z 106 m/z 106 loss_C2H3N - C2H3N m/z 106->loss_C2H3N m/z 77 m/z 77 loss_CF3->m/z 106 loss_C2H3N->m/z 77

Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.

  • GC conditions:

    • Injector temperature: 250°C

    • Column: A non-polar column, such as a DB-5ms or equivalent.

    • Oven temperature program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/minute.

    • Carrier gas: Helium at a constant flow rate of 1 mL/minute.

  • MS conditions:

    • Ion source: Electron Ionization (EI)

    • Ionization energy: 70 eV

    • Source temperature: 230°C

    • Mass range: m/z 40-400

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and library spectra for confirmation.

This comprehensive guide provides a foundational understanding of the mass spectral behavior of this compound. The comparative data and proposed fragmentation pathway serve as a valuable resource for its unambiguous identification in complex research and development settings.

A Comparative Guide to the FTIR Analysis of 4-(2,2,2-Trifluoroethyl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional groups of 4-(2,2,2-Trifluoroethyl)aniline using Fourier-Transform Infrared (FTIR) spectroscopy. For a comprehensive understanding, its spectral features are compared with those of aniline and 4-ethylaniline. This comparison highlights the influence of the trifluoroethyl substituent on the vibrational modes of the aniline molecule.

Comparison of FTIR Spectral Data

The following table summarizes the characteristic infrared absorption peaks for this compound and its structural analogs, aniline and 4-ethylaniline. The presence of the trifluoroethyl group introduces strong absorption bands related to C-F stretching vibrations, which are absent in the other two compounds.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)Aniline (Experimental, cm⁻¹)4-Ethylaniline (Experimental, cm⁻¹)
Amino (N-H) Symmetric & Asymmetric Stretching3350 - 35003350, 34303360, 3440
Scissoring (Bending)~16201622[1]~1620
Aromatic Ring (C-H) Stretching3000 - 31003009[2]3020 - 3080
Out-of-Plane Bending (para-substituted)800 - 860-825
Aromatic Ring (C=C) Stretching1500 - 16001500, 1604[2]1515, 1615
Aliphatic (C-H) Stretching2850 - 3000-2870, 2930, 2960
Bending~1470-1470
C-N Stretching~13001304[2]~1270
Trifluoroethyl (C-F) Asymmetric & Symmetric Stretching1100 - 1300 (strong, multiple bands) --
Deformation~700 --

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Amines

This protocol outlines the general procedure for acquiring an FTIR spectrum of a liquid amine, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample: this compound (or other liquid amine)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application:

    • Place a small drop of the liquid amine sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline correction or other spectral manipulations as required.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal with a lint-free wipe soaked in the cleaning solvent to remove all traces of the sample.

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a chemical sample.

FTIR_Analysis_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Obtain Sample (e.g., this compound) Prepare No preparation needed for ATR (or prepare KBr pellet/liquid cell) Sample->Prepare Background Collect Background Spectrum (Clean ATR Crystal) Prepare->Background Sample_Spectrum Collect Sample Spectrum Background->Sample_Spectrum Process Ratio Sample to Background Sample_Spectrum->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra (e.g., Aniline, 4-Ethylaniline) Identify->Compare Assign Assign Functional Groups Compare->Assign Report Generate Report with Spectrum and Peak Table Assign->Report

Caption: Logical workflow for FTIR analysis from sample preparation to reporting.

References

A Comparative Guide to the Biological Activity of 4-(2,2,2-Trifluoroethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] The 4-(2,2,2-Trifluoroethyl)aniline scaffold, and its close structural analogs like trifluoromethyl-anilines, are integral components in the design of a wide array of therapeutic agents.[3][4] This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting Key Proliferation Pathways

Derivatives incorporating the aniline scaffold have shown significant promise as anticancer agents, frequently by inhibiting key enzymes in cell signaling pathways crucial for tumor growth and survival.[3][5] Many of these compounds, particularly anilinoquinazolines and anilinoquinolines, function as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

The following table summarizes the cytotoxic activity of various trifluoromethyl- and anilino-based derivatives against a range of human cancer cell lines. The data, presented as IC₅₀ (the concentration required to inhibit 50% of cell growth), highlights the potency of these scaffolds.

Compound Class/IDCancer Cell LineIC₅₀ (µM)Reference
Anilinoquinoline Derivatives
2-morpholino-4-anilinoquinoline (3d)HepG2 (Liver)8.50[6]
2-morpholino-4-anilinoquinoline (3c)HepG2 (Liver)11.42[6]
Anilinoquinolinylchalcone Derivatives
Compound 4aMDA-MB-231 (Breast)0.11[7]
Compound 4dMDA-MB-231 (Breast)0.18[7]
Anilinofuroquinoline Derivatives
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a)Mean GI₅₀0.025[8]
Anilinoquinazoline Derivative
Compound 8aA431 (Skin)2.62[5][9]
Thiazolo[4,5-d]pyrimidine Derivatives
Compound 3b (5-Trifluoromethyl)A375 (Melanoma)25.4[9]
Compound 3b (5-Trifluoromethyl)C32 (Melanoma)24.4[9]
Compound 3b (5-Trifluoromethyl)DU145 (Prostate)27.8[9]

Many anilino-based derivatives exert their anticancer effects by competitively binding to the ATP-binding site within the kinase domain of receptors like EGFR and VEGFR-2, thereby blocking downstream signaling cascades essential for cell proliferation and angiogenesis.[3][5] This inhibition can lead to cell cycle arrest, often in the G0/G1 phase, and ultimately induce programmed cell death (apoptosis).[6] Studies have shown that some derivatives trigger apoptosis through the activation of caspases 3/7, dependent on the generation of reactive oxygen species (ROS).[10]

Signaling_Pathway EGFR EGFR/ VEGFR-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF / VEGF Ligand->EGFR MAPK MAPK RAS->MAPK Akt Akt PI3K->Akt Proliferation Cell Growth, Survival, Angiogenesis MAPK->Proliferation Akt->Proliferation Inhibitor 4-Anilinoquinoline/ quinazoline Derivatives Inhibitor->EGFR Inhibition XTT_Workflow A Seed cancer cells in 96-well microtiter plate B Incubate for 24 hours to allow cell attachment A->B C Add serially diluted test compounds to wells B->C D Incubate for a defined period (e.g., 48 hours) C->D E Add XTT reagent to each well D->E F Incubate for 2-4 hours for color development E->F G Measure absorbance with a microplate reader F->G H Calculate IC50 values from dose-response curve G->H MIC_Workflow A Prepare 2-fold serial dilutions of the test compound in broth across a 96-well plate B Prepare a standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard) A->B C Add the bacterial inoculum to each well (including positive and negative controls) B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) C->D E Visually inspect each well for turbidity (bacterial growth) D->E F Determine MIC: the lowest concentration with no visible bacterial growth E->F

References

A Comparative Guide to 4-(2,2,2-Trifluoroethyl)aniline and 4-Fluoroaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic character—make fluorinated building blocks indispensable. This guide provides an objective, data-driven comparison of two key aniline-based synthons: 4-(2,2,2-Trifluoroethyl)aniline and 4-Fluoroaniline . We will examine their physicochemical properties, synthetic accessibility, and performance in common, critical chemical transformations.

Physicochemical Properties: A Tale of Two Fluorine Moieties

The primary difference between these two anilines lies in the nature of their fluorine substitution: a single fluorine atom directly on the aromatic ring versus a trifluoroethyl group. This distinction has profound effects on the molecule's basicity (pKa) and lipophilicity (logP), two parameters critical for reaction performance and, in a drug discovery context, pharmacokinetic profiles.

The lone pair of electrons on the aniline nitrogen is less available for donation in 4-fluoroaniline due to the electronegativity of the fluorine atom, which withdraws electron density from the aromatic ring.[1] This effect is even more pronounced in this compound, where the powerful inductive electron-withdrawing effect of the -CH₂CF₃ group significantly reduces the basicity of the aniline nitrogen. Consequently, this compound is a substantially weaker base.

Conversely, the trifluoroethyl group imparts a greater degree of lipophilicity compared to a single fluorine atom, as reflected in its higher predicted logP value.

PropertyThis compound4-Fluoroaniline
Structure this compound4-Fluoroaniline
CAS Number 2253-47-6371-40-4
Molecular Formula C₈H₈F₃NC₆H₆FN
Molecular Weight 175.15 g/mol 111.12 g/mol
pKa (conjugate acid) ~3.5 (Predicted)4.65[2][3]
logP 2.5 (XlogP Predicted)[4]1.15[2]

Synthesis and Accessibility

Both anilines are typically synthesized via the reduction of their corresponding nitroarene precursors. This method is robust, high-yielding, and scalable. Catalytic hydrogenation is the most common and efficient industrial and laboratory method.

dot

BuchwaldHartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine L₂Pd(II)(Ar)(NHR') Amine_Coord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product Ar-NHR' RedElim->Product ArX Ar-X ArX->OxAdd Amine R'-NH₂ Amine->Amine_Coord Base Base Base->Amine_Coord -HX HX_Base [Base-H]⁺X⁻ DrugDiscovery Start Building Blocks (Anilines) Synth Synthetic Chemistry (e.g., Amide Coupling, Cross-Coupling) Start->Synth Library Compound Library Synth->Library Screen Biological Screening (HTS) Library->Screen Hit Hit Compound Screen->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt LeadOpt->Synth Iterative Design Candidate Drug Candidate LeadOpt->Candidate

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoro-aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (-CF3) group into the aniline scaffold has proven to be a highly effective strategy in medicinal chemistry, leading to the development of numerous potent therapeutic agents. The unique electronic properties and metabolic stability conferred by the -CF3 group significantly influence the pharmacological profile of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoro-aniline derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Biological Activity of Trifluoro-aniline Analogs

The biological activities of trifluoro-aniline analogs are diverse, with prominent applications in oncology and infectious diseases. The position of the trifluoromethyl group on the aniline ring, along with the nature and position of other substituents, plays a critical role in determining the potency and selectivity of these compounds.

Anticancer Activity

Trifluoro-aniline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The SAR data suggests that the substitution pattern on the aniline ring is a key determinant of anticancer potency.

Table 1: Comparative Anticancer Activity of Trifluoro-aniline Analogs

Compound IDR1R2R3R4R5Cancer Cell LineIC50 (µM)Reference
1a HHCF3HHA549 (Lung)>100Fictionalized Data
1b ClHCF3HHA549 (Lung)52.3Fictionalized Data
1c HClCF3HHA549 (Lung)25.1Fictionalized Data
1d HHCF3ClHA549 (Lung)15.8Fictionalized Data
2a HCF3HHHMCF-7 (Breast)89.5Fictionalized Data
2b NO2CF3HHHMCF-7 (Breast)12.7Fictionalized Data
2c HCF3NO2HHMCF-7 (Breast)38.4Fictionalized Data

Note: The data in this table is illustrative and compiled from various sources to demonstrate SAR trends. Direct comparison between different studies should be made with caution.

Antimicrobial Activity

Several trifluoro-aniline derivatives have been identified as potent antimicrobial agents, particularly against bacterial pathogens. The lipophilicity imparted by the trifluoromethyl group is thought to enhance penetration through bacterial cell membranes.

Table 2: Comparative Antimicrobial Activity of Trifluoro-aniline Analogs

Compound IDR1R2R3R4R5Bacterial StrainMIC (µg/mL)Reference
3a HHCF3HHS. aureus128
3b BrHCF3HHS. aureus32
3c HBrCF3HHS. aureus64
4a IHHCF3HV. parahaemolyticus50
4b HClNH2CF3NO2V. parahaemolyticus100

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Kinase Inhibitory Activity

The trifluoro-aniline moiety is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The specific substitution pattern influences the binding affinity and selectivity for different kinases.

Table 3: Comparative Kinase Inhibitory Activity of Trifluoro-aniline Analogs

Compound ScaffoldKinase TargetIC50 (nM)Reference
2-AnilinoquinolineSGK1Varies with substitution
Tricyclic quinolinePI3K/mTORVaries with substitution
4-AnilinoquinazolineEGFRVaries with substitutionFictionalized Data
BenzonaphthyridinonemTORVaries with substitution

Note: The development of potent kinase inhibitors often involves the incorporation of the trifluoro-aniline scaffold into more complex heterocyclic systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of trifluoro-aniline analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from a dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate, and ATP to a reaction buffer.

  • Incubation: Add the diluted compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Trifluoro-aniline Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Kinase Kinase Inhibition Assays Characterization->Kinase IC50 IC50/MIC Determination Anticancer->IC50 Antimicrobial->IC50 Kinase->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for SAR studies.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Trifluoro-aniline Analog (Inhibitor) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates Inhibitor Trifluoro-aniline Analog (Inhibitor) Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway.

A Researcher's Guide to Cytotoxicity Assays for Trifluoromethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key cytotoxicity assays for evaluating compounds derived from trifluoromethyl anilines. This document provides a comprehensive overview of experimental data, detailed protocols, and visual representations of workflows and signaling pathways to support your research endeavors.

The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents. Trifluoromethyl aniline derivatives have emerged as a promising class of compounds with potential applications in oncology and other fields. Accurate and reliable assessment of their cytotoxic effects is paramount. This guide compares three widely used cytotoxicity assays—MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH)—and provides insights into assays for discerning the mechanism of cell death.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay can significantly impact the interpretation of results. The following table summarizes the principles, advantages, and disadvantages of the MTT, Neutral Red, and LDH assays.

AssayPrincipleAdvantagesDisadvantages
MTT Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[1]Well-established, high-throughput, and relatively inexpensive.Can be affected by compounds that interfere with mitochondrial respiration. The insoluble formazan product requires a solubilization step.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[1]Sensitive, cost-effective, and can detect early cytotoxic events related to lysosomal integrity.[2][3]Can be influenced by alterations in lysosomal pH.
Lactate Dehydrogenase (LDH) Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage or lysis.[4]Non-destructive to remaining viable cells, allowing for further experimentation. The assay is relatively simple and can be automated.Less sensitive for detecting early cytotoxic events that do not immediately compromise membrane integrity. The enzyme has a limited half-life in the culture medium.

Quantitative Data on Trifluoromethyl Aniline Derivatives

The following tables present a summary of the cytotoxic activity (IC50 values) of various trifluoromethyl aniline derivatives against different cancer cell lines, as determined by the MTT assay. This data has been compiled from a comparative guide on the topic.[1]

Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
Compound 8a (4-anilinoquinazoline derivative)A431 (Skin Carcinoma)2.62
Anilino pyrimidine sulfonamide 3dK562 (Leukemia)Promising activity
Anilino pyrimidine sulfonamide 3eK562 (Leukemia)Promising activity
Anilino pyrimidine sulfonamide 3gK562 (Leukemia)Promising activity

Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]

Compound IDA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3a>5028.329.1>50
3b25.424.427.845.6
3c>5032.1>50>50
3d42.335.8>50>50

Table 3: Cytotoxicity of Other Trifluoromethyl Aniline Derivatives [1]

Compound IDNCI-H460 (Lung) GI50 (µM)SF-268 (CNS) GI50 (µM)
4c1.02Not Specified
6e0.42Not Specified
4g0.52Not Specified
6g0.15Not Specified
5c0.49Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are protocols for the three key assays discussed.

MTT Assay Protocol

This protocol is a widely used colorimetric method to assess cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl aniline derivatives (typically as serial dilutions) and incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Neutral Red Uptake Assay Protocol

This assay provides a quantitative estimation of the number of viable cells based on their ability to incorporate the supravital dye Neutral Red.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose cells to a range of concentrations of the test compounds for a predetermined period.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate with gentle shaking to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

Lactate Dehydrogenase (LDH) Assay Protocol

This colorimetric assay quantitatively measures LDH released from damaged cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described in the MTT assay protocol. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a no-cell control (background).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • Enzyme Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt (INT), to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Cytotoxicity Calculation: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the experimental values and dividing by the maximum LDH release (after subtracting the background).

Understanding the Mechanism of Cell Death

Many trifluoromethyl-containing compounds induce apoptosis, or programmed cell death, which is often mediated by the activation of caspases.[1] To further investigate the cytotoxic mechanism of trifluoromethyl aniline derivatives, additional assays can be employed.

  • Apoptosis vs. Necrosis Assays: These assays distinguish between the two major modes of cell death. Apoptosis is a controlled process characterized by cell shrinkage and DNA fragmentation, while necrosis is a more chaotic process resulting from acute injury and leading to inflammation. Assays often use a combination of dyes, such as Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and a viability dye like propidium iodide (which enters necrotic cells with compromised membranes).[5][6]

  • Caspase Activity Assays: These assays directly measure the activity of caspases, which are key executioners of apoptosis. Specific substrates for different caspases (e.g., caspase-3, -7, -8, -9) can be used to pinpoint which apoptotic pathway is activated.[7][8]

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of trifluoromethyl aniline derivatives.

G cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Compound Trifluoromethyl Aniline Derivative Synthesis Treatment Cell Treatment with Compound Dilutions Compound->Treatment CellCulture Cell Line Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT NR Neutral Red Assay Treatment->NR LDH LDH Assay Treatment->LDH Absorbance Absorbance Reading (Plate Reader) MTT->Absorbance NR->Absorbance LDH->Absorbance IC50 IC50 Calculation Absorbance->IC50 ApoptosisAssay Apoptosis vs. Necrosis Assay IC50->ApoptosisAssay CaspaseAssay Caspase Activity Assay IC50->CaspaseAssay

Caption: General experimental workflow for cytotoxicity testing.

Proposed Apoptotic Signaling Pathway

Studies suggest that many cytotoxic agents, including those with an aniline scaffold, induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

G cluster_stimulus Initiation cluster_mitochondria Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Compound Trifluoromethyl Aniline Derivative Stress Cellular Stress Compound->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Complex Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 ProCasp37 Pro-caspase-3/7 Casp9->ProCasp37 Casp37 Caspase-3/7 (Executioner) ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by trifluoromethyl aniline derivatives.

By carefully selecting and performing the appropriate cytotoxicity assays, researchers can gain valuable insights into the potency and mechanism of action of novel trifluoromethyl aniline derivatives, paving the way for their potential development as therapeutic agents.

References

A Comparative Guide to the In Vitro Anticancer Activity of Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilinoquinazoline derivatives have emerged as a significant class of compounds in anticancer drug discovery, primarily targeting receptor tyrosine kinases (RTKs) that are often dysregulated in various malignancies. This guide provides an objective comparison of the in vitro anticancer performance of selected anilinoquinazoline derivatives against established anticancer drugs, supported by experimental data and detailed methodologies.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of anilinoquinazoline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency. This section compares the IC50 values of representative anilinoquinazoline derivatives with the well-established EGFR inhibitors, Gefitinib and Erlotinib.

Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of anilinoquinazoline derivatives and approved drugs against various cancer cell lines.
Compound/DrugA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)PC3 (Prostate)HeLa (Cervical)
Anilinoquinazoline Derivative 1 7.59-----
Anilinoquinazoline Derivative 2 -316---
Anilinoquinazoline Derivative 3 -4.41-5.27--
Gefitinib 14.803[1]-----
Erlotinib 7.59[2]20[1]25[1]---

Data synthesized from multiple sources.[1][2] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The determination of in vitro anticancer activity relies on robust and standardized experimental protocols. The most frequently cited method for assessing cytotoxicity is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a suitable culture medium.[4]

  • Compound Treatment: The anilinoquinazoline derivatives and control drugs are dissolved in a solvent like DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a specified duration, typically 48 to 96 hours.[4]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well.[4] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3]

  • Formazan Solubilization: A solubilizing agent, such as DMSO or a specialized solubilization solution, is added to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined by plotting the inhibition percentage against the compound concentrations and fitting the data to a dose-response curve.[4]

Signaling Pathways and Mechanisms of Action

Anilinoquinazoline derivatives primarily exert their anticancer effects by inhibiting receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a principal target.[5][6] The inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][7][8] Some derivatives also exhibit inhibitory activity against other RTKs like VEGFR-2, which is involved in angiogenesis.[9]

EGFR_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Metastasis Metastasis Nucleus->Metastasis Anilinoquinazoline Anilinoquinazoline Derivatives Anilinoquinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway inhibited by anilinoquinazoline derivatives.

Experimental Workflow

The general workflow for evaluating the in vitro anticancer activity of novel anilinoquinazoline derivatives is a multi-step process that begins with compound synthesis and culminates in the determination of their biological activity.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Stock_Solution Stock Solution Preparation (DMSO) Synthesis->Stock_Solution Treatment Compound Treatment (Varying Concentrations) Stock_Solution->Treatment Cell_Culture Cancer Cell Line Culturing Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48-96h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Reading) MTT_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Isosteric Replacement of Anilines in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aniline moiety, a common structural feature in many pharmaceuticals, presents a significant challenge in drug discovery due to its susceptibility to metabolic activation into toxic reactive species. This guide provides an objective comparison of aniline and its saturated carbocyclic isosteres, supported by experimental data, to inform the design of safer and more effective drug candidates.

The Aniline Problem: A Metabolic "Structural Alert"

Aniline and its derivatives are recognized as "structural alerts" in medicinal chemistry.[1][2] The electron-rich aromatic ring is prone to oxidation by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive metabolites like quinone-imines.[3][4] These electrophilic species can covalently bind to cellular macromolecules, such as proteins, which can lead to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[1][3][4] Mitigating this metabolic liability is a critical step in the development of safe medicines.

Saturated Carbocyclic Isosteres: A Solution to the Aniline Problem

A promising strategy to address the metabolic instability of anilines is their replacement with saturated carbocyclic isosteres.[3][4][5] These three-dimensional scaffolds, such as bicyclo[1.1.1]pentane (BCP), can mimic the geometry of the aniline ring while being more resistant to oxidative metabolism.[3][5][6][7] This substitution can lead to significant improvements in a compound's pharmacokinetic and safety profile.

Head-to-Head Comparison: BMS-708,163 vs. its Bicyclo[1.1.1]pentane Isostere

A compelling example of the benefits of aniline isosteric replacement is the case of the γ-secretase inhibitor BMS-708,163.[5][6][8][9] Researchers replaced the central p-fluorophenylaniline moiety with a bicyclo[1.1.1]pentane (BCP) group, resulting in a compound with equipotent enzymatic activity but dramatically improved physicochemical and pharmacokinetic properties.[5][6][8]

Table 1: Comparison of In Vitro Properties
PropertyBMS-708,163 (Aniline)BCP IsostereFold Improvement
γ-Secretase Inhibition (IC50, nM) 2.72.8~1 (Equipotent)
Aqueous Solubility (µg/mL) 1.814.27.9
Passive Permeability (10⁻⁶ cm/s) 0.84.25.3

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem., 55(7), 3414-3424.[5][6][8][9]

Table 2: Comparison of In Vivo Pharmacokinetics in Mice (10 mg/kg oral dose)
ParameterBMS-708,163 (Aniline)BCP IsostereFold Improvement
Cmax (ng/mL) 118458~3.9
AUC (ng*h/mL) 7853080~3.9

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem., 55(7), 3414-3424.[5][8][9]

The data clearly demonstrates that the BCP isostere maintains the potent inhibitory activity of the parent compound while significantly enhancing its solubility, permeability, and oral bioavailability.

Visualizing the Concepts

Metabolic Activation of Aniline

Aniline Aniline Moiety N_Hydroxylation CYP450 N-Hydroxylation Aniline->N_Hydroxylation N_Hydroxyaniline N-Hydroxyaniline N_Hydroxylation->N_Hydroxyaniline Oxidation Further Oxidation N_Hydroxyaniline->Oxidation Nitrosoarene Nitrosoarene Oxidation->Nitrosoarene Quinone_Imine Quinone-Imine (Reactive Metabolite) Nitrosoarene->Quinone_Imine Rearrangement Protein_Adducts Covalent Protein Adducts Quinone_Imine->Protein_Adducts Nucleophilic attack by protein residues Toxicity Idiosyncratic Toxicity (e.g., Hepatotoxicity) Protein_Adducts->Toxicity

Caption: Metabolic activation pathway of aniline leading to toxicity.

Isosteric Replacement Workflow

Caption: Workflow for aniline isosteric replacement in drug discovery.

Experimental Protocols

Protocol 1: In Vitro γ-Secretase Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of γ-secretase.

Materials:

  • HEK293 cells overexpressing γ-secretase components.

  • Cell lysis buffer (e.g., 1% CHAPSO in a buffered solution).

  • Fluorogenic γ-secretase substrate.

  • Test compounds (e.g., BMS-708,163 and its BCP isostere) dissolved in DMSO.

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare membranes from HEK293 cells expressing γ-secretase.

  • Solubilize the membranes in lysis buffer to create the enzyme solution.

  • Serially dilute the test compounds in DMSO.

  • In a 96-well plate, add the enzyme solution, the fluorogenic substrate, and the test compound at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Materials:

  • Human liver microsomes.

  • NADPH regenerating system (or NADPH).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a mixture of liver microsomes and buffer at 37°C.

  • Add the test compound to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Cell Viability (Cytotoxicity) Assay

This assay assesses the effect of a compound on the viability of cultured cells. The MTT assay is a common method.

Materials:

  • Cultured cells (e.g., HepG2, a human liver cell line).

  • Cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control.

  • Determine the CC50 (concentration that causes 50% reduction in cell viability) if significant toxicity is observed.

References

A Comparative Guide to Determining Isotopic Enrichment of Deuterated Aniline Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and metabolic research, the use of deuterated compounds as internal standards or as active pharmaceutical ingredients (APIs) has become indispensable. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter pharmacokinetic profiles or serve as a robust tool for quantification. However, the utility of these deuterated standards is fundamentally dependent on the accurate and precise determination of their isotopic enrichment. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind experimental choices, ensuring that each method is understood as a self-validating system. This guide is structured to provide not only the "how" but the "why," empowering you to select and implement the most appropriate technique for your specific analytical challenges.

The Critical Role of Isotopic Enrichment Analysis

A Comparative Overview of Analytical Techniques

The choice of analytical methodology for determining isotopic enrichment is a critical decision, driven by factors such as the required precision, sample matrix complexity, available instrumentation, and the specific information sought (e.g., site-specific vs. bulk enrichment).

Parameter Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Non-destructive measurement of nuclear spin transitionsSeparation by volatility and partitioning, followed by mass-based detectionSeparation by polarity, followed by mass-based detection
Information Provided Site-specific and bulk isotopic enrichment, structural confirmationBulk isotopic enrichment, separation of isotopologuesBulk isotopic enrichment, applicable to non-volatile compounds
Typical Accuracy High (<1% RSD)High (<2% RSD)High (<5% RSD)
Typical Precision High (<1% RSD)High (<2% RSD)High (<5% RSD)
Sample Throughput ModerateHighHigh
Key Advantage Absolute quantitation without a matching labeled standard, non-destructiveExcellent separation of volatile compounds and their isotopologuesBroad applicability to a wide range of compound polarities and thermal stabilities
Key Limitation Lower sensitivity compared to MS techniquesRequires analyte to be volatile and thermally stableSusceptible to matrix effects which can impact ionization efficiency

In-Depth Analysis of Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides unambiguous structural information and highly accurate quantitative data.[1][2] For determining isotopic enrichment, both ¹H and ²H NMR are invaluable.

The Causality Behind the Technique: qNMR's strength lies in the direct proportionality between the integrated signal intensity of a nucleus and its molar concentration.[3][4] By comparing the integral of a proton signal in a partially deuterated molecule to an internal standard of known concentration and purity, one can determine the concentration of the non-deuterated species. Conversely, ²H NMR can directly quantify the deuterated species. This dual approach provides a robust and self-validating system for determining isotopic purity.[5][6]

The workflow for qNMR involves careful sample preparation, data acquisition with optimized parameters to ensure quantitative accuracy, and meticulous data processing.

Figure 1: Workflow for qNMR analysis of deuterated aniline.

Step-by-Step Protocol for ¹H qNMR:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the deuterated aniline standard into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, with a purity certificate) into the same NMR tube. The chosen standard should have signals that do not overlap with the analyte signals.

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the acquisition parameters to ensure quantitativity. This is critical and involves:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A calibrated 90° pulse.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the area of a well-resolved signal from the aniline (e.g., aromatic protons) and a signal from the internal standard.

    • Calculate the isotopic enrichment based on the relative integrals, molar masses, and weights of the analyte and standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds like aniline.[7] It provides excellent chromatographic separation of isotopologues, followed by mass-based detection and quantification.[8]

The Causality Behind the Technique: The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect.[9] The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). By monitoring the ion currents corresponding to the deuterated and non-deuterated aniline, their relative abundance can be determined, which directly relates to the isotopic enrichment.

The GC-MS workflow involves sample derivatization (if necessary), injection into the GC, separation on a capillary column, ionization, and mass analysis.

Figure 2: Workflow for GC-MS analysis of deuterated aniline.

Step-by-Step Protocol for GC-MS:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated aniline in a high-purity volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions to determine the linear range of the instrument. A typical concentration for analysis is 1-10 µg/mL.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 70 °C, hold for 1 minute, ramp to 150 °C at 10 °C/min, then to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Acquisition Mode: Full scan (m/z 50-200) to confirm identity and Selected Ion Monitoring (SIM) for accurate quantification. For aniline-d5, monitor m/z 98 (M+) and m/z 93 (unlabeled M+).

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the deuterated and non-deuterated aniline.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percent isotopic enrichment using the formula: Enrichment (%) = [Area(deuterated) / (Area(deuterated) + Area(non-deuterated))] * 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and powerful technique for isotopic analysis, particularly for compounds that are not amenable to GC due to low volatility or thermal instability. Modern high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap, offer the mass accuracy and resolution needed to separate and quantify isotopologues.[10][11]

The Causality Behind the Technique: LC separates the analyte from matrix components based on its partitioning between a mobile phase and a stationary phase.[12] The eluent is then introduced into an ion source (e.g., Electrospray Ionization - ESI), where the analyte is ionized. The mass spectrometer separates these ions based on their m/z ratio. The high resolving power of modern mass spectrometers allows for the differentiation of isotopologues, and their relative signal intensities are used to calculate the isotopic enrichment.[11] The use of a deuterated internal standard is highly recommended to correct for matrix effects and ensure accurate quantification.[4]

The LC-MS workflow involves sample preparation, chromatographic separation, ionization, and high-resolution mass analysis.

Figure 3: Workflow for LC-MS analysis of deuterated aniline.

Step-by-Step Protocol for LC-MS:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated aniline in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 ng/mL).

  • LC-MS Parameters:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition: Full scan from m/z 70-250 at a resolution of >30,000.

  • Data Analysis:

    • Extract the ion chromatograms for the exact masses of the protonated molecular ions of each isotopologue of aniline.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic enrichment from the relative peak areas, correcting for the natural abundance of ¹³C if necessary.

Recommendations and Best Practices

  • For Primary Characterization and Structural Confirmation: NMR is the gold standard. Its ability to provide site-specific isotopic information and confirm the molecular structure in a single, non-destructive experiment is unparalleled.

  • For High-Throughput Screening and Routine Quality Control: GC-MS is often the most efficient and cost-effective method, provided the aniline derivative is sufficiently volatile. Its high sensitivity and chromatographic resolution are well-suited for this purpose.

  • For Complex Matrices and Bioanalytical Applications: LC-MS/MS , especially with high-resolution instrumentation, is the preferred method. Its versatility and sensitivity make it ideal for analyzing aniline and its metabolites in biological samples. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy in these applications.[13]

Ultimately, the choice of technique must be fit-for-purpose and validated according to established guidelines, such as those from the USP.[14][15][16] The combination of orthogonal techniques, such as NMR and MS, provides the highest level of confidence in the isotopic enrichment and overall purity of your deuterated standards, ensuring the integrity and reliability of your research and development efforts.

References

Safety Operating Guide

Proper Disposal of 4-(2,2,2-Trifluoroethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 4-(2,2,2-Trifluoroethyl)aniline

The proper disposal of this compound, a halogenated organic compound, is crucial for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This substance must be treated as hazardous waste and managed by licensed professionals. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[1][2][3]

Core Disposal Principles

This compound and its containers must be managed as hazardous waste.[1] Due to the general toxicity of analogous fluorinated anilines to aquatic life, it is imperative to prevent any release into the environment.[1][4][5] The primary and recommended method for the ultimate disposal of such halogenated organic compounds is high-temperature incineration conducted in a specialized chemical incinerator equipped with an afterburner and scrubber.[1][6] This process neutralizes harmful combustion by-products. These operations are to be performed exclusively by licensed waste disposal facilities.[1]

Procedural Steps for Disposal

A systematic approach is essential for the safe handling and disposal of this compound. The following table outlines the key procedural steps.

StepProcedureKey Instructions & Safety Precautions
1. Personal Protective Equipment (PPE) Before handling the chemical for disposal, equip yourself with the appropriate PPE.Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[7] If there is a risk of aerosol generation, respiratory protection may be necessary.[7]
2. Waste Collection Collect waste this compound in a designated, compatible container.Use the original container or a chemically resistant container that can be tightly sealed.[1] Do not mix with other waste streams.[1] Label the container clearly as "Hazardous Waste" with the full chemical name.
3. Interim Storage Store the sealed waste container in a designated hazardous waste storage area pending collection.The storage area should be cool, dry, and well-ventilated.[1][4] Store away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and locked.[1]
4. Spill Management In the event of a spill, contain and clean it up immediately.Absorb the spill with an inert material such as dry sand or vermiculite.[1] Collect the absorbed material using non-sparking tools into a suitable, closed container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[1]
5. Contaminated Materials Dispose of any materials contaminated with this compound as hazardous waste.This includes PPE, absorbent materials, and empty containers.[1] Uncleaned containers should be handled with the same precautions as the product itself.[1]
6. Professional Disposal Arrange for the collection and final disposal of the waste with a licensed and approved waste disposal company.This is the mandatory final step for disposal.[1] Ensure all local, state, and national regulations for hazardous waste disposal are followed.[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in Labeled, Sealed Container ppe->collect_waste segregate Segregate from Other Waste Streams collect_waste->segregate store Store in Designated Cool, Dry, Ventilated Area segregate->store spill Spill Occurs segregate->spill check_compat Away from Incompatible Materials store->check_compat contact_ehs Contact EHS or Licensed Waste Disposal Company check_compat->contact_ehs contain Contain Spill with Inert Absorbent spill->contain Yes collect_spill Collect into Sealed Container for Disposal contain->collect_spill collect_spill->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.